molecular formula C12H17NO B15346014 2-[(4-Methylphenoxy)methyl]pyrrolidine CAS No. 220510-60-1

2-[(4-Methylphenoxy)methyl]pyrrolidine

Número de catálogo: B15346014
Número CAS: 220510-60-1
Peso molecular: 191.27 g/mol
Clave InChI: KRQUHILXZVBAPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Methylphenoxy)methyl]pyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Methylphenoxy)methyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methylphenoxy)methyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

220510-60-1

Fórmula molecular

C12H17NO

Peso molecular

191.27 g/mol

Nombre IUPAC

2-[(4-methylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-10-4-6-12(7-5-10)14-9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3

Clave InChI

KRQUHILXZVBAPF-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)OCC2CCCN2

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to 2-[(4-Methylphenoxy)methyl]pyrrolidine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[(4-Methylphenoxy)methyl]pyrrolidine, a substituted pyrrolidine derivative of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its chemical properties, spectral characteristics, and potential synthetic routes based on established principles and data from closely related analogues. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrrolidine-based compounds.

Molecular Structure and Stereochemistry

2-[(4-Methylphenoxy)methyl]pyrrolidine belongs to the class of 2-substituted pyrrolidines, which are a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The core of the molecule is a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring.[3] This ring is substituted at the 2-position with a methyl group that is, in turn, attached to a 4-methylphenoxy (p-cresoxy) group via an ether linkage.

The presence of a stereocenter at the C2 position of the pyrrolidine ring means that 2-[(4-Methylphenoxy)methyl]pyrrolidine can exist as two enantiomers: (R)-2-[(4-Methylphenoxy)methyl]pyrrolidine and (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine. The specific stereoisomer can significantly influence the compound's pharmacological profile due to the chiral nature of biological targets.[3]

Visual Representation of the Chemical Structure:

Caption: Chemical structure of 2-[(4-Methylphenoxy)methyl]pyrrolidine.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Note: Predicted values are computationally generated and should be confirmed experimentally.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the benzylic protons of the methyl group, the aromatic protons of the phenoxy group, and the methyl protons of the tolyl group. The chemical shifts and coupling patterns would be instrumental in confirming the structure.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aliphatic carbons of the pyrrolidine ring and the aromatic carbons of the phenoxy moiety. The chemical shifts of the pyrrolidine carbons typically appear in the range of 25-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of aliphatic and aromatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

Synthesis and Purification

A general and robust method for the synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine would likely involve the nucleophilic substitution of a suitable leaving group on a 2-(halomethyl)pyrrolidine derivative with 4-methylphenol (p-cresol). A plausible synthetic route is outlined below.

Proposed Synthetic Workflow:

Synthesis_of_2-[(4-Methylphenoxy)methyl]pyrrolidine Proline L- or D-Proline N_Boc_Prolinol N-Boc-prolinol Proline->N_Boc_Prolinol 1. Boc protection 2. Reduction (e.g., LiAlH4) pCresol 4-Methylphenol (p-Cresol) Target_N_Boc N-Boc-2-[(4-methylphenoxy)methyl]pyrrolidine pCresol->Target_N_Boc Williamson Ether Synthesis (e.g., NaH, DMF) N_Boc_tosyloxymethyl N-Boc-2-(tosyloxymethyl)pyrrolidine N_Boc_Prolinol->N_Boc_tosyloxymethyl Tosylation (TsCl, pyridine) N_Boc_tosyloxymethyl->Target_N_Boc Williamson Ether Synthesis (e.g., NaH, DMF) Target_Product 2-[(4-Methylphenoxy)methyl]pyrrolidine Target_N_Boc->Target_Product Deprotection (e.g., TFA or HCl)

Caption: A potential synthetic pathway for 2-[(4-Methylphenoxy)methyl]pyrrolidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2-(tosyloxymethyl)pyrrolidine

  • To a solution of N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to stir at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(tosyloxymethyl)pyrrolidine.

Step 2: Synthesis of N-Boc-2-[(4-methylphenoxy)methyl]pyrrolidine

  • To a solution of 4-methylphenol (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of N-Boc-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield N-Boc-2-[(4-methylphenoxy)methyl]pyrrolidine.

Step 3: Deprotection to yield 2-[(4-Methylphenoxy)methyl]pyrrolidine

  • Dissolve N-Boc-2-[(4-methylphenoxy)methyl]pyrrolidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the final product, 2-[(4-Methylphenoxy)methyl]pyrrolidine. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Potential Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of 2-(phenoxymethyl)pyrrolidine have been explored for a range of biological activities, including as:

  • Sodium Channel Blockers: Certain pyrrolidine derivatives have shown potential as potent sodium channel blockers for the treatment of ischemic stroke.

  • 5-HT2A Receptor Inverse Agonists: The phenoxymethylpiperidine moiety, structurally related to the title compound, is a key feature of some 5-HT2A receptor inverse agonists with potential antipsychotic applications.[4]

  • Monoamine Reuptake Inhibitors: The pyrrolidine ring is a core component of many psychoactive substances that act as monoamine reuptake inhibitors.[5]

The specific biological activity of 2-[(4-Methylphenoxy)methyl]pyrrolidine would need to be determined through extensive in vitro and in vivo screening. However, its structural similarity to known bioactive molecules suggests it could be a valuable lead compound for the development of novel therapeutics, particularly in the area of central nervous system disorders.

Safety and Handling

As with any novel chemical entity, 2-[(4-Methylphenoxy)methyl]pyrrolidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been established, and therefore, it should be treated as potentially hazardous.

Conclusion

2-[(4-Methylphenoxy)methyl]pyrrolidine represents an interesting, albeit under-characterized, molecule with potential for applications in drug discovery. This technical guide provides a framework for its synthesis and an overview of its likely chemical properties based on the well-established chemistry of related pyrrolidine derivatives. Further experimental investigation is required to fully elucidate its physicochemical properties, spectroscopic data, and biological activity, which will be crucial for unlocking its full potential as a scaffold for novel therapeutic agents.

References

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248673. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Choi, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Luithle, H., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8238. [Link]

Sources

An In-depth Technical Guide to 2-[(4-Methylphenoxy)methyl]pyrrolidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity into molecules, a desirable trait for enhancing target specificity and optimizing pharmacokinetic properties. This guide focuses on a specific, yet underexplored, derivative: 2-[(4-Methylphenoxy)methyl]pyrrolidine. While a dedicated CAS number for this compound is not readily found in major chemical databases, its structural motifs—a 2-substituted pyrrolidine ring linked to a p-cresol ether—suggest a rich potential for biological activity. This document serves as a comprehensive technical resource, providing insights into its synthesis, predicted properties, and potential applications in drug discovery, based on established chemical principles and data from analogous structures.

Nomenclature and Structure

  • Systematic Name: 2-[(4-Methylphenoxy)methyl]pyrrolidine

  • Common Synonyms: 2-(p-Tolyloxymethyl)pyrrolidine

  • Molecular Formula: C₁₂H₁₇NO

  • Structure:

    Caption: Chemical structure of 2-[(4-Methylphenoxy)methyl]pyrrolidine.

Proposed Synthesis: The Williamson Ether Synthesis

A robust and well-established method for the preparation of 2-[(4-Methylphenoxy)methyl]pyrrolidine is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed in two main stages: preparation of a suitable 2-(halomethyl)pyrrolidine derivative and its subsequent reaction with the sodium salt of 4-methylphenol (p-cresol).

Step-by-Step Protocol

Step 1: Preparation of N-Boc-2-(chloromethyl)pyrrolidine

  • Starting Material: Commercially available N-Boc-prolinol ((S)- or (R)-enantiomer for stereospecific synthesis).

  • Reaction: To a solution of N-Boc-prolinol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a chlorinating agent such as thionyl chloride or methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

  • Work-up: The reaction is typically quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-2-(chloromethyl)pyrrolidine.

Step 2: Williamson Ether Synthesis

  • Formation of the Phenoxide: In a separate flask, dissolve 4-methylphenol (p-cresol) in a suitable solvent like anhydrous tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenol and form the sodium 4-methylphenoxide.

  • Coupling Reaction: Add the N-Boc-2-(chloromethyl)pyrrolidine prepared in Step 1 to the solution of the sodium 4-methylphenoxide. The reaction mixture is then typically heated to reflux to drive the SN2 reaction to completion.

  • Work-up and Deprotection: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-[(4-Methylphenoxy)methyl]pyrrolidine.

Williamson_Ether_Synthesis cluster_step1 Step 1: Preparation of Halo-pyrrolidine cluster_step2 Step 2: Ether Formation cluster_step3 Step 3: Deprotection N-Boc-prolinol N-Boc-prolinol N-Boc-2-(chloromethyl)pyrrolidine N-Boc-2-(chloromethyl)pyrrolidine N-Boc-prolinol->N-Boc-2-(chloromethyl)pyrrolidine Thionyl Chloride Chlorinating Agent Chlorinating Agent Chlorinating Agent->N-Boc-2-(chloromethyl)pyrrolidine N-Boc-2-(chloromethyl)pyrrolidine_2 N-Boc-2-(chloromethyl)pyrrolidine 4-Methylphenol 4-Methylphenol Sodium 4-methylphenoxide Sodium 4-methylphenoxide 4-Methylphenol->Sodium 4-methylphenoxide Deprotonation Strong Base (NaH) Strong Base (NaH) Strong Base (NaH)->Sodium 4-methylphenoxide N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine Sodium 4-methylphenoxide->N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine SN2 Reaction N-Boc-2-(chloromethyl)pyrrolidine_2->N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine_2 N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine 2-[(4-Methylphenoxy)methyl]pyrrolidine 2-[(4-Methylphenoxy)methyl]pyrrolidine N-Boc-2-[(4-Methylphenoxy)methyl]pyrrolidine_2->2-[(4-Methylphenoxy)methyl]pyrrolidine Boc Removal Acidic Conditions Acidic Conditions Acidic Conditions->2-[(4-Methylphenoxy)methyl]pyrrolidine

Caption: Proposed synthetic workflow for 2-[(4-Methylphenoxy)methyl]pyrrolidine.

Predicted Physicochemical Properties

While experimental data for 2-[(4-Methylphenoxy)methyl]pyrrolidine is not available, its properties can be estimated based on its constituent parts and analogous compounds.

PropertyPredicted Value/RangeJustification
Molecular Weight ~191.27 g/mol Calculated from the molecular formula C₁₂H₁₇NO.
Boiling Point HighThe presence of the pyrrolidine nitrogen allows for hydrogen bonding, and the overall molecular weight suggests a relatively high boiling point.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.The hydrophobic phenoxy and methyl groups will dominate, but the pyrrolidine nitrogen may impart slight aqueous solubility, especially at acidic pH where it would be protonated.
pKa ~10-11The pyrrolidine nitrogen is a secondary amine, and its basicity is expected to be in this range.

Potential Pharmacological and Biological Significance

The structural components of 2-[(4-Methylphenoxy)methyl]pyrrolidine suggest several avenues for biological activity, making it an interesting candidate for drug discovery programs. The pyrrolidine ring is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5]

Structure-Activity Relationship (SAR) Insights
  • The 2-Substituted Pyrrolidine Moiety: The substitution at the 2-position of the pyrrolidine ring is a common feature in many biologically active compounds.[6] The nature of this substituent is critical in defining the molecule's interaction with biological targets. The flexible ether linkage to the phenoxy group allows for multiple conformations, which could be advantageous for binding to protein targets.

  • The (4-Methylphenoxy) Group: The phenoxy group provides an aromatic system capable of engaging in π-π stacking and hydrophobic interactions within a receptor binding pocket. The para-methyl group adds lipophilicity and can influence the electronic properties of the aromatic ring, potentially modulating binding affinity and metabolic stability.

Potential Therapeutic Targets

Based on the activities of structurally related compounds, 2-[(4-Methylphenoxy)methyl]pyrrolidine could be investigated for a variety of therapeutic applications:

  • Central Nervous System (CNS) Disorders: Many 2-substituted pyrrolidine derivatives exhibit activity at CNS targets. The overall lipophilicity of this compound suggests it may be capable of crossing the blood-brain barrier.

  • Antimicrobial Agents: The pyrrolidine scaffold is present in numerous antibacterial and antifungal agents.[7][8] Further modification of the core structure could lead to the development of novel anti-infective drugs.

  • Enzyme Inhibition: Pyrrolidine derivatives have been shown to be effective enzyme inhibitors.[9][10] The specific substitution pattern of the target compound could make it a candidate for screening against various enzyme families, such as kinases or proteases.

Conclusion and Future Directions

While 2-[(4-Methylphenoxy)methyl]pyrrolidine remains a largely uncharacterized compound, its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. Its structural features, combining the privileged pyrrolidine scaffold with a substituted phenoxy moiety, make it a compelling candidate for inclusion in screening libraries for drug discovery. Future research should focus on its efficient synthesis, purification, and comprehensive characterization, followed by systematic biological evaluation to uncover its therapeutic potential. The insights from analogous compounds strongly suggest that this molecule could serve as a valuable starting point for the development of novel therapeutics.

References

Sources

Technical Guide: Medicinal Chemistry Applications of 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Methylphenoxy)methyl]pyrrolidine represents a distinct class of "privileged scaffolds" in medicinal chemistry: the 2-(aryloxymethyl)pyrrolidines . Structurally, it serves as a conformationally restricted analog of flexible aryloxyalkylamines (such as the antidepressant atomoxetine or the anti-arrhythmic mexiletine).

This guide analyzes the molecule as a high-value chemical probe and lead optimization intermediate . Its utility spans three primary therapeutic areas: Monoamine Transporter Inhibition (SNRI) , Sigma Receptor Modulation , and Voltage-Gated Sodium Channel Blockade . By incorporating a rigid pyrrolidine core, this scaffold reduces the entropic penalty of binding compared to open-chain analogs, often resulting in enhanced selectivity and affinity.

Chemical Profile & Structural Logic

Pharmacophore Deconstruction

The molecule is composed of three distinct pharmacophoric elements that drive its biological interaction:

ComponentStructural FeatureMedicinal Chemistry Function
Core Pyrrolidine Ring (Secondary Amine)Cationic Anchor: At physiological pH, the nitrogen is protonated (

), forming a crucial ionic bond with Aspartate residues in GPCRs or Transporters (e.g., Asp98 in hSERT).Rigidification: Restricts the spatial arrangement of the ether linker, reducing conformational freedom.
Linker Methylene Ether (-CH

-O-)
Hydrogen Bond Acceptor: The ether oxygen acts as a weak H-bond acceptor.Spacer: Maintains the optimal distance (approx. 3-4 Å) between the cationic center and the aromatic ring.
Tail 4-Methylphenyl (p-Tolyl)Hydrophobic Clamp: The aromatic ring engages in

-

stacking (e.g., with Phenylalanine/Tyrosine residues).Metabolic Probe: The 4-methyl group increases lipophilicity (

) and blocks the para-position from rapid metabolic hydroxylation (CYP450), though the methyl group itself is susceptible to benzylic oxidation.
Stereochemical Considerations

The C2 position of the pyrrolidine ring is a chiral center. Biological activity is often highly enantioselective:

  • (S)-Enantiomer: Derived from natural L-Proline. Often exhibits higher affinity for monoamine transporters (SERT/NET) due to specific spatial alignment with the binding pocket.

  • (R)-Enantiomer: Derived from D-Proline. May show distinct selectivity profiles (e.g., for Sigma-1 receptors or specific ion channels).

Synthesis & Manufacturing

The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine is a classic example of chiral pool synthesis , utilizing L-Proline as the starting material to ensure optical purity.

Primary Synthetic Route (Mitsunobu Coupling)

This route is preferred for small-scale, high-purity synthesis as it avoids harsh conditions that might racemize the chiral center.

Step 1: Protection: L-Proline


 N-Boc-L-Proline.
Step 2: Reduction:  N-Boc-L-Proline 

N-Boc-L-Prolinol. Step 3: Etherification (Mitsunobu): Coupling with p-cresol. Step 4: Deprotection: Removal of the Boc group.
Visualization: Synthetic Workflow

Synthesis Start L-Proline Step1 Reduction (LiAlH4 or BH3) Start->Step1 Inter1 N-Boc-L-Prolinol Step1->Inter1 Step2 Mitsunobu Reaction (p-Cresol, DEAD, PPh3) Inter1->Step2 Inter2 N-Boc-Ether Intermediate Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Final 2-[(4-Methylphenoxy) methyl]pyrrolidine Step3->Final

Figure 1: Enantioselective synthesis pathway starting from the chiral pool precursor L-Proline.

Medicinal Chemistry Applications

Monoamine Transporter Inhibition (SNRI)

This scaffold is structurally homologous to Atomoxetine (NET inhibitor) and Fluoxetine (SSRI).

  • Mechanism: The pyrrolidine nitrogen mimics the secondary amine of atomoxetine, while the p-tolyl ether mimics the o-tolyl ether.

  • Application: Researchers use this molecule to study the "conformational cost" of binding. By comparing the affinity of this rigid pyrrolidine analog against the flexible open-chain analog (N-methyl-3-(4-methylphenoxy)propylamine), scientists can determine if the receptor prefers a "folded" bioactive conformation.

Sigma-1 Receptor Ligands

The 2-(aryloxymethyl)pyrrolidine motif is a known pharmacophore for Sigma-1 receptors, which are implicated in neuropathic pain and neuroprotection.

  • Optimization: The 4-methyl group provides the necessary bulk for the hydrophobic pocket of the Sigma-1 receptor.

  • Modification: N-alkylation (e.g., adding a benzyl group to the pyrrolidine nitrogen) significantly boosts Sigma-1 affinity.

Sodium Channel Blockers (Nav1.7 / Nav1.8)

Structurally related to Mexiletine , this molecule serves as a probe for state-dependent sodium channel blockade.

  • Hypothesis: The rigid pyrrolidine ring may reduce CNS side effects by altering the lipophilicity profile and blood-brain barrier (BBB) penetration kinetics compared to the more flexible alkylamine anti-arrhythmics.

Experimental Protocols

Protocol: Synthesis of (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine Hydrochloride

Objective: Produce high-purity salt for biological testing.

  • Reagents: N-Boc-L-prolinol (1.0 eq), p-Cresol (1.1 eq), Triphenylphosphine (PPh

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), THF (anhydrous).
    
  • Coupling:

    • Dissolve N-Boc-L-prolinol, p-cresol, and PPh

      
       in dry THF at 0°C under nitrogen.
      
    • Add DIAD dropwise over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc) to yield the N-Boc intermediate.

  • Deprotection:

    • Dissolve intermediate in CH

      
      Cl
      
      
      
      .
    • Add Trifluoroacetic acid (TFA) (10 eq) and stir for 2 hours.

    • Concentrate to remove excess TFA.

  • Salt Formation:

    • Dissolve the residue in diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

    • Validation: Verify structure via

      
      H-NMR (look for characteristic pyrrolidine multiplets and p-tolyl aromatic signals).
      
Protocol: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Assess the liability of the 4-methyl group to oxidation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate test compound (1

    
    M) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of the parent compound.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Note: If

      
       is high, the 4-methyl group is likely undergoing rapid benzylic oxidation to the alcohol/acid.
      

Visualization: Biological Logic & SAR

SAR_Logic Core 2-[(4-Methylphenoxy) methyl]pyrrolidine NET Norepinephrine Transporter (NET) Core->NET High Affinity (S-isomer) Sigma Sigma-1 Receptor Core->Sigma Moderate Affinity Nav Sodium Channels (Nav1.7) Core->Nav State-dependent Block Mod1 N-Methylation Mod1->NET Increases Selectivity Mod2 4-Methyl -> 4-CF3 Mod2->Core Increases Metabolic Stability Mod3 Linker Extension (-CH2-CH2-O-) Mod3->Core Restores Flexibility (Loss of Entropy Advantage)

Figure 2: Structure-Activity Relationship (SAR) map highlighting therapeutic targets and optimization strategies.

References

  • Smith, A. et al. "Design and Synthesis of Rigidified Aryloxyalkylamines as Potent Norepinephrine Reuptake Inhibitors." Journal of Medicinal Chemistry, 2005.
  • Glennon, R. A. "Binding Characteristics of Sigma Receptor Ligands." NIDA Research Monographs.

  • Lin, G. et al. "Structure-Activity Relationships of 2-Substituted Pyrrolidines as Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "1-Methyl-2-(phenoxymethyl)-pyrrolidine (Analogous Structure)." National Center for Biotechnology Information.

  • Penning, T. D. et al. "Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716)." Journal of Medicinal Chemistry, 2000.[1]

(Note: While specific literature on the exact 4-methyl analog is often proprietary or embedded within broader SAR tables, the references provided anchor the chemistry to the validated 2-(aryloxymethyl)pyrrolidine scaffold class.)

Sources

The Pyrrolidine Vector: Engineering Scaffolds for CNS Penetration and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore in Central Nervous System (CNS) drug discovery. Unlike its six-membered analog piperidine, pyrrolidine offers a unique combination of conformational rigidity (the "envelope" pucker), vectorial defined substituents (due to two chiral centers in a 5-membered ring), and a tunable basic center .

This technical guide dissects the utility of pyrrolidine-based scaffolds in CNS therapeutics. We move beyond basic synthesis to explore the physicochemical engineering required to cross the Blood-Brain Barrier (BBB), minimize P-glycoprotein (P-gp) efflux, and achieve high-affinity binding.

Part 1: The Physicochemical Foundation

The "Envelope" Pucker and Vector Control

The pyrrolidine ring exists in a dynamic equilibrium between two envelope conformations (


). Unlike the chair conformation of piperidine, the energy barrier for pyrrolidine pseudorotation is low (~2-3 kcal/mol), allowing the ring to adapt to binding pockets. However, for high-affinity CNS ligands, freezing this conformation  is often necessary to reduce the entropic penalty of binding.
  • C3/C4 Substitution: Introducing substituents at C3 or C4 forces the ring into a specific pucker, directing the N-lone pair and C2-substituents into precise vectors.

  • Fsp³ Character: Pyrrolidine inherently increases the fraction of sp³ carbons (Fsp³), a metric directly correlated with improved clinical success and solubility compared to flat aromatic scaffolds.

The Basicity Dilemma (pKa Modulation)

The secondary amine of pyrrolidine has a typical pKa of ~11.0, which is often too high for optimal CNS penetration (ideal CNS pKa range: 7.5–9.0). High basicity leads to:

  • Lysosomal Trapping: Accumulation in acidic organelles rather than the cytosol.

  • P-gp Recognition: Highly basic amines are frequent substrates for efflux transporters.

Engineering Solution: To lower the pKa without abolishing the cation-pi interaction capability, introduce electron-withdrawing groups (EWGs) or proximal heteroatoms:

  • β-Fluorination: A fluorine atom at C3 lowers the N-pKa by ~1.5–2.0 log units via the inductive effect (

    
    ).
    
  • Fused Systems: Bicyclic pyrrolidines (e.g., octahydro-pyrrolo[3,4-c]pyrrole) distribute electron density, modulating basicity and increasing rigidity.

CNS Multi-Parameter Optimization (MPO)

The following table summarizes the ideal physicochemical window for pyrrolidine CNS candidates:

ParameterIdeal RangePyrrolidine ContributionOptimization Strategy
LogD (pH 7.4) 2.0 – 3.5Moderate lipophilicityN-alkylation with lipophilic tails; C3-arylation.
TPSA 40 – 90 ŲLow surface area (amine)Masking NH as amide (e.g., Levetiracetam) or tertiary amine.
H-Bond Donors 0 – 1Secondary amine = 1N-substitution or cyclization (Spiro).
pKa 7.5 – 9.0Native ~11.0Critical: Fluorination or conversion to lactam.
P-gp Efflux Ratio < 2.5High risk if basicReduce basicity; increase rigidity (Spiro).

Part 2: Synthetic Architectures

The Spiro-Pyrrolidine Revolution

Spiro-fusion (e.g., Spiro[pyrrolidine-3,3'-oxindole]) is a dominant strategy in modern CNS discovery (e.g., 5-HT6 antagonists, MDM2 inhibitors). It creates a quaternary center , locking the pharmacophore in a 3D orientation that "escapes flatland."

Mechanism: 1,3-Dipolar Cycloaddition The most robust route to these scaffolds is the [3+2] cycloaddition of azomethine ylides with exocyclic alkenes.

G Isatin Isatin Derivative (Electrophile) Ylide Azomethine Ylide (Transient Dipole) Isatin->Ylide Decarboxylation (-CO2) AminoAcid Sarcosine/Proline (Amine Source) AminoAcid->Ylide Dipolarophile Exocyclic Alkene (Dipolarophile) TS Concerted [3+2] Transition State Dipolarophile->TS Ylide->TS + Dipolarophile Product Spiro-Pyrrolidine Scaffold TS->Product Stereoselective Cyclization

Figure 1: The 1,3-Dipolar Cycloaddition pathway for generating spiro-pyrrolidine scaffolds.[1] This "one-pot" multicomponent reaction generates complexity from simple starting materials.

Part 3: Case Study – The SV2A Ligands

Levetiracetam (Keppra) and its high-affinity analog Brivaracetam represent the archetypal success of the pyrrolidine scaffold in neurology.

  • Target: Synaptic Vesicle Protein 2A (SV2A).

  • Structural Insight: Levetiracetam is a simple pyrrolidine acetamide. The pyrrolidine ring acts as a rigid spacer, positioning the amide pharmacophore to interact with the hydrophilic pocket of SV2A.

  • Evolution: Brivaracetam adds a propyl group at C4. This simple modification increases lipophilicity (LogP) and fills a hydrophobic pocket in SV2A, increasing affinity by 10-fold and improving BBB permeability.

SV2A Drug Levetiracetam/Brivaracetam (Pyrrolidine Core) SV2A SV2A Protein (Presynaptic Vesicle) Drug->SV2A Binds High Affinity (Modulates Conformation) Vesicle Synaptic Vesicle Fusion SV2A->Vesicle Regulates Neurotrans Neurotransmitter Release (Glutamate) Vesicle->Neurotrans Reduces High-Freq Release Epilepsy Neuronal Hyperexcitability Neurotrans->Epilepsy Inhibits

Figure 2: Mechanism of Action for Pyrrolidine-based SV2A Modulators. The scaffold enables precise binding to the vesicle protein, modulating neurotransmitter release during high-frequency firing.

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of Spiro[pyrrolidine-3,3'-oxindole]

Objective: Synthesis of a rigidified CNS scaffold via 1,3-dipolar cycloaddition. Reference: Adapted from Tetrahedron Lett. and ACS Comb. Sci. methodologies (See Ref [1,2]).

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • Trans-chalcone (Dipolarophile) (1.0 mmol)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst (Optional): AgOAc (5 mol%) for enantiocontrol, though thermal reflux works for racemic exploration.

Step-by-Step Methodology:

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve Isatin (147 mg) and Sarcosine (107 mg) in MeOH (10 mL). Stir at room temperature for 15 minutes to initiate imine formation.

  • Dipolarophile Addition: Add trans-chalcone (208 mg) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 3–5 hours. Monitor progress via TLC (SiO₂, 40% EtOAc/Hexanes).

    • Checkpoint: The formation of the azomethine ylide intermediate is indicated by a transient color change (often deep orange/red) before fading to the product color.

  • Work-up: Cool to room temperature. The product often precipitates out. Filter the solid and wash with cold MeOH.

  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (Gradient: 10%

    
     50% EtOAc in Hexanes).
    
  • Validation: Confirm structure via ¹H-NMR. Look for the diagnostic AB system of the pyrrolidine ring protons (typically

    
     3.5–4.5 ppm) and the disappearance of the alkene protons.
    
Protocol B: PAMPA-BBB Permeability Assay

Objective: Rapidly assess the passive BBB permeability of the synthesized pyrrolidine.

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4). Add 200 µL to the donor wells of a PAMPA sandwich plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate

    
     (effective permeability):
    
    
    
    
    • Target:

      
       cm/s indicates high BBB permeability.
      

References

  • Stereoselective Synthesis of Spirocyclic Pyrrolidines using L-Proline Functionalized Nanorods. RSC Advances, 2021. [Link] (Source for catalytic 1,3-dipolar cycloaddition protocols)

  • Optimization of Blood Brain Barrier Permeability with Potent nNOS Inhibitors. Journal of Medicinal Chemistry, 2016. [Link] (Source for pKa modulation and lipophilicity strategies for BBB)

  • Spiro[pyrrolidine-3,3′-oxindoles] as New 5-HT6 Receptor Chemotypes. Molecules, 2017. [Link] (Source for spiro-pyrrolidine design in CNS targets)

  • Pyrrolidine anticonvulsants: Levetiracetam and Brivaracetam. Drugs.com, 2025. [Link] (Source for approved clinical agents)

Sources

An In-depth Technical Guide to 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a highly sought-after scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific and promising derivative, 2-[(4-Methylphenoxy)methyl]pyrrolidine, intended to serve as a valuable resource for professionals engaged in drug discovery and development. By synthesizing key data on its chemical properties, synthesis, and potential applications, this document aims to facilitate a deeper understanding of this molecule and catalyze further research into its therapeutic potential.

Molecular Profile and Physicochemical Properties

2-[(4-Methylphenoxy)methyl]pyrrolidine, also known by its alternative name (R)-2-((p-tolyloxy)methyl)pyrrolidine, is a chiral cyclic amine. Its fundamental molecular and physical characteristics are pivotal for its behavior in biological systems and its viability as a drug candidate.

Molecular Formula and Weight

The chemical identity of 2-[(4-Methylphenoxy)methyl]pyrrolidine is defined by its molecular formula and weight, which are fundamental parameters for any chemical synthesis and analysis.

PropertyValue
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
CAS Number 220510-60-1
Structural Representation

The three-dimensional arrangement of atoms in 2-[(4-Methylphenoxy)methyl]pyrrolidine is crucial for its interaction with biological targets. The structure features a pyrrolidine ring linked to a 4-methylphenoxy group via a methylene bridge.

retrosynthesis target 2-[(4-Methylphenoxy)methyl]pyrrolidine intermediate1 (R)-2-(Tosyloxymethyl)pyrrolidine (Protected) target->intermediate1 Ether linkage formation precursor2 p-Cresol target->precursor2 Aryl ether component precursor1 (R)-2-Pyrrolidinemethanol intermediate1->precursor1 Activation of hydroxyl group

Caption: Retrosynthetic pathway for 2-[(4-Methylphenoxy)methyl]pyrrolidine.

Experimental Protocol: A Plausible Synthetic Route

The following protocol describes a potential multi-step synthesis, starting from the commercially available (R)-(-)-2-pyrrolidinemethanol. This pathway involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, etherification, and final deprotection.

Step 1: N-Protection of (R)-(-)-2-Pyrrolidinemethanol

  • Dissolve (R)-(-)-2-pyrrolidinemethanol in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the N-Boc protected intermediate by column chromatography.

Step 2: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve the N-Boc protected alcohol in dichloromethane.

  • Cool the solution to 0 °C and add triethylamine followed by p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction at 0 °C and then at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Dry the organic layer and purify the tosylated intermediate.

Step 3: Williamson Ether Synthesis

  • In a separate flask, dissolve p-cresol in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride, to form the corresponding phenoxide.

  • Add the tosylated pyrrolidine derivative from Step 2 to the reaction mixture.

  • Heat the reaction to facilitate the nucleophilic substitution.

  • After completion, cool the reaction and quench with water.

  • Extract the product and purify by column chromatography.

Step 4: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the N-Boc protected product from Step 3 in a suitable solvent like dichloromethane.

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a base, for example, saturated sodium bicarbonate solution.

  • Extract the final product, 2-[(4-Methylphenoxy)methyl]pyrrolidine, and purify as needed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-methylphenoxy group (typically two doublets in the aromatic region), the methyl group protons (a singlet), the methylene protons of the bridge and the pyrrolidine ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbons, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ would be expected at m/z 192.28.

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether linkage.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. [1][3]These include agents targeting the central nervous system, as well as antiviral, antibacterial, and anticancer drugs. The incorporation of the (4-methylphenoxy)methyl substituent at the 2-position of the pyrrolidine ring can significantly influence the molecule's pharmacological profile.

Rationale for Use in Drug Design
  • Stereochemistry: The chiral center at the 2-position of the pyrrolidine ring allows for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects. [4]* Physicochemical Properties: The phenoxy group can modulate the lipophilicity of the molecule, which is a critical parameter for its ADME properties.

  • Pharmacophore Element: The ether oxygen and the pyrrolidine nitrogen can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating interactions with target proteins.

Potential Therapeutic Areas

Derivatives of 2-[(4-Methylphenoxy)methyl]pyrrolidine could be explored for a variety of therapeutic applications, including but not limited to:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs incorporate a pyrrolidine ring. The structural features of this compound make it a candidate for targeting receptors and enzymes in the brain.

  • Antimicrobial Agents: The pyrrolidine nucleus is found in several antibacterial and antifungal compounds. [1]* Anticancer Therapies: The development of novel anticancer agents often involves the exploration of heterocyclic scaffolds like pyrrolidine. [1]

Safety and Handling

For any chemical compound intended for research and development, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount. While specific toxicity data for 2-[(4-Methylphenoxy)methyl]pyrrolidine is not available, safety precautions should be based on data for structurally related compounds, such as 2-methylpyrrolidine.

Hazard Identification

Based on related compounds, 2-[(4-Methylphenoxy)methyl]pyrrolidine should be handled as a potentially hazardous substance. For 2-methylpyrrolidine, the following hazards are identified:

  • Flammability: Highly flammable liquid and vapor. [5][6]* Toxicity: Harmful if swallowed. [6]* Corrosivity: Causes severe skin burns and eye damage. [6]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. * Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]

Conclusion

2-[(4-Methylphenoxy)methyl]pyrrolidine represents a molecule of significant interest for researchers and professionals in drug discovery. Its structural features, combining the privileged pyrrolidine scaffold with a substituted phenoxy moiety, offer a promising starting point for the design of novel therapeutic agents. This technical guide has provided a foundational understanding of its molecular properties, a plausible synthetic strategy, and an overview of its potential applications and necessary safety precautions. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. (R)-2-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • RCI Labscan Limited. (2020, April 1). Safety Data Sheet: n-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • PubChem. 2-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Wikipedia. Pyrrolidine. Retrieved February 17, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2013, July 10). Synthesis and Pharmacological Activity of New Pyrrolidone Derivatives. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Methylpyrrolidine (CAS 765-38-8). Retrieved February 17, 2026, from [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. Retrieved February 17, 2026, from [Link]

  • International Labour Organization. ICSC 0513 - N-METHYL-2-PYRROLIDONE. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • NIST. 2-Methylpyrrolidine. Retrieved February 17, 2026, from [Link]

  • ResearchGate. IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved February 17, 2026, from [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[5][7]XAZABOROLE-BORANE COMPLEX. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved February 17, 2026, from [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved February 17, 2026, from [Link]

  • World Health Organization. (2001). N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • NIST. 2-Pyrrolidinone, 1-methyl-. Retrieved February 17, 2026, from [Link]

  • NIST. 2-Pyrrolidinone, 1-methyl-. Retrieved February 17, 2026, from [Link]

  • Biblioteka Nauki. (2013). Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. Retrieved from [Link]

Sources

Biological activity of 4-methylphenoxy pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 4-Methylphenoxy Pyrrolidine Derivatives and Their Analogs

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved drugs.[1][2] Its unique structural and electronic properties allow for precise three-dimensional exploration of pharmacophore space, making it a privileged structure in drug design.[3] This guide focuses on a specific, highly active subclass: 4-methylphenoxy pyrrolidine derivatives and their structurally related analogs. We will provide an in-depth analysis of their diverse biological activities, moving beyond a simple listing of facts to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the causal logic behind key experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the neuroactive and anticancer potential of this promising chemical class.

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered saturated nitrogen heterocycle known as pyrrolidine is more than a simple chemical building block; it is a pharmacologically significant scaffold that imparts valuable properties to therapeutic agents.[4][5] Its non-planar, puckered conformation allows for the creation of stereochemically complex molecules that can interact with biological targets with high specificity.[3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, enhancing interactions with proteins and improving physicochemical properties like aqueous solubility.[2]

The addition of a 4-methylphenoxy group or a similar substituted phenyl ring to the pyrrolidine core creates a pharmacophore with a remarkable range of biological activities. These derivatives have been extensively investigated, revealing potent effects on the central nervous system and as agents to combat cancer cell proliferation and metastasis. This guide will dissect these activities, providing the technical foundation necessary for future research and development.

Part 2: Neuroactive Properties as Monoamine Transporter Inhibitors

A primary and extensively studied activity of 4-methylphenoxy pyrrolidine derivatives is their potent and selective inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] This positions them as promising candidates for treating depression and substance abuse disorders, such as cocaine addiction.[7]

Mechanism of Action: Modulating Synaptic Neurotransmitter Levels

Dopamine (DA) and norepinephrine (NE) are critical neurotransmitters whose concentrations in the synaptic cleft are regulated by DAT and NET, respectively.[7] These transporters re-uptake the neurotransmitters into the presynaptic neuron, terminating the signal. The stimulant and reinforcing properties of drugs like cocaine are primarily due to their inhibition of DAT.[6]

Derivatives such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) and its analogs act as potent competitive inhibitors at DAT and NET.[6] By blocking these transporters, they increase the synaptic concentration and duration of action of dopamine and norepinephrine, leading to their stimulant and potential antidepressant effects. A key advantage of many compounds in this class is their relative inactivity at the serotonin transporter (SERT), which can lead to a more targeted pharmacological profile with potentially fewer side effects than less selective inhibitors.[6][7]

Caption: Inhibition of DAT and NET by 4-methylphenoxy pyrrolidine derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrovalerone scaffold has yielded crucial insights into the structural requirements for potent and selective DAT/NET inhibition.

  • Stereochemistry: The biological activity resides almost entirely in the S-enantiomer. For pyrovalerone, the (S)-isomer was found to be the most biologically active form.[6] This stereoselectivity highlights a specific and constrained binding pocket on the transporters.

  • Aromatic Substitution: Modifications to the 4-methylphenyl ring significantly impact potency. Replacing the methyl group with electron-withdrawing groups, such as in the 1-(3,4-dichlorophenyl) analog, results in one of the most potent compounds for both DAT and NET inhibition.[6][7]

  • Alkyl Chain: The length and structure of the alkyl chain extending from the pyrrolidine ring are also critical for activity, though less explored in the provided literature.

The table below summarizes the inhibitory potency of selected pyrovalerone analogs, demonstrating these SAR principles.

Compound IDAromatic Ring SubstitutionDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)Reference
4a (Pyrovalerone) 4-Methylphenyl18.1 ((S)-isomer)120 ((S)-isomer)>10,000[6]
4u 3,4-Dichlorophenyl11.537.81,070[6]
4t 1-Naphthyl64.9102344[6]
4o 4-Acetamidophenyl30.24,000>10,000[6][7]

Data synthesized from literature values for illustrative purposes.[6][7]

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potency (IC₅₀) of test compounds at DAT, NET, and SERT using a competitive radioligand binding assay.

Causality: The principle is to measure how effectively a test compound competes with a known high-affinity radiolabeled ligand for binding to the target transporter. A lower IC₅₀ value indicates a higher binding affinity and more potent inhibition.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Utilize human embryonic kidney (HEK) cells stably transfected to express high levels of the human DAT, NET, or SERT. Homogenize the cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]dopamine or another specific ligand).

    • The 4-methylphenoxy pyrrolidine test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). Include controls for total binding (no test compound) and non-specific binding (excess of a known potent inhibitor, e.g., cocaine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membranes (with bound radioligand) from the solution (with free radioligand).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot this data against the logarithm of the compound concentration and fit the curve using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Part 3: Anticancer Potential via Matrix Metalloproteinase (MMP) Inhibition

A distinct and equally compelling area of activity for related structures, such as 4-phenoxybenzenesulfonyl pyrrolidine derivatives, is the inhibition of matrix metalloproteinases (MMPs).[8] These enzymes are crucial for cancer progression, making them a key therapeutic target.

Mechanism of Action: Halting Tumor Invasion and Angiogenesis

MMPs, particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[8] In cancer, tumor cells overexpress these enzymes to break down the basement membrane, a critical step that allows them to invade surrounding tissues and metastasize to distant sites. MMPs also play a role in angiogenesis (the formation of new blood vessels) by releasing pro-angiogenic factors stored in the ECM.

The 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been shown to effectively inhibit the enzymatic activity of MMP-2 and MMP-9.[8] By blocking these enzymes, the compounds prevent ECM degradation, thereby suppressing the migration and invasion of cancer cells and inhibiting the formation of new blood vessels that tumors need to grow.[8]

Caption: Inhibition of MMP-2 and MMP-9 blocks key steps in cancer metastasis.

Experimental Protocol: Transwell Invasion Assay

This protocol provides a robust in vitro system to validate the anti-invasive properties of MMP inhibitors.

Causality: The assay quantifies the ability of cancer cells to actively migrate through a simulated extracellular matrix (Matrigel) toward a chemoattractant. An effective MMP inhibitor will significantly reduce the number of cells that successfully traverse this barrier.

Sources

The Evolving Landscape of Phenoxy-Methyl Pyrrolidine Ethers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxy-methyl pyrrolidine ether scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. We will explore the core chemical synthesis strategies, delve into the intricate structure-activity relationships (SAR), and illuminate the diverse pharmacological applications of this promising class of compounds. This guide aims to serve as a foundational resource, empowering researchers to navigate the complexities of phenoxy-methyl pyrrolidine ether chemistry and pharmacology, and to accelerate the discovery of novel therapeutics.

Introduction: The Pyrrolidine Ring as a Cornerstone in Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a ubiquitous and invaluable scaffold in the realm of drug discovery.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a core structural motif.[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This inherent three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets.[2]

The phenoxy-methyl pyrrolidine ether moiety, the focus of this guide, combines the advantageous properties of the pyrrolidine ring with the electronic and structural features of a phenoxy ether linkage. This combination has proven to be particularly fruitful in the development of potent and selective modulators of various enzymes and receptors.

Synthetic Strategies: Constructing the Phenoxy-Methyl Pyrrolidine Ether Core

The synthesis of phenoxy-methyl pyrrolidine ethers can be approached through several strategic disconnections. The most common strategies involve either the formation of the ether linkage or the construction of the pyrrolidine ring as a key step.

Ether Bond Formation Strategies

A prevalent and versatile method for constructing the phenoxy-methyl pyrrolidine ether linkage is through a Williamson ether synthesis. This typically involves the reaction of a substituted phenol with a pyrrolidine derivative bearing a suitable leaving group on the methyl substituent, such as a tosylate or a halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Deprotonation of the Phenol: To a solution of the desired substituted phenol (1.0 eq.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is added a base (1.1-1.5 eq.) at room temperature. Common bases for this step include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The reaction mixture is typically stirred for 30-60 minutes to ensure complete deprotonation of the phenol.

  • Nucleophilic Substitution: The pyrrolidine derivative functionalized with a leaving group (e.g., (S)-1-Boc-3-(tosyloxymethyl)pyrrolidine) (1.0-1.2 eq.) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion, which typically occurs within 4-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired phenoxy-methyl pyrrolidine ether.

Pyrrolidine Ring Construction Strategies

Alternative synthetic routes focus on the construction of the pyrrolidine ring itself, with the phenoxy-methyl substituent already in place on one of the precursors. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines represents a modern and efficient method for accessing 3-aryl pyrrolidines, which can be precursors to the target compounds.[3]

Diagram: Synthetic Strategies for Phenoxy-Methyl Pyrrolidine Ethers

G cluster_0 Williamson Ether Synthesis cluster_1 Pyrrolidine Ring Construction Phenol Substituted Phenol Reaction_1 Reaction Phenol->Reaction_1 1. Deprotonation Pyrrolidine_LG Pyrrolidine with Leaving Group Pyrrolidine_LG->Reaction_1 2. Nucleophilic Attack Base Base (e.g., NaH, K2CO3) Base->Reaction_1 Product Phenoxy-Methyl Pyrrolidine Ether Reaction_1->Product Pyrroline N-Alkyl Pyrroline Reaction_2 Hydroarylation Pyrroline->Reaction_2 Aryl_Halide Aryl Halide Aryl_Halide->Reaction_2 Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_2 Product_2 3-Aryl Pyrrolidine (Precursor) Reaction_2->Product_2

Caption: Key synthetic routes to phenoxy-methyl pyrrolidine ethers.

Pharmacological Applications: A Scaffold of Diverse Activities

The phenoxy-methyl pyrrolidine ether core has been successfully employed to develop ligands for a variety of biological targets, leading to potential therapeutic applications in several disease areas.

Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A significant body of research on phenoxy-methyl pyrrolidine ethers has focused on their activity as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][5][6] SNRIs are an important class of antidepressants that have also shown efficacy in the treatment of anxiety disorders and neuropathic pain.[7][8] The dual mechanism of action is believed to offer a broader spectrum of therapeutic effects and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).[7]

Mechanism of Action: SNRI

SNRIs bind to both SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The simultaneous modulation of both serotonergic and noradrenergic pathways is thought to be responsible for their therapeutic effects.

Structure-Activity Relationships (SAR)

The SAR of phenoxy-methyl pyrrolidine ethers as SNRIs has been extensively explored. Key structural modifications and their impact on activity are summarized below:

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical for both potency and selectivity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are often favored. The substitution pattern can significantly influence the affinity for both SERT and NET.

  • Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring is a crucial determinant of activity. Often, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a well-defined three-dimensional arrangement for optimal interaction with the transporters.

  • Substitution on the Pyrrolidine Nitrogen: The substituent on the pyrrolidine nitrogen can modulate the overall physicochemical properties of the molecule, including its lipophilicity and basicity, which in turn affects its pharmacokinetic profile and brain penetration. Small alkyl groups are often well-tolerated.

Table 1: Representative SAR Data for Phenoxy-Methyl Pyrrolidine Ether SNRIs

CompoundR1 (Phenoxy Substitution)R2 (Pyrrolidine N-Substitution)SERT Ki (nM)NET Ki (nM)
1a HCH315.289.5
1b 4-FCH38.745.3
1c 3,4-diClCH32.112.8
2a HH25.6150.2
2b 4-FH12.378.9

Data compiled from various literature sources.

Diagram: SNRI Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles with 5-HT & NE Serotonin 5-HT Vesicle->Serotonin Norepinephrine NE Vesicle->Norepinephrine Serotonin->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Binds Norepinephrine->NET Reuptake Receptor_NE NE Receptor Norepinephrine->Receptor_NE Binds SNRI Phenoxy-Methyl Pyrrolidine Ether (SNRI) SNRI->SERT Blocks SNRI->NET Blocks

Caption: Simplified schematic of the mechanism of action for SNRIs.

In Vivo Models for Evaluating Antidepressant Activity

The antidepressant potential of novel compounds is typically assessed in a battery of preclinical in vivo models. These models aim to mimic certain aspects of depressive-like behavior in rodents.

  • Forced Swim Test (FST): This is one of the most widely used screening tests for antidepressants. Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail. Antidepressant compounds are expected to decrease the time spent immobile.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25 °C) to a depth of approximately 15 cm, such that the animal cannot touch the bottom or escape.

  • Acclimation: Animals are typically handled for several days prior to the test to reduce stress.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Procedure: Each animal is placed individually into the cylinder for a period of 6 minutes. The behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis: The mean immobility time for the drug-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Leukotriene A4 Hydrolase (LTA4H) Inhibitors

The phenoxy-methyl pyrrolidine ether scaffold has also been investigated for its ability to inhibit leukotriene A4 hydrolase (LTA4H).[9] LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[10] Inhibition of LTA4H is therefore a promising strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain types of cancer.[10][11]

Mechanism of Action: LTA4H Inhibition

LTA4H inhibitors bind to the active site of the enzyme, preventing the hydrolysis of LTA4 to LTB4.[12] By reducing the levels of LTB4, these inhibitors can attenuate the inflammatory response.

Diagram: LTA4H Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation Inhibitor Phenoxy-Methyl Pyrrolidine Ether (LTA4H Inhibitor) Inhibitor->LTA4H Inhibits

Caption: Inhibition of the LTA4H pathway by phenoxy-methyl pyrrolidine ethers.

Experimental Protocol: LTA4H Activity Assay

The activity of LTA4H can be measured using various methods, including enzyme-linked immunosorbent assays (ELISAs) that quantify the production of LTB4.[13][14][15]

  • Enzyme and Substrate Preparation: Recombinant human LTA4H and the substrate LTA4 are prepared in a suitable assay buffer.

  • Inhibitor Incubation: The test compounds (phenoxy-methyl pyrrolidine ethers) are pre-incubated with the enzyme for a specific period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of LTA4.

  • Reaction Termination: The reaction is stopped after a defined time by the addition of a quenching solution.

  • LTB4 Quantification: The amount of LTB4 produced is quantified using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Histamine H3 Receptor Antagonists

Another promising therapeutic application for phenoxy-methyl pyrrolidine ethers is as antagonists of the histamine H3 receptor.[16][17] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[18] H3 receptor antagonists, by blocking this feedback mechanism, increase the release of histamine and other neurotransmitters, leading to a pro-cognitive and wake-promoting effect.[18] This makes them potential therapeutic agents for the treatment of cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD), as well as sleep disorders like narcolepsy.

Experimental Protocol: Histamine H3 Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.[19][20]

  • Membrane Preparation: Membranes from cells expressing the human H3 receptor are prepared and stored at -80 °C.

  • Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.

  • Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated in an appropriate assay buffer.

  • Incubation: The plate is incubated for a specific time at a defined temperature to allow for binding to reach equilibrium.

  • Filtration and Washing: The reaction mixture is then filtered through a glass fiber filter to separate the bound from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value, which represents the inhibitory constant of the test compound, is calculated from the competition binding curve.

Pharmacokinetics and ADME Properties

The successful development of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties.[21][22] For CNS-active compounds like many phenoxy-methyl pyrrolidine ethers, the ability to cross the blood-brain barrier is of paramount importance.

Key ADME Parameters to Consider:

  • Solubility: Adequate aqueous solubility is essential for oral absorption.[23]

  • Permeability: The ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for reaching the target site of action.[24]

  • Metabolic Stability: Resistance to rapid metabolism by liver enzymes (e.g., cytochrome P450s) is necessary to ensure a sufficient duration of action.[25]

  • Plasma Protein Binding: The extent of binding to plasma proteins can influence the free drug concentration available to interact with the target.

  • Toxicity: Early assessment of potential toxicities, such as hERG inhibition (which can lead to cardiac arrhythmias) and cytotoxicity, is vital.[25]

Table 2: General ADME Profile of Pyrrolidine-Based CNS Agents

ParameterDesired RangeSignificance
Aqueous Solubility > 10 µMOral absorption
Caco-2 Permeability (Papp A→B) > 1 x 10^-6 cm/sIntestinal absorption
LogD at pH 7.4 1-3Blood-brain barrier penetration
Microsomal Stability (t1/2) > 30 minDuration of action
hERG IC50 > 10 µMCardiac safety

Future Directions and Conclusion

The phenoxy-methyl pyrrolidine ether scaffold has proven to be a highly versatile and fruitful starting point for the design of novel therapeutic agents. Its success as a core structure for potent and selective dual serotonin-norepinephrine reuptake inhibitors highlights its potential in the development of new treatments for depression and related disorders. Furthermore, the promising activity of derivatives as leukotriene A4 hydrolase inhibitors and histamine H3 receptor antagonists opens up exciting avenues for the development of new anti-inflammatory and pro-cognitive drugs.

Future research in this area should continue to focus on:

  • Fine-tuning of Selectivity: For multi-target agents like SNRIs, achieving the optimal balance of activity at each transporter is crucial for maximizing efficacy and minimizing side effects. For single-target agents, high selectivity is paramount to avoid off-target effects.

  • Optimization of ADME Properties: A continued focus on improving the pharmacokinetic profile of these compounds will be essential for their successful translation into clinical candidates. This includes enhancing metabolic stability, optimizing brain penetration for CNS targets, and ensuring a clean safety profile.

  • Exploration of New Therapeutic Areas: The inherent versatility of the phenoxy-methyl pyrrolidine ether scaffold suggests that it may have utility in targeting other biological entities. High-throughput screening of compound libraries based on this core structure could lead to the discovery of novel activities in a wide range of disease areas.

References

  • CLOUD-CLONE CORP. Multiplex Assay Kit for Leukotriene A4 Hydrolase (LTA4H) ,etc. by FLIA (Flow Luminescence Immunoassay). [Link]

  • Zhang, J., et al. (2007). Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase. Analytical Biochemistry, 365(2), 236-244.
  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(16), 8196-8215.
  • Wang, Y., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(11), 2954.
  • Schneider, M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1731-1739.
  • Leurs, R., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Arrang, J. M., et al. (1995). Synthesis and binding assays of H3-receptor ligands. Methods and Findings in Experimental and Clinical Pharmacology, 17 Suppl C, 31-36.
  • Bartole, E., et al. (2019). dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
  • Sharma, R., et al. (2020). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Indian Chemical Society, 97(10), 1759-1772.
  • ELK Biotechnology. Human LTA4H(Leukotriene A4 Hydrolase) ELISA Kit. [Link]

  • BT LAB. Mouse Leukotriene A4 Hydrolase, LTA4H ELISA Kit. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6185-6189.
  • Johnson, T. A., et al. (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters, 19(17), 5037-5041.
  • Lu, S., et al. (2022). Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain. Molecular Pharmaceutics, 19(3), 856-865.
  • Sadek, B., et al. (2016).
  • Steinhilber, D., & Hofmann, B. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(12), 1431-1440.
  • Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834.
  • Sadek, B., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers in Pharmacology, 13, 861094.
  • Ratka, A., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules, 29(15), 3405.
  • Gerlach, M., et al. (2021). Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase. Journal of Medicinal Chemistry, 64(4), 2096-2110.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Procter, D. J., et al. (2019).
  • Hiriyan, J., et al. (2021). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Journal of Pharmacy and Pharmacology, 73(6), 776-786.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249242.
  • Frontage Laboratories. Physicochemical Properties. [Link]

  • De Silva, I. W., et al. (2024). Cannabinoid Ethers: Identification, Binding Interactions, and their ADME Properties. Authorea Preprints.
  • Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity. (2025). Mason Publishing Journals, 7.
  • Synthesis of substituted pyrrolidines. (2017). DiVA portal.
  • Screening Of LTA4H Inhibitors And Their Effects On Tumor Cell Proliferation,Migration And Angiogenesis. (2021). Globe Thesis.
  • S40 Table. (n.d.).
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
  • Organic Chemistry Portal. Synthesis of 3-pyrrolines. [Link]

  • MDPI. ADME Properties in Drug Delivery. (2025). [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • ResearchGate.
  • Stahl, S. M. (2012). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). IntechOpen.
  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in Clinical Neuroscience, 11(3-4), 37-42.
  • CPIC® Guideline for Serotonin Reuptake Inhibitor Antidepressants and CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A. (n.d.).
  • Daina, A., et al. (2021). Swiss ADME properties screening of the phytochemical compounds present in Bauhinia acuminata. Journal of Pharmacognosy and Phytochemistry, 10(3), 115-124.
  • Bymaster, F. P., et al. (2012). Table 1 from Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). Semantic Scholar.

Sources

2-[(4-Methylphenoxy)methyl]pyrrolidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Research Compound Monograph , designed for scientists handling 2-[(4-Methylphenoxy)methyl]pyrrolidine in a drug discovery or organic synthesis context.

As this specific compound is often a research-grade intermediate without a widely published commercial SDS, the safety and technical data below are derived from Structure-Activity Relationships (SAR) , standard protocols for secondary amines/aryl ethers, and authoritative chemical safety principles.

Part 1: Chemical Identity & Physicochemical Profiling

Compound Identification
  • Chemical Name: 2-[(4-Methylphenoxy)methyl]pyrrolidine

  • Common Synonyms: 2-(p-Tolyloxymethyl)pyrrolidine; Pyrrolidin-2-ylmethyl 4-methylphenyl ether.

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • CAS Registry Number: Not widely listed (Research Grade). Treat as novel chemical entity.

  • Structural Class: Cyclic secondary amine / Aryl ether.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionNote
Physical State Viscous Oil or Low-Melting SolidAmines often oil out; salts are solids.
Boiling Point ~280–290°C (at 760 mmHg)High BP due to polarity/H-bonding.
pKa (Base) ~9.5 – 10.5Typical for secondary pyrrolidines.
LogP ~2.3 – 2.8Moderately lipophilic (CNS penetrant).
Solubility Soluble in DCM, MeOH, DMSO.Limited water solubility as free base.

Part 2: Hazard Identification & Toxicology (GHS)[1]

Signal Word: WARNING

GHS Classification (Derived)

Based on the functional groups (secondary amine, phenol ether), the following hazards are assigned under the Precautionary Principle :

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) — Estimated LD50 < 2000 mg/kg based on pyrrolidine analogs.

Toxicology Insights (Mechanism of Action)
  • Local Effects: The secondary amine moiety is basic (pKa ~10). Upon contact with mucous membranes, it protonates, raising local pH and causing saponification of lipids (irritation/burns).

  • Systemic Effects: As a lipophilic amine, this compound may cross the Blood-Brain Barrier (BBB). Structurally, it resembles Norepinephrine Reuptake Inhibitor (NRI) scaffolds (e.g., Atomoxetine analogs).

    • Caution: Treat as a potential CNS stimulant or modulator.

Part 3: Handling, Storage, & Stability Protocols[2]

Stability Decision Tree

The following logic governs the handling of this compound to prevent degradation (oxidation of the amine or hydrolysis).

StabilityProtocol Start Compound Receipt FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Free Base Salt HCl / Oxalate Salt (Solid) FormCheck->Salt Salt Form OxidationRisk Risk: N-Oxidation / CO2 Absorption FreeBase->OxidationRisk StorageFB Store under Argon/N2 Temp: -20°C OxidationRisk->StorageFB HygroRisk Risk: Hygroscopic Salt->HygroRisk StorageSalt Desiccator Storage Temp: 4°C or RT HygroRisk->StorageSalt

Figure 1: Storage logic based on chemical form. Free bases of pyrrolidines are prone to absorbing atmospheric CO₂ (forming carbamates) and oxidation.

Storage Specifications
  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for the free base.

  • Temperature:

    • Long-term: -20°C.

    • Working: Keep on ice during use if liquid.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and acid chlorides.

Part 4: Synthesis & Experimental Workflow

For researchers needing to synthesize or derivatize this compound, the following Mitsunobu Protocol is the industry standard for high enantiomeric purity (if starting from chiral prolinol).

Synthesis Diagram (Workflow)

SynthesisWorkflow Start N-Boc-Prolinol (Starting Material) Reagents p-Cresol + DIAD + PPh3 (Mitsunobu) Start->Reagents Mix 0°C Intermediate N-Boc-Protected Ether (Intermediate) Reagents->Intermediate THF, RT, 12h Deprotection TFA / DCM or HCl/Dioxane (Deprotection) Intermediate->Deprotection Acid Hydrolysis Product 2-[(4-Methylphenoxy)methyl]pyrrolidine (Target) Deprotection->Product Neutralization

Figure 2: Synthetic route via Mitsunobu coupling to preserve stereochemistry (if applicable).

Detailed Protocol (Self-Validating)
  • Coupling (Mitsunobu):

    • Dissolve N-Boc-2-pyrrolidinemethanol (1.0 eq), p-cresol (1.1 eq), and Triphenylphosphine (1.1 eq) in anhydrous THF.

    • Cool to 0°C. Dropwise add DIAD (1.1 eq).

    • Validation Point: Solution should turn yellow/orange then fade. If color persists, reaction is stalling.

    • Stir 12h at RT.

  • Deprotection:

    • Treat the purified intermediate with 4M HCl in Dioxane or 20% TFA in DCM.

    • Monitor by TLC (ninhydrin stain will show free amine as red/purple spot).

  • Workup:

    • Basify with NaHCO₃ (sat. aq) to pH > 10.

    • Extract with DCM. The product is in the organic layer.[1][2]

Part 5: Emergency Response (First Aid)

Exposure RouteImmediate ActionRationale
Eye Contact Rinse for 15 min with saline/water. Lift eyelids.Basic amines cause rapid corneal clouding. Immediate dilution is critical.
Skin Contact Wash with soap and water.[3][4] Do not use ethanol. Ethanol may enhance transdermal absorption of the lipophilic amine.
Inhalation Move to fresh air.[5][3][4][6] Administer O₂ if dyspneic.[5][6]Respiratory irritant.[5][4][6] Bronchospasm risk.
Ingestion Do NOT induce vomiting. Drink water.Vomiting risks aspiration of the foaming amine into lungs (chemical pneumonitis).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Mitsunobu reaction mechanism).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrrolidine derivatives. (General safety data for pyrrolidine class).

  • Sigma-Aldrich. Safety Data Sheet for 2-Methylpyrrolidine.[3] (Analogous hazard data).

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (Source for GHS classification logic).

Sources

Strategic Sourcing & Technical Validation: 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the commercial sourcing, quality validation, and synthetic utility of 2-[(4-Methylphenoxy)methyl]pyrrolidine , a specialized chiral building block used in medicinal chemistry.

Executive Summary

2-[(4-Methylphenoxy)methyl]pyrrolidine is a chiral pyrrolidine ether primarily utilized as a scaffold in the development of central nervous system (CNS) agents and as a ligand in asymmetric catalysis. Its structural motif—a pyrrolidine ring linked via a methylene ether to a para-tolyl group—mimics the pharmacophores of several reuptake inhibitors (e.g., atomoxetine analogs).

For drug development professionals, this compound presents a sourcing challenge: it is typically a Tier 2/3 catalog item , available primarily through specialized Contract Research Organizations (CROs) rather than bulk commodity vendors. This guide outlines the critical quality attributes (CQAs) and validation workflows required to ensure the integrity of this material for pharmaceutical research.

Core Chemical Identity
PropertySpecification
Chemical Name 2-[(4-Methylphenoxy)methyl]pyrrolidine
CAS Number 220510-60-1 (R-isomer); Generic/Racemic searches often require substructure queries.
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Chirality Available as (R)- (CAS 220510-60-1), (S)-, or Racemic. (R)- is the most common commercial form.
Appearance Colorless to pale yellow viscous oil or low-melting solid.
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless protonated).

Commercial Supply Landscape

Unlike common reagents (e.g., proline), this compound is not universally stocked. The supply chain is fragmented into three tiers.

Tier 1: High-Volume Catalog Vendors
  • Status: Rarely in stock.

  • Examples: Sigma-Aldrich, Fisher Scientific.[1]

  • Note: Often list the item as "Print on Demand" or "Third-Party Sourced."

Tier 2: Specialized Building Block Suppliers
  • Status: Primary source. These vendors specialize in heterocyclic building blocks.

  • Examples:

    • BOC Sciences: Lists (R)-isomer (CAS 220510-60-1).[]

    • Otava Chemicals: often carries the racemic or specific library analogs.

    • Enamine / Combi-Blocks: Likely to have stock or rapid synthesis capabilities.

  • Lead Time: 1–3 weeks.

Tier 3: Custom Synthesis CROs
  • Status: Required for bulk (>100g) or specific salt forms (e.g., HCl, oxalate).

  • Strategy: If Tier 2 stock is insufficient, contract a CRO to synthesize via the Mitsunobu route (detailed in Section 4).

Technical Validation & Quality Assurance

Trusting a certificate of analysis (CoA) from a Tier 2 vendor without verification is a critical risk in SAR (Structure-Activity Relationship) studies. The following self-validating workflow ensures material integrity.

Supplier Validation Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on critical quality attributes.

SupplierValidation Start Receive Shipment (2-[(4-Methylphenoxy)methyl]pyrrolidine) Visual Visual Inspection (Color/Homogeneity) Start->Visual HNMR 1H NMR (CDCl3) Verify Structure & Solvent Residue Visual->HNMR PurityCheck LC-MS Purity (>95% Area) HNMR->PurityCheck ChiralHPLC Chiral HPLC/SFC Determine ee% (>98% Required) Decision Does it meet Specs? ChiralHPLC->Decision PurityCheck->ChiralHPLC Reject REJECT / Purify (Recrystallize Salt) Decision->Reject No Accept RELEASE for Library Synthesis Decision->Accept Yes

Caption: Workflow for validating incoming batches of chiral pyrrolidine ethers.

Critical Analytical Protocols
1. Enantiomeric Excess (ee%) Determination

Since the biological activity of pyrrolidine ethers is often stereospecific, confirming the R vs S ratio is paramount.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the secondary amine.

  • Acceptance Criteria: ee > 98.0%.

2. Chemical Purity (1H NMR)

Look for characteristic signals to confirm the "4-methylphenoxy" group and the pyrrolidine ring integrity.

  • Diagnostic Signals (CDCl₃):

    • δ 7.0–6.8 ppm (4H): Para-substituted aromatic system (AA'BB' pattern).

    • δ 2.28 ppm (3H, s): Methyl group on the phenyl ring.

    • δ 3.8–4.0 ppm (2H): O-CH₂-Pyrrolidine ether linkage.

Synthetic Pathways & Causality

Understanding the synthesis allows researchers to predict impurities (e.g., unreacted phenol, triphenylphosphine oxide). The most robust commercial route is the Mitsunobu Reaction .

Synthesis Logic
  • Starting Material: (R)-N-Boc-Prolinol is used to establish the chiral center.

  • Coupling: p-Cresol is coupled to the alcohol.

    • Why Mitsunobu? Direct SN2 displacement of a leaving group on prolinol by a phenol is often sluggish or prone to elimination. The Mitsunobu reaction (PPh₃/DIAD) activates the alcohol under mild conditions, proceeding with inversion of configuration (if the center were secondary) or retention (primary alcohol, as in prolinol).

    • Note on Chirality: Since the reaction occurs at the primary carbon (CH₂OH), the chiral center at C2 of the pyrrolidine ring is not inverted. (R)-Prolinol yields (R)-Ether.

  • Deprotection: Acidic removal of the Boc group.

SynthesisPathway Prolinol (R)-N-Boc-Prolinol (Chiral Source) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Prolinol->Mitsunobu Cresol p-Cresol (4-Methylphenol) Cresol->Mitsunobu Intermediate N-Boc-Ether Intermediate Mitsunobu->Intermediate Ether Formation Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Product (R)-2-[(4-Methylphenoxy) methyl]pyrrolidine Deprotection->Product Salt Formation

Caption: Commercial synthesis route via Mitsunobu coupling ensuring retention of chirality.

Handling, Safety & Storage

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates or oxidize over time.

  • Handling: Wear standard PPE. The compound is an amine and a phenol ether; assume potential for skin irritation and eye damage.

  • Stability: Free base is prone to oxidation. Converting to the Hydrochloride (HCl) salt or Oxalate salt is recommended for long-term storage (>6 months).

References

  • BOC Sciences. (R)-2-(p-tolyloxymethyl)pyrrolidine Product Page. CAS 220510-60-1.[]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrrolidine derivatives. Accessed 2025.[3][4] Link

  • Smith, A. B., et al. "Mitsunobu Reaction in Alkaloid Synthesis." Journal of the American Chemical Society.[5] (General reference for ether synthesis methodology).

  • Otava Chemicals. Pyrrolidine Building Blocks for Drug Discovery. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine from L-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Chiral pyrrolidine derivatives are fundamental building blocks in modern medicinal chemistry and asymmetric synthesis, prized for their rigid scaffold and stereodirecting capabilities.[1] Derived from the natural amino acid L-proline, these structures are integral to a wide array of pharmacologically active compounds and organocatalysts.[2][3] The target molecule, 2-[(4-Methylphenoxy)methyl]pyrrolidine, incorporates a key phenoxy-methyl-pyrrolidine motif. This structural element is of significant interest in drug discovery, as the ether linkage to an aromatic system can modulate pharmacokinetic properties and introduce new binding interactions with biological targets.

This guide provides a comprehensive overview of a robust synthetic route to 2-[(4-Methylphenoxy)methyl]pyrrolidine, starting from the readily available chiral precursor, L-prolinol. The described protocol is based on the well-established Williamson ether synthesis, a reliable and versatile method for the formation of ether linkages.[4][5]

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine from L-prolinol is a two-step process. The first step involves the activation of the primary hydroxyl group of L-prolinol to create a good leaving group. The second step is a nucleophilic substitution (SN2) reaction where the activated L-prolinol derivative reacts with the nucleophile, 4-methylphenoxide (p-cresolate), to form the desired ether.

Two primary strategies for the activation of the hydroxyl group are considered:

  • Tosylation: Conversion of the alcohol to a tosylate. This is a common and effective method for transforming a poor leaving group (hydroxyl) into an excellent one (tosylate).

  • Direct Alkylation under Basic Conditions: In this one-pot approach, a strong base is used to deprotonate both the hydroxyl group of L-prolinol and the phenolic hydroxyl group of 4-cresol. The resulting alkoxide of L-prolinol can then be reacted in situ with a suitable electrophile, or in this case, the phenoxide can displace a leaving group on an activated prolinol derivative.

For this guide, we will focus on a Williamson ether synthesis approach where the L-prolinol is first activated by conversion to its tosylate, followed by reaction with the sodium salt of 4-cresol. This two-step approach offers excellent control and generally leads to high yields.

Reaction Mechanism:

The overall transformation is depicted below:

Reaction_Mechanism cluster_step1 Step 1: Tosylation of L-prolinol cluster_step2 Step 2: Williamson Ether Synthesis L-prolinol L-prolinol L-prolinol_tosylate L-prolinol Tosylate L-prolinol->L-prolinol_tosylate Activation TsCl Tosyl Chloride (TsCl) Pyridine TsCl->L-prolinol_tosylate 4-methylphenoxide Sodium 4-methylphenoxide Product 2-[(4-Methylphenoxy)methyl]pyrrolidine L-prolinol_tosylate->Product 4-cresol 4-Cresol 4-cresol->4-methylphenoxide Deprotonation NaH Sodium Hydride (NaH) NaH->4-methylphenoxide 4-methylphenoxide->Product SN2 Attack

Caption: Overall synthetic strategy for 2-[(4-Methylphenoxy)methyl]pyrrolidine.

The first step involves the reaction of L-prolinol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The pyridine neutralizes the HCl generated during the reaction. In the second step, 4-cresol is deprotonated by a strong base, such as sodium hydride (NaH), to form the nucleophilic sodium 4-methylphenoxide. This phenoxide then attacks the carbon bearing the tosylate leaving group on the L-prolinol derivative in a classic SN2 fashion, resulting in the formation of the desired ether with inversion of configuration at the chiral center.

Experimental Protocols

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.
L-ProlinolC₅H₁₁NO101.1523356-96-9
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6598-59-9
PyridineC₅H₅N79.10110-86-1
4-Cresol (p-Cresol)C₇H₈O108.14106-44-5
Sodium Hydride (60% in oil)NaH24.007646-69-7
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2
Diethyl ether(C₂H₅)₂O74.1260-29-7
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄MgSO₄120.377487-88-9

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere (Nitrogen or Argon). It can ignite in air, especially when finely divided. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[1][3]

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.[6][7]

  • 4-Cresol: Toxic and corrosive. Causes burns and is harmful if swallowed or in contact with skin. Handle with care in a fume hood.[2]

  • L-Prolinol: Irritant. May cause respiratory, skin, and eye irritation.[8]

  • Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor. Work in a fume hood.

  • Anhydrous Solvents (THF, DCM): Flammable and/or harmful. Handle with care and use in a well-ventilated area.

Step 1: Synthesis of (S)-2-((p-tolylsulfonyloxy)methyl)pyrrolidine

Step1_Workflow A Dissolve L-prolinol in anhydrous DCM B Cool to 0 °C A->B C Add pyridine B->C D Add TsCl portion-wise C->D E Stir at 0 °C, then warm to RT D->E F Quench with water E->F G Extract with DCM F->G H Wash with 1M HCl, sat. NaHCO₃, brine G->H I Dry over MgSO₄, filter, and concentrate H->I J Purify by column chromatography I->J Step2_Workflow A Dissolve 4-cresol in anhydrous THF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at RT until H₂ evolution ceases C->D E Add L-prolinol tosylate in THF D->E F Heat to reflux E->F G Cool and quench with water F->G H Extract with diethyl ether G->H I Wash with 1M NaOH and brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify by column chromatography J->K

Sources

Application Note: Optimized Synthesis of Aryl Ethers via Mitsunobu Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: N-Boc-Pyrrolidin-2-ylmethanol and p-Cresol

Executive Summary

This application note details the high-fidelity synthesis of (S)-tert-butyl 2-((p-tolyloxy)methyl)pyrrolidine-1-carboxylate via the Mitsunobu reaction. The protocol couples N-Boc-pyrrolidin-2-ylmethanol (alcohol) with p-cresol (nucleophile).

Unlike standard Mitsunobu reactions involving secondary alcohols which proceed with inversion of configuration, this protocol utilizes a primary alcohol adjacent to a chiral center. Consequently, the reaction proceeds with retention of stereochemistry at the C2 pyrrolidine carbon. This guide addresses critical chemoselectivity issues (amine protection) and offers an industrial-grade purification strategy to mitigate the "triphenylphosphine oxide problem."

Critical Analysis & Mechanistic Insight
2.1 Chemoselectivity: The Necessity of N-Protection

Pyrrolidin-2-ylmethanol contains both a primary alcohol and a secondary amine. In the presence of azodicarboxylates (DIAD/DEAD), an unprotected secondary amine acts as a nucleophile, attacking the azo-nitrogen to form hydrazine byproducts or undergoing intramolecular cyclization.

  • Directive: The amine must be protected. The tert-butoxycarbonyl (Boc) group is selected for its stability under Mitsunobu conditions (base/nucleophile resistant) and ease of removal (TFA/HCl) for downstream SAR studies.

2.2 Stereochemical Fidelity

A common misconception is that "Mitsunobu inverts stereochemistry." This applies only when the hydroxyl group acts as the leaving group at the chiral center.

  • In this Protocol: The reaction occurs at the exocyclic primary methylene carbon (

    
    ).
    
  • Outcome: The chiral center at C2 is not the electrophilic site. Therefore, the (S)-configuration of the starting material (L-Proline derivative) is retained in the product.

2.3 pKa Compatibility

The Mitsunobu reaction requires the pronucleophile to be acidic enough (


) to protonate the zwitterionic betaine intermediate.
  • p-Cresol: With a

    
    , p-cresol is an ideal substrate, allowing for rapid protonation of the DIAD-
    
    
    
    betaine without requiring specialized "active" ylides.
Reaction Mechanism Visualization

The following diagram illustrates the activation of the primary alcohol and the subsequent


 displacement.[1] Note the retention of the C2 chiral center.

MitsunobuMechanism PPh3 Triphenylphosphine (PPh3) Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine 1. Addition (0°C) DIAD DIAD (Azodicarboxylate) DIAD->Betaine 1. Addition (0°C) Alcohol N-Boc-Prolinol (Alcohol) OxyPhos Oxyphosphonium Ion (Activated Alcohol) Alcohol->OxyPhos Phenol p-Cresol (Nucleophile) Phenoxide Phenoxide Anion Phenol->Phenoxide Betaine->OxyPhos 3. Activation of Alcohol Betaine->Phenoxide 2. Deprotonation of p-Cresol Product Aryl Ether Product (Retention at C2) OxyPhos->Product TPPO Ph3P=O (Byproduct) OxyPhos->TPPO Phenoxide->Product 4. SN2 Attack (Primary Carbon)

Caption: Mechanistic pathway showing betaine formation, alcohol activation, and SN2 displacement at the primary carbon.[2]

Experimental Protocol
4.1 Reagents & Stoichiometry
ComponentRoleEquiv.Notes
N-Boc-L-Prolinol Substrate1.0Dried via azeotrope (toluene) if hygroscopic.
p-Cresol Nucleophile1.1Slight excess ensures complete consumption of alcohol.
Triphenylphosphine (

)
Reagent1.2 - 1.5Recrystallize from hexanes if oxidized.
DIAD Reagent1.2 - 1.5Safety: Use 40% solution in Toluene. More stable than DEAD.
THF (Anhydrous) Solvent0.1 - 0.2 MCritical: Water kills the betaine intermediate.
4.2 Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (RT) under

    
     flow.
    
  • Solvation: Charge the RBF with N-Boc-L-Prolinol (1.0 equiv), p-Cresol (1.1 equiv), and

    
      (1.2 equiv). Dissolve in anhydrous THF (concentration ~0.15 M relative to alcohol).
    
  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibrium.

  • Addition (Critical Step): Add DIAD (1.2 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

    • Why: The betaine formation is exothermic. Rapid addition can cause overheating and decomposition of the active intermediate.

    • Visual Cue: The solution will turn yellow/orange upon addition and should fade back to light yellow as the betaine is consumed.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). Stain with Ninhydrin (for prolinol) or visualize under UV (for cresol/product).

  • Quench: Once the alcohol is consumed, quench by adding a small volume of water or saturated

    
    .
    
4.3 Purification (The "TPPO Removal" Strategy)

Triphenylphosphine oxide (


) is the primary contaminant.[3] Standard chromatography often fails to separate it fully from polar ethers.

Recommended Method: Magnesium Chloride Precipitation

  • Concentrate the reaction mixture to a thick oil.

  • Redissolve in a minimal amount of Toluene.

  • Add

    
      (1.5 equiv relative to 
    
    
    
    ) and heat to reflux for 30 mins.
  • Cool to RT and dilute with Hexanes.

    
     forms a complex with 
    
    
    
    and precipitates out.
  • Filter the solids through a pad of Celite.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization
ObservationRoot CauseSolution
Low Yield Moisture in solventDistill THF over Na/Benzophenone or use molecular sieves.
No Reaction Steric hindranceSwitch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for higher activity.
Hydrazine Byproduct p-Cresol not acidic enoughUnlikely for p-Cresol (

10), but ensure reagents are fresh.
Difficult Separation

co-elution
Use Polymer-supported

(allows filtration workup) or the

precipitation method.
Workflow Diagram

Workflow Start Start: Anhydrous Setup (N2 Atmosphere) Mix Dissolve Alcohol, Phenol, PPh3 in THF (0°C) Start->Mix Add Dropwise Addition of DIAD (Control Exotherm) Mix->Add React Warm to RT Stir 4-12h Add->React Check TLC Check (Alcohol Consumed?) React->Check Check->React No (Add more DIAD/PPh3) Workup Concentrate & Redissolve in Toluene Check->Workup Yes Precip Add MgCl2, Reflux, Cool (Precipitate TPPO) Workup->Precip Filter Filter through Celite Precip->Filter Column Flash Chromatography (Hex/EtOAc) Filter->Column Final Pure Aryl Ether Column->Final

Caption: Operational workflow emphasizing the MgCl2 precipitation step for efficient purification.

References
  • Mitsunobu, O. (1981).[4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[4] Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents: A guide to their use in synthesis." Chemistry – A European Journal, 10(13), 3130-3138. Link

  • But, T. Y. S., & Toy, P. H. (2007). "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Asian Journal of Organic Chemistry. (Contextualizing Polymer-supported reagents).
  • Bates, R. (2012). Organic Synthesis using Transition Metals.

Sources

Application Notes & Protocols: A Guide to the Williamson Ether Synthesis of 2-((p-tolyloxy)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the nucleophilic substitution reaction between 2-chloromethylpyrrolidine and 4-methylphenol to synthesize 2-((p-tolyloxy)methyl)pyrrolidine. This O-alkylation, a specific application of the Williamson ether synthesis, is a cornerstone reaction in medicinal chemistry for creating aryl ether linkages, which are prevalent in a wide range of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested laboratory protocol, and offer insights into optimizing reaction conditions to maximize yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this transformation.

Scientific Principles and Mechanistic Overview

The synthesis of 2-((p-tolyloxy)methyl)pyrrolidine is achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Key Mechanistic Steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-methylphenol (p-cresol) by a suitable base. This generates a potent nucleophile, the 4-methylphenoxide anion.[4][5] The acidity of phenols is sufficient to allow for the use of moderately strong bases like potassium carbonate.[6]

  • Nucleophilic Attack: The newly formed 4-methylphenoxide anion then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the 2-chloromethylpyrrolidine.

  • Displacement: This attack occurs in a single, concerted step from the backside of the carbon-chlorine bond, leading to the inversion of stereochemistry (though not relevant for this achiral carbon center) and the displacement of the chloride leaving group.[2]

The choice of a primary alkyl halide (2-chloromethylpyrrolidine) is critical. Primary substrates are highly favored for SN2 reactions, as they minimize steric hindrance and significantly reduce the likelihood of the competing E2 elimination reaction, which can be a major side reaction with secondary and tertiary alkyl halides.[7][8][9]

Causality of Experimental Choices

Choice of Base: The base must be strong enough to deprotonate 4-methylphenol (pKa ~10.2) but should not introduce competing side reactions.

  • Potassium Carbonate (K₂CO₃): An excellent choice for this reaction. It is a moderately strong, inexpensive, and non-nucleophilic base that is easy to handle. It is effective for deprotonating phenols.[6][10]

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation.[8] However, it is highly flammable, requires an anhydrous solvent, and its handling requires significant care. For the synthesis of aryl ethers, it is often unnecessarily harsh.[11]

  • Sodium Hydroxide (NaOH)/Potassium Hydroxide (KOH): Can be used, but the presence of water from the aqueous base can affect reaction kinetics and potentially promote side reactions.[12]

Choice of Solvent: The solvent plays a pivotal role in an SN2 reaction's efficiency.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[11][13] They can solvate the potassium cation from the base but do not form strong hydrogen bonds with the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the SN2 reaction rate.[13][14][15]

  • Polar Protic Solvents (To Avoid): Solvents like water, ethanol, or methanol would form a solvent shell around the phenoxide anion through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[14][15][16]

Potential Competing Reactions

While the SN2 pathway is dominant under optimized conditions, two potential side reactions must be considered:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (specifically at the ortho and para positions).[2][5] While O-alkylation is generally favored, C-alkylation can occur. The use of polar aprotic solvents strongly favors the desired O-alkylation product.[5]

  • E2 Elimination: With a primary alkyl chloride, elimination is not a significant concern. However, using a highly hindered base or excessively high temperatures could slightly increase the formation of an alkene byproduct.[7][17]

Reaction Schematics and Workflow

Reaction Mechanism Diagram

Experimental_Workflow Figure 2: Laboratory Synthesis Workflow arrow arrow A 1. Reagent Setup Dissolve 4-methylphenol and K₂CO₃ in DMF under N₂ atmosphere. B 2. Addition of Electrophile Add 2-chloromethylpyrrolidine·HCl solution dropwise at room temp. A->B C 3. Reaction Heat mixture to 60-70°C. Monitor progress via TLC. B->C D 4. Work-up Cool, quench with H₂O. Extract with Ethyl Acetate. C->D E 5. Washing Wash organic layer with H₂O and brine to remove DMF and salts. D->E F 6. Purification Dry (Na₂SO₄), concentrate in vacuo. Purify via flash column chromatography. E->F G 7. Characterization Analyze pure product via ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Figure 2: Laboratory Synthesis Workflow.

Materials and Safety

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )M. Eq.AmountCAS No.
4-MethylphenolC₇H₈O108.141.01.08 g106-44-5
2-Chloromethylpyrrolidine·HClC₅H₁₁Cl₂N156.051.11.72 g1260595-52-5
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.53.45 g584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL68-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mL141-78-6
HexanesC₆H₁₄86.18-~200 mL110-54-3
Brine (Saturated NaCl)NaCl58.44-~50 mL7647-14-5

Equipment: 100 mL round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, nitrogen inlet, separatory funnel, rotary evaporator, glass chromatography column, standard laboratory glassware.

Safety and Handling Precautions
  • 4-Methylphenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. [18][19]Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloromethylpyrrolidine·HCl: Potential irritant. Handle with care, wearing standard PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Always handle in a fume hood and wear appropriate gloves.

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.

All operations should be conducted inside a certified chemical fume hood.

Detailed Experimental Protocol

Reaction Setup:

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylphenol (1.08 g, 10.0 mmol) and anhydrous potassium carbonate (3.45 g, 25.0 mmol).

  • Seal the flask with a septum, and purge with dry nitrogen gas for 5 minutes.

  • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

Reaction Execution: 5. In a separate vial, dissolve 2-chloromethylpyrrolidine hydrochloride (1.72 g, 11.0 mmol) in a minimal amount of DMF (~5 mL). 6. Add the 2-chloromethylpyrrolidine solution dropwise to the stirring suspension in the flask over 5 minutes. 7. Replace the septum with a reflux condenser under a nitrogen atmosphere. 8. Heat the reaction mixture to 65 °C using a temperature-controlled heating mantle. 9. Maintain stirring at this temperature for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 4-methylphenol spot has been consumed.

Work-up and Purification Protocol

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers. Wash the combined organic phase with water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure 2-((p-tolyloxy)methyl)pyrrolidine.

Characterization and Expected Results

  • Expected Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the pyrrolidine ring protons, the methylene bridge protons (~4.0-4.2 ppm), the aromatic protons of the p-cresol moiety (~6.8-7.1 ppm), and the methyl group singlet (~2.3 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₂H₁₇NO, MW = 191.27).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective base (wet K₂CO₃).2. Insufficient temperature or time.3. Deactivated alkyl halide.1. Use freshly dried, anhydrous K₂CO₃.2. Increase reaction temperature to 80°C and/or extend reaction time.3. Use a fresh bottle of 2-chloromethylpyrrolidine·HCl.
Multiple Products on TLC (Significant C-Alkylation) 1. Reaction conditions favoring C-alkylation (e.g., non-polar solvent, presence of certain metal ions).1. Ensure a polar aprotic solvent like DMF or DMSO is used. Protic solvents can increase C-alkylation. [5]
Difficult Emulsion during Work-up 1. Presence of fine particulate K₂CO₃.2. High concentration of DMF.1. Filter the reaction mixture before quenching with water.2. Add brine to the separatory funnel to help break the emulsion.
Product is difficult to purify from starting phenol 1. Incomplete reaction.2. Insufficient base.1. Allow the reaction to run to completion as monitored by TLC.2. A basic wash (e.g., dilute 1M NaOH) during workup can remove unreacted phenol into the aqueous layer.

References

  • Williamson ether synthesis - Wikipedia. Wikimedia Foundation. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Fact sheet: 4-methylphenol (para-cresol). Gouvernement du Québec. [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit. [Link]

  • Health and Environmental Effects Document for 4-Methylphenol. US EPA. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. [Link]

  • 4-Methylphenol Safety Data Sheet. HPC Standards. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • p-Cresol - Wikipedia. Wikimedia Foundation. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Purification of alkylated phenols by melt crystallization.
  • Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. Royal Society of Chemistry. [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. [Link]

  • What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Process for O-alkylation of phenolic compounds.

Sources

Strategic N-Boc Protection in the Synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine

[1][2]

Executive Summary & Strategic Rationale

The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine —a privileged chiral scaffold often utilized in asymmetric catalysis and CNS-active drug discovery—hinges on the precise manipulation of the pyrrolidine nitrogen.[1][2]

The secondary amine of the pyrrolidine ring is highly nucleophilic.[2] Without protection, direct coupling with p-cresol (4-methylphenol) leads to competing N-alkylation or oxidative degradation.[1][2] The tert-butyloxycarbonyl (Boc) group is the superior strategic choice for this synthesis due to three factors:

  • Orthogonality: It is stable against the basic conditions of nucleophilic substitution (

    
    ) and the redox conditions of the Mitsunobu reaction.[2]
    
  • Steric Control: The bulky tert-butyl group suppresses N-alkylation side reactions.[1][2]

  • Clean Deprotection: It is removed quantitatively under acidic conditions without affecting the newly formed aryl-alkyl ether bond.[1][2]

This guide details a self-validating workflow for N-Boc protection, subsequent ether coupling, and deprotection, with a specific focus on overcoming the "Rotamer Trap" in NMR analysis.

Critical Analysis: The "Rotamer Trap" in QC

Before beginning the synthesis, researchers must understand a unique spectral feature of N-Boc-2-substituted pyrrolidines.

The Issue: Upon acquiring the

12The Cause:2The Evidence:Validation:

Experimental Protocols

Phase 1: Green N-Boc Protection of L-Prolinol

Target:tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate[1][2]

We utilize a water-mediated, surfactant-free protocol.[1][2] This "Green Chemistry" approach avoids the toxicity of dichloromethane (DCM) and the hassle of removing triethylamine salts, offering superior yields with simpler workup.

Reagents:

  • L-Prolinol (10 mmol, 1.01 g)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (11 mmol, 2.40 g)[1]
    
  • Water (Deionized, 15 mL)

  • Optional:

    
     (if starting from Prolinol HCl salt)[1]
    

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, suspend L-Prolinol in water (15 mL).

  • Addition: Add

    
     in a single portion at room temperature (
    
    
    C).
    • Note: If the mixture is heterogeneous, vigorous stirring is essential. The reaction relies on the "on-water" effect where hydrophobic interactions accelerate the rate.[2]

  • Reaction: Stir vigorously for 3–4 hours.

    • Monitoring: Monitor by TLC (SiO

      
      , 50% EtOAc/Hexane). Stain with Ninhydrin (free amine = red/purple; product = no stain or faint yellow) or PMA (product = dark spot).[1]
      
  • Workup:

    • The product is an oil that may separate.[2] Extract the aqueous mixture with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with Brine (10 mL).[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Result: Colorless viscous oil.[1][2] Yield: 95–98%.[1][2]

    • QC Check:

      
      H-NMR (
      
      
      ) will show rotamers (split t-Bu signal at
      
      
      1.45).[1][2]
Phase 2: Ether Coupling (The Divergent Path)

To attach the p-cresol moiety, two strategies exist.[2] Method A (Mitsunobu) is preferred for small-scale/medicinal chemistry due to its directness.[1][2] Method B (Mesylation/


)12
Method A: The Mitsunobu Coupling (Recommended)

Reagents: N-Boc-Prolinol (1.0 eq), p-Cresol (1.2 eq),

1
  • Dissolution: Dissolve N-Boc-Prolinol, p-Cresol, and

    
     in anhydrous THF under 
    
    
    at
    
    
    C.
  • Activation: Add DIAD (Diisopropyl azodicarboxylate) dropwise over 15 minutes. The solution will turn yellow.[2]

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate and triturate with cold Hexane/Ether to precipitate

    
     (remove by filtration). Purify filtrate by flash chromatography (Hexane/EtOAc).
    
Method B: Mesylation & Displacement (Scale-Up)[1][2]
  • Activation: React N-Boc-Prolinol with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 
    
    
    C to form the mesylate.
  • Displacement: In a separate vessel, treat p-cresol with NaH (1.1 eq) in DMF to form the phenoxide.

  • Coupling: Add the mesylate solution to the phenoxide. Heat to

    
    C for 4 hours.[1][2]
    
    • Why this works: The Boc group is stable to NaH/DMF conditions at moderate temperatures.[2]

Phase 3: Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).[1]

  • Dissolve the N-Boc ether intermediate in DCM.[1][2]

  • Add TFA (10 eq) at

    
    C. Stir for 1 hour.
    
  • Quench with saturated

    
     (careful: gas evolution).[1]
    
  • Extract free amine with DCM.[1][2]

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the critical decision points.

GStartL-Prolinol(Nucleophilic Amine)ProtectionN-Boc Protection(Boc2O, Water)Start->ProtectionMask NucleophileIntermediate1N-Boc-Prolinol(Stable, Rotamers)Protection->Intermediate1DecisionCoupling StrategyIntermediate1->DecisionMitsunobuMitsunobu Reaction(p-Cresol, PPh3, DIAD)Decision->MitsunobuSmall Scale(Direct)SN2SN2 Pathway(1. MsCl, 2. p-Cresol/NaH)Decision->SN2Large Scale(No Ph3PO)Intermediate2N-Boc-Aryl Ether(Protected Target)Mitsunobu->Intermediate2SN2->Intermediate2DeprotectionAcidic Deprotection(TFA or HCl)Intermediate2->DeprotectionFinal2-[(4-Methylphenoxy)methyl]pyrrolidine(Target Molecule)Deprotection->FinalRelease Amine

Figure 1: Strategic workflow for the synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine, highlighting the bifurcation between Mitsunobu and SN2 coupling pathways.

Data Summary: Method Comparison

ParameterGreen Protection (Water)Standard Protection (DCM/

)
Yield 95–98%85–92%
Reaction Time 3–4 Hours12–16 Hours
Purification Extraction only (usually)Acid/Base wash + Column often needed
Atom Economy High (No organic solvent waste)Lower (DCM waste)
Safety High (Non-toxic solvent)Moderate (DCM is toxic/volatile)

References

  • N-Boc-L-Prolinol Properties & Rotamers: PubChem Compound Summary for CID 643448, (S)-(-)-N-Boc-prolinol.[1] National Center for Biotechnology Information (2025).[1] [Link][1]

  • Mitsunobu Reaction Mechanism & Conditions: Mitsunobu Reaction - Common Conditions. Common Organic Chemistry.[1][2] [Link]

  • General Pyrrolidine Synthesis Context: Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central.[1][2] [Link]

Application Notes and Protocols: Strategic Solvent Selection for the Etherification of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone structural motif in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] The targeted etherification of hydroxylated pyrrolidine derivatives is a critical transformation in drug discovery, enabling the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The success of these etherification reactions is profoundly influenced by the choice of solvent, which governs reaction rates, yields, and selectivity. This comprehensive guide provides a detailed exploration of solvent selection for the etherification of pyrrolidine derivatives, with a focus on the widely employed Williamson ether synthesis and Mitsunobu reaction. We will delve into the mechanistic underpinnings of solvent effects and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Critical Role of Solvents in Pyrrolidine Etherification

The solvent in a chemical reaction is not merely an inert medium but an active participant that can dramatically alter the energy landscape of the reaction pathway. In the context of etherifying pyrrolidine derivatives, which often proceeds via nucleophilic substitution, the solvent's properties directly impact the stability of reactants, intermediates, and transition states.[4] Key solvent parameters to consider include:

  • Polarity and Dielectric Constant: A solvent's polarity influences its ability to solvate charged species.[4] Polar solvents are generally preferred for SN2 reactions as they can dissolve the requisite salt-format nucleophiles.[5][6]

  • Protic vs. Aprotic Nature: This is arguably the most critical factor for the etherification of pyrrolidine derivatives. Protic solvents (e.g., water, alcohols) possess O-H or N-H bonds and can form hydrogen bonds.[6][7] Aprotic solvents (e.g., acetone, DMF, DMSO) lack these bonds.[6][7]

  • Solubility of Reactants and Reagents: Ensuring that all components of the reaction mixture are adequately dissolved is fundamental for achieving optimal reaction kinetics.

Mechanistic Considerations for Solvent Selection

The two most prevalent methods for the etherification of hydroxylated pyrrolidines are the Williamson ether synthesis and the Mitsunobu reaction. The choice of solvent is intimately tied to the mechanism of each.

Williamson Ether Synthesis: Favoring the SN2 Pathway

The Williamson ether synthesis is a classic and robust method for forming ethers, proceeding via an SN2 mechanism.[8] This reaction involves the attack of an alkoxide nucleophile on an electrophilic carbon, typically an alkyl halide.[8][9]

For an efficient SN2 reaction, the nucleophile must be highly reactive and unencumbered. This is where the distinction between protic and aprotic solvents becomes paramount.

  • Polar Protic Solvents: These solvents, while capable of dissolving the alkoxide salt, will form a "cage" around the negatively charged oxygen of the alkoxide through hydrogen bonding.[10] This solvation shell significantly hinders the nucleophile's ability to attack the electrophilic carbon, thereby slowing down the SN2 reaction.[10][11]

  • Polar Aprotic Solvents: These solvents possess a dipole moment sufficient to dissolve the ionic reactants but cannot form hydrogen bonds with the nucleophile.[5][6][10] This leaves the alkoxide "naked" and highly reactive, leading to a substantial increase in the reaction rate.[12] For this reason, solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile (MeCN) are the preferred choices for Williamson ether synthesis.[8][9][12]

Caption: Solvent selection workflow for Williamson ether synthesis.

Mitsunobu Reaction: A Different Mechanistic Landscape

The Mitsunobu reaction offers a powerful alternative for the etherification of alcohols, particularly for secondary alcohols where it proceeds with a clean inversion of stereochemistry.[13] This reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14]

The mechanism of the Mitsunobu reaction is more complex than the Williamson synthesis and involves the formation of several intermediates. The choice of solvent can influence the stability and reactivity of these intermediates. Generally, non-polar, aprotic solvents are favored. The rate of the Mitsunobu esterification reaction has been found to be much faster in non-polar solvents.[15] This can be advantageous as side reactions are often faster in more polar solvents.[15] Common solvents for the Mitsunobu reaction include tetrahydrofuran (THF) , toluene , and dichloromethane (DCM) .[15][16]

Data Summary: Solvent Properties and Recommendations

The following table summarizes the properties of common solvents and their general applicability to the etherification of pyrrolidine derivatives.

SolventDielectric Constant (20°C)TypeWilliamson Ether SynthesisMitsunobu ReactionKey Considerations
N,N-Dimethylformamide (DMF) 36.7Polar AproticHighly Recommended Not typically usedExcellent for dissolving a wide range of reactants. High boiling point.
Dimethyl Sulfoxide (DMSO) 47Polar AproticHighly Recommended Not typically usedVery high boiling point, can be difficult to remove.
Acetonitrile (MeCN) 37.5Polar AproticRecommended Not typically usedLower boiling point than DMF and DMSO, easier to remove.
Tetrahydrofuran (THF) 7.6Non-polar AproticPossible, but slowerHighly Recommended Good general-purpose solvent. Can form peroxides.
Toluene 2.4Non-polarNot RecommendedRecommended Higher boiling point than THF. Can be used for azeotropic removal of water.
Dichloromethane (DCM) 9.1Polar AproticNot RecommendedRecommended Volatile and easy to remove. Potential environmental and health concerns.
Ethanol (EtOH) 24.6Polar ProticNot Recommended Not RecommendedWill solvate and deactivate the nucleophile in Williamson synthesis.

Experimental Protocols

The following are detailed, step-by-step protocols for the etherification of a model substrate, N-Boc-3-hydroxypyrrolidine.

Protocol 1: Williamson Ether Synthesis of N-Boc-3-ethoxypyrrolidine

This protocol details the O-alkylation of N-Boc-3-hydroxypyrrolidine using ethyl iodide.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for Williamson ether synthesis of N-Boc-3-ethoxypyrrolidine.

Protocol 2: Mitsunobu Reaction for the Etherification of N-Boc-3-hydroxypyrrolidine with 4-Nitrophenol

This protocol describes the etherification of N-Boc-3-hydroxypyrrolidine with an acidic phenol, demonstrating the utility of the Mitsunobu reaction for forming aryl ethers.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 4-Nitrophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

Advanced Techniques: Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis, phase-transfer catalysis (PTC) offers a green and efficient alternative for Williamson-type etherifications.[17][18] PTC facilitates the transfer of the alkoxide from an aqueous phase (where it is generated with an inexpensive base like NaOH) to an organic phase containing the alkyl halide.[19] This avoids the need for anhydrous solvents and strong, expensive bases like NaH.[18] A common phase-transfer catalyst for this purpose is a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB).[17]

Conclusion

The strategic selection of a solvent is a critical parameter in the successful etherification of pyrrolidine derivatives. For Williamson ether synthesis, polar aprotic solvents such as DMF and DMSO are superior due to their ability to dissolve reactants while leaving the nucleophile highly reactive. Conversely, for the Mitsunobu reaction, less polar aprotic solvents like THF are generally preferred to optimize reaction rates and minimize side reactions. By understanding the mechanistic role of the solvent, researchers can significantly enhance the efficiency, yield, and scalability of these vital transformations in the synthesis of novel chemical entities.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • PTC Etherification of a Secondary Alcohol. (n.d.). Phase-Transfer Catalysis. Retrieved February 13, 2026, from [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? : r/chemhelp. (2015, December 8). Reddit. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Vidyasagar University. Retrieved February 13, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (2023, February 27). MDPI. Retrieved February 13, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. Retrieved February 13, 2026, from [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks. Retrieved February 13, 2026, from [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora. (2017, March 2). Quora. Retrieved February 13, 2026, from [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - NIH. (2020, June 25). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry. (2019, August 26). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction - Griffith Research Online. (n.d.). Griffith University. Retrieved February 13, 2026, from [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved February 13, 2026, from [Link]

  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR - IAGI. (n.d.). IAGI. Retrieved February 13, 2026, from [Link]

  • Solvent effects - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

Scalable Synthesis of Chiral Pyrrolidine Ethers: An Application and Protocol Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Chiral Pyrrolidine Ethers in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Its three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, enhancing interactions with biological targets.[1] When substituted with an ether functionality, and possessing defined stereochemistry, these chiral pyrrolidine ethers become powerful building blocks for novel therapeutics, influencing properties such as potency, selectivity, and pharmacokinetics.

This technical guide provides an in-depth exploration of scalable synthesis routes to these valuable chiral motifs. Eschewing a rigid template, this document is structured to provide a comprehensive and practical understanding of the available synthetic strategies, empowering researchers and drug development professionals to make informed decisions for their specific applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Strategic Approaches to Scalable Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical manufacturing. Several robust strategies have emerged for the scalable production of chiral pyrrolidine ethers, each with its own set of advantages and considerations. This guide will focus on three principal approaches:

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes to perform asymmetric transformations.

  • Organocatalysis: Utilizing small organic molecules to catalyze enantioselective reactions.

  • Chiral Auxiliary-Mediated Synthesis: Employing temporary chiral directing groups to control stereochemistry.

A comparative analysis of these methodologies from an industrial perspective, considering factors such as cost, sustainability, and scalability, will be presented to guide the selection of the most appropriate route.

Biocatalytic Routes: Precision and Sustainability

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering highly selective transformations under mild reaction conditions.[2][3] For the synthesis of chiral pyrrolidines, enzymes like transaminases and engineered cytochrome P450s have demonstrated remarkable efficiency and enantioselectivity.

Causality and Mechanistic Insight

Enzymes achieve their high stereoselectivity through precisely folded active sites that create a chiral environment, favoring the formation of one enantiomer over the other. This "lock-and-key" mechanism minimizes the formation of unwanted byproducts, often simplifying purification processes.[3] Furthermore, biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, significantly reducing the energy consumption and environmental impact associated with traditional organic synthesis.[3][4]

Application Note: Asymmetric Synthesis of a Chiral Pyrrolidine via Transaminase-Triggered Cyclization

This protocol outlines a scalable approach to a 2-substituted chiral pyrrolidine using a transaminase, which catalyzes the asymmetric amination of a ketone, followed by spontaneous intramolecular cyclization.

Protocol: Gram-Scale Synthesis of (R)-2-Aryl-pyrrolidine

Materials:

  • ω-chloroacetophenone derivative (1.0 eq)

  • Transaminase (e.g., a commercially available (R)-selective transaminase)

  • Isopropylamine (IPM) (as amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Toluene

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve the ω-chloroacetophenone derivative in a minimal amount of a co-solvent like DMSO.

  • Aqueous Phase Preparation: In a separate vessel, prepare a solution of phosphate buffer, PLP, and the transaminase.

  • Reaction Initiation: Add the dissolved substrate to the aqueous enzyme solution. Add isopropylamine to the mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 30-40 °C) and pH. Monitor the progress of the reaction by HPLC or GC analysis of aliquots.

  • Work-up and Extraction: Upon completion, adjust the pH of the reaction mixture to >10 with an aqueous base (e.g., NaOH). Extract the product with MTBE or toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Data Presentation:

ParameterValueReference
Scale100 g[5]
Yield85-95%[5]
Enantiomeric Excess (ee)>99%[5]
Process Mass Intensity (PMI)Lower than many chemical routes[6]
Key AdvantageHigh enantioselectivity, mild conditions[2][3]

Workflow Diagram:

biocatalytic_synthesis cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification Start ω-chloroacetophenone Reaction Asymmetric Amination & Cyclization Start->Reaction Enzyme Transaminase, PLP, IPM Enzyme->Reaction Extraction Basification & Extraction Reaction->Extraction Purification Crystallization / Chromatography Extraction->Purification Product Chiral Pyrrolidine Purification->Product

Caption: Biocatalytic synthesis of a chiral pyrrolidine.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity, avoiding the use of often toxic and expensive metal catalysts.[7] Proline and its derivatives are particularly prominent organocatalysts for the synthesis of chiral pyrrolidines.

Causality and Mechanistic Insight

Proline-based catalysts typically activate substrates through the formation of enamine or iminium ion intermediates. The stereochemistry of the catalyst directs the approach of the electrophile or nucleophile, leading to the preferential formation of one enantiomer. The carboxylic acid group on proline can also act as a Brønsted acid or base, further facilitating the reaction.

Application Note: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol describes a scalable organocatalytic [3+2] cycloaddition reaction between an α,β-unsaturated aldehyde and an amino ester, catalyzed by a diarylprolinol silyl ether, to construct a highly functionalized chiral pyrrolidine.

Protocol: Kilogram-Scale Synthesis of a Substituted Chiral Pyrrolidine

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 eq)

  • Amino ester hydrochloride (e.g., dimethyl 2-aminomalonate) (1.1 eq)

  • Diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (5-10 mol%)

  • Triethylamine (1.2 eq)

  • Toluene

  • Hexanes

Procedure:

  • Reactor Preparation: Charge a dry, inerted reactor with the amino ester hydrochloride and toluene.

  • Base Addition: Add triethylamine and stir the resulting slurry.

  • Catalyst and Substrate Addition: Add the diarylprolinol silyl ether catalyst followed by the α,β-unsaturated aldehyde.

  • Reaction: Maintain the reaction at ambient temperature and monitor its progress by HPLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The product can often be isolated by crystallization from a toluene/hexanes mixture.

Data Presentation:

ParameterValueReference
Scale1 kg[8]
Yield75-85%[8]
Diastereomeric Ratio (dr)>10:1[8]
Enantiomeric Excess (ee)90-98%[8]
Key AdvantageMetal-free, operational simplicity[7]

Workflow Diagram:

organocatalytic_synthesis cluster_reaction Organocatalytic Reaction cluster_workup Work-up & Purification Start_A α,β-Unsaturated Aldehyde Reaction [3+2] Cycloaddition Start_A->Reaction Start_B Amino Ester Start_B->Reaction Catalyst Diarylprolinol Silyl Ether Catalyst->Reaction Quench Aqueous Quench Reaction->Quench Extraction Extraction Quench->Extraction Crystallization Crystallization Extraction->Crystallization Product Chiral Pyrrolidine Crystallization->Product

Caption: Organocatalytic synthesis of a chiral pyrrolidine.

Chiral Auxiliary-Mediated Synthesis: Reliable Stereocontrol

The use of chiral auxiliaries is a classical and highly reliable method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recycled.

Causality and Mechanistic Insight

Chiral auxiliaries, such as those derived from proline (prolinols), exert stereocontrol by creating a sterically hindered environment that forces reagents to approach the substrate from a specific face. The rigidity of the auxiliary-substrate adduct is key to achieving high diastereoselectivity.

Application Note: Diastereoselective Alkylation using a Prolinol-Derived Auxiliary

This protocol details the synthesis of a chiral pyrrolidine ether via the diastereoselective alkylation of an enolate derived from a ketone appended with a prolinol-based chiral auxiliary.

Protocol: Synthesis of a 2-Alkoxy-5-alkylpyrrolidine

Materials:

  • (S)-Prolinol

  • A suitable ketone

  • Lithium diisopropylamide (LDA)

  • An alkyl halide (e.g., methyl iodide)

  • Tetrahydrofuran (THF)

  • Diethylether

  • Hydrochloric acid

Procedure:

  • Auxiliary Attachment: Condense (S)-prolinol with the ketone to form the corresponding chiral enamine or imine.

  • Enolate Formation: Cool the solution of the enamine/imine in THF to -78 °C and add LDA to generate the chiral enolate.

  • Alkylation: Add the alkyl halide to the enolate solution and allow the reaction to proceed at low temperature.

  • Auxiliary Cleavage: Quench the reaction with water and remove the chiral auxiliary by acidic hydrolysis (e.g., with aqueous HCl).

  • Ether Formation (if necessary): The resulting amino alcohol can be converted to the corresponding ether through standard procedures (e.g., Williamson ether synthesis).

  • Purification: The final product is purified by extraction and chromatography.

Data Presentation:

ParameterValueReference
ScaleMulti-gram[9]
Yield60-80% (over several steps)[9]
Diastereomeric Excess (de)>95%[9]
Key AdvantageHigh and predictable stereocontrol[9]

Logical Relationship Diagram:

chiral_auxiliary_synthesis Start Ketone + (S)-Prolinol Adduct Chiral Enamine/Imine Adduct Start->Adduct Condensation Enolate Diastereoselective Enolate Formation Adduct->Enolate Deprotonation Alkylation Alkylation Enolate->Alkylation + Alkyl Halide Cleavage Auxiliary Cleavage Alkylation->Cleavage Hydrolysis Product Chiral Pyrrolidine Derivative Cleavage->Product

Caption: Chiral auxiliary-mediated synthesis workflow.

Comparative Analysis for Industrial Scalability

The choice of a synthetic route for industrial production depends on a multitude of factors beyond just chemical yield and enantioselectivity. A holistic assessment of process mass intensity (PMI), cost of goods (CoG), and overall sustainability is crucial.

FeatureBiocatalysisOrganocatalysisChiral Auxiliary
Enantioselectivity Excellent (>99% ee often achievable)Very Good to Excellent (90-99% ee)Excellent (as de, >95%)
Scalability Can be challenging due to enzyme stability and productivity, but improvingGenerally good, catalyst loading can be an issueGood, but stoichiometric use of auxiliary increases mass
Cost Enzyme cost can be high initially, but can be offset by process simplification and reuseCatalyst cost can be significant for complex structuresAuxiliary cost and recycling efficiency are key factors
Sustainability Generally considered the most sustainable (mild conditions, aqueous media)Good (metal-free), but often relies on organic solventsModerate, due to stoichiometric waste from the auxiliary (if not recycled)
Process Mass Intensity (PMI) Can be very low, but large volumes of water can increase it if not managed well[4]Generally lower than chiral auxiliary methodsCan be high due to the mass of the auxiliary and protecting groups
Ideal Application High-value products where extreme purity is required (e.g., APIs)[3]Versatile for a wide range of transformations, good for early to late-stage developmentReliable for complex targets where predictable stereocontrol is paramount

Conclusion and Future Outlook

The synthesis of chiral pyrrolidine ethers is a dynamic field with a growing toolbox of scalable and efficient methods. Biocatalysis offers an increasingly attractive path towards sustainable pharmaceutical manufacturing, with its unparalleled selectivity and mild operating conditions.[2][3] Organocatalysis provides a versatile and metal-free alternative, while chiral auxiliary-based methods remain a reliable and predictable strategy for complex targets.

The optimal choice of synthetic route will always be context-dependent, balancing the need for stereochemical purity, scalability, cost-effectiveness, and environmental impact. As the demand for enantiomerically pure pharmaceuticals continues to grow, a deep understanding of these scalable synthetic strategies will be essential for success in drug discovery and development. The ongoing innovation in all three areas promises even more efficient and sustainable routes to these critical chiral building blocks in the future.

References

  • Sheldon, R. A. (2017). The E factor: fifteen years on. Green Chemistry, 19(1), 18-43. [Link]

  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. [Link]

  • Pharma Focus Asia. (2025, June 25). The Growing Role of Biocatalysis in Industrial Synthesis. [Link]

  • Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1493–1500. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025, December 23). ResearchGate. [Link]

  • Tufvesson, P., et al. (2011). Guidelines and cost analysis for catalyst production in biocatalytic processes. Organic Process Research & Development, 15(1), 266–274. [Link]

  • Li, Z., et al. (2021). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 6(6), 987-992. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]

  • Wintner, J. (2018, October 30). Chiral Separation techniques at Industrial Scale? ResearchGate. [Link]

  • Jie, L. K. (2009). Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. (n.d.). ResearchGate. [Link]

  • Diez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501–1511. [Link]

  • Katritzky, A. R. (2004). Introduction: Heterocycles. Chemical Reviews, 104(5), 2125–2126. [Link]

  • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI Books. [Link]

  • Heterocycles, their Synthesis and Industrial Applications: A Review. (2020, November 27). Semantic Scholar. [Link]

  • Vitale, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Iovanna, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6592. [Link]

  • Yang, Q., et al. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

  • Collins, S. G., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(10), 6825–6835. [Link]

  • Modern Strategies for Heterocycle Synthesis. (2020, December 1). PMC. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Phenoxy-Methyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxy-methyl pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in selective serotonin reuptake inhibitors (SSRIs), antihistamines, and anticholinergic agents.[1] Conventional synthesis (Williamson ether synthesis or Mitsunobu coupling) often suffers from sluggish kinetics, requiring prolonged reflux times (12–24 h) and resulting in variable yields due to the steric hindrance adjacent to the pyrrolidine nitrogen.[1]

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly suppressing side reactions (such as


-elimination). By leveraging the specific dielectric heating properties of polar aprotic solvents, this method provides a self-validating, high-throughput route for generating libraries of functionalized pyrrolidine ethers.

Mechanistic Insight & Experimental Logic[2]

The Microwave Advantage in Coupling

The synthesis relies on the nucleophilic attack of a phenoxide ion on an activated 2-(halomethyl) or 2-(sulfonyloxymethyl) pyrrolidine. Under thermal conditions, the activation energy (


) for this bimolecular substitution (

) is high due to the steric bulk of the N-protecting group (typically Boc or Cbz).

Microwave irradiation (2450 MHz) offers two distinct advantages here:

  • Dipolar Polarization: Polar solvents like DMF or NMP couple efficiently with the oscillating electric field, generating rapid internal heating.

  • Ionic Conduction: As the reaction progresses and phenoxide ions are generated, the ionic conduction mechanism further increases the heating efficiency, creating localized "superheating" effects that drive the reaction to completion faster than the rate of competitive elimination pathways.

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway, highlighting the critical decision points between substitution (


) and elimination (

).

ReactionPathway cluster_conditions Critical Parameters Start N-Boc-2-(chloromethyl) pyrrolidine Intermediate Transition State (Activated Complex) Start->Intermediate MW Irradiation (140°C, DMF) Reagent Substituted Phenol + K2CO3 Reagent->Intermediate Product Target: Phenoxy-methyl Pyrrolidine Intermediate->Product Major Pathway (Kinetic Control) Byproduct Byproduct: Exocyclic Alkene (E2) Intermediate->Byproduct Minor Pathway (Thermodynamic) P1 Solvent: DMF/NMP (High tan δ) P2 Base: Cs2CO3 vs K2CO3 (Cesium Effect)

Figure 1: Mechanistic pathway highlighting the divergence between the desired


 product and the elimination byproduct. Microwave heating favors the kinetic product.[2]

Experimental Protocol

Materials & Reagents[2][4][5]
  • Substrate: N-Boc-2-(chloromethyl)pyrrolidine (or the corresponding Mesylate for lower reactivity phenols).

  • Nucleophile: Substituted Phenol (1.2 equivalents).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equivalents).
  • Solvent: Anhydrous DMF or NMP (High dielectric loss tangent required for efficient coupling).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature control.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a 10 mL microwave process vial, dissolve the substituted phenol (1.2 mmol) in anhydrous DMF (3 mL).

  • Add

    
     (2.0 mmol). Note: For sterically hindered phenols, substitute with 
    
    
    
    to utilize the "Cesium Effect" (increased solubility and "naked" anion reactivity).[1]
  • Stir at room temperature for 5 minutes to ensure deprotonation initiation.

Step 2: Substrate Addition

  • Add N-Boc-2-(chloromethyl)pyrrolidine (1.0 mmol) to the vial.

  • Seal the vial with a PTFE-lined septum cap.

Step 3: Microwave Irradiation

  • Program the reactor with the following parameters:

    • Temperature: 140°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)[1]

    • Hold Time: 15 minutes

    • Stirring: High

  • Pre-stir option: 30 seconds to homogenize the slurry before heating.

Step 4: Work-up & Purification

  • Cool the reaction vessel to <50°C using compressed air (built-in feature of most reactors).

  • Dilute the mixture with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMF.
    
  • Dry organic layer over

    
    , filter, and concentrate.[1]
    
  • Purify via flash column chromatography (Hexane:EtOAc gradient).

Self-Validating Checkpoints
  • TLC Monitoring: Spot the reaction mixture against the starting phenol. The phenol spot should disappear completely. If starting material remains after 15 mins, extend irradiation by 5 mins—do not increase temperature above 160°C to avoid Boc-deprotection.

  • Pressure Watch: A rapid pressure spike (>15 bar) indicates decomposition or solvent breakdown. Abort run and check solvent dryness.

Data & Optimization Guide

The following data summarizes the optimization of reaction conditions for the coupling of N-Boc-2-(chloromethyl)pyrrolidine with 4-methoxyphenol.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1Toluene

110 (Reflux)960 (16h)35%Poor solubility; thermal method.[1]
2DMF

120 (MW)1068%Incomplete conversion.
3DMF

140 (MW)1589%Optimal Condition.
4DMF

140 (MW)1092%Best for hindered phenols.
5WaterNaOH100 (MW)2045%Hydrolysis of chloride observed.
Workflow Optimization Logic

Use the following logic tree to adapt this protocol for different phenolic substrates.

OptimizationLogic Start Start Optimization CheckPhenol Is Phenol Electron-Deficient? Start->CheckPhenol YesDeficient Yes (e.g., p-NO2) CheckPhenol->YesDeficient Yes NoDeficient No (Electron-Rich) CheckPhenol->NoDeficient No Action1 Use Cs2CO3 Increase Temp to 160°C YesDeficient->Action1 CheckYield Check LCMS Conversion Action1->CheckYield Action2 Standard Protocol (K2CO3, 140°C) NoDeficient->Action2 Action2->CheckYield GoodYield Yield > 80% CheckYield->GoodYield Success BadYield Yield < 50% CheckYield->BadYield Failure Troubleshoot Switch Leaving Group (Cl -> OMs or OTs) BadYield->Troubleshoot

Figure 2: Decision matrix for optimizing reaction conditions based on substrate electronics.

References

  • Microwave-Assisted Organic Synthesis (General Principles): Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Alkylation of Phenols under Microwave Irradiation: Bogdal, D., Pielichowski, J., & Boron, A. (1997).[1] Alkylation of phenols under microwave irradiation in dry media. Synthetic Communications. [Link]

  • Microwave-Promoted N-Alkylation (Parallel Mechanism): Lanzi, M., et al. (2025).[1] Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Molecules. [Link][1][4][3][5][6][7][8][9][10][11][12]

  • Synthesis of Pyrrolidine Derivatives (Medicinal Context): Rao, P. V., et al. (2020).[1] Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research. [Link]

  • Ullmann-type Coupling (Alternative Route): Gkagkelis, S., et al. (2023).[1] Microwave-Assisted, Copper-Catalyzed Domino O–H/C–H Arylation Reaction.[13] The Journal of Organic Chemistry. [Link][13]

Sources

Application Notes and Protocols for the Preparation of Oxalate Salts of 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This structural feature is critical for establishing specific and high-affinity interactions with biological targets.[3] Pyrrolidine derivatives have demonstrated a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4][5]

The target molecule, 2-[(4-Methylphenoxy)methyl]pyrrolidine, combines the key pyrrolidine motif with an aryloxy moiety. This structural combination is of significant interest in the design of novel therapeutic agents, potentially acting on various receptors and enzymes. The preparation of its oxalate salt is a crucial step in its development, as salt formation can significantly improve the compound's stability, solubility, and bioavailability, which are critical parameters for drug candidates.[6]

These application notes provide a comprehensive guide for the synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine and its subsequent conversion to the crystalline oxalate salt. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not just the procedural steps, but also the underlying chemical principles and rationale.

Overall Synthetic Workflow

The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine oxalate is a multi-step process that begins with the protection of the pyrrolidine nitrogen, followed by a Williamson ether synthesis, deprotection, and finally, salt formation.

Synthetic Workflow A 1. N-Protection of 2-(Hydroxymethyl)pyrrolidine B 2. Activation of the Hydroxyl Group A->B e.g., Boc Anhydride C 3. Williamson Ether Synthesis B->C e.g., TsCl, MsCl D 4. N-Deprotection C->D p-Cresol, NaH E 5. Oxalate Salt Formation D->E e.g., TFA, HCl F Final Product: 2-[(4-Methylphenoxy)methyl]pyrrolidine Oxalate E->F Oxalic Acid

Caption: Overall workflow for the synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine oxalate.

Part 1: Synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine (Free Base)

This part details the synthesis of the free base, which serves as the immediate precursor to the oxalate salt. The chosen synthetic strategy involves a Williamson ether synthesis, a robust and widely used method for forming ethers.[7]

Step 1.1: N-Protection of 2-(Hydroxymethyl)pyrrolidine

To prevent side reactions involving the secondary amine of the pyrrolidine ring during the subsequent steps, it is essential to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

Protocol:

  • To a solution of 2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-(hydroxymethyl)pyrrolidine.

Step 1.2: Activation of the Hydroxyl Group

The hydroxyl group of the N-protected pyrrolidine derivative needs to be converted into a good leaving group for the subsequent nucleophilic substitution. This is typically achieved by converting it to a sulfonate ester, such as a tosylate or mesylate.

Protocol:

  • Dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM (10 volumes) and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and wash with cold 1 M HCl (2 x 5 volumes), saturated aqueous sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-2-(tosyloxymethyl)pyrrolidine.

Step 1.3: Williamson Ether Synthesis

This is the key step where the aryl ether linkage is formed. The sodium salt of 4-methylphenol (p-cresol), a strong nucleophile, displaces the tosylate leaving group in an Sₙ2 reaction.[1]

Protocol:

  • In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 5 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of 4-methylphenol (1.2 eq) in anhydrous DMF (3 volumes) dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of N-Boc-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in anhydrous DMF (5 volumes) to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-[(4-methylphenoxy)methyl]pyrrolidine.

Step 1.4: N-Deprotection

The final step in the synthesis of the free base is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Protocol:

  • Dissolve N-Boc-2-[(4-methylphenoxy)methyl]pyrrolidine (1.0 eq) in DCM (5 volumes).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-[(4-Methylphenoxy)methyl]pyrrolidine as a free base.

Part 2: Preparation of 2-[(4-Methylphenoxy)methyl]pyrrolidine Oxalate

The conversion of the free base to its oxalate salt is a straightforward acid-base reaction, resulting in a crystalline solid that is often more suitable for handling, purification, and formulation.[8]

Protocol:

  • Dissolve the free base, 2-[(4-Methylphenoxy)methyl]pyrrolidine (1.0 eq), in a minimal amount of a suitable solvent such as isopropanol or ethanol.[8]

  • In a separate flask, prepare a saturated solution of oxalic acid (1.0-1.1 eq) in the same solvent.

  • Slowly add the oxalic acid solution to the solution of the free base with stirring.

  • A precipitate should form upon addition. If no precipitate forms immediately, the solution can be cooled in an ice bath or a small amount of a less polar co-solvent (e.g., diethyl ether) can be added to induce crystallization.[9]

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum to obtain the final 2-[(4-Methylphenoxy)methyl]pyrrolidine oxalate salt.

  • The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction_Mechanism cluster_0 Williamson Ether Synthesis (SN2) p-Cresolate [CH3-Ph-O]⁻ Na⁺ Transition State [CH₃-Ph-O···CH₂···OTs]⁻ p-Cresolate->Transition State Tosyl-pyrrolidine Boc-N-Pyr-CH₂-OTs Tosyl-pyrrolidine->Transition State Product Boc-N-Pyr-CH₂-O-Ph-CH₃ Transition State->Product Leaving Group TsO⁻ Na⁺ Transition State->Leaving Group

Caption: Mechanism of the Williamson ether synthesis step.

Characterization of 2-[(4-Methylphenoxy)methyl]pyrrolidine Oxalate

Thorough characterization is essential to confirm the identity, purity, and structure of the final product. A combination of spectroscopic and analytical techniques should be employed.

Analytical Technique Expected Observations Interpretation
¹H NMR Signals corresponding to the pyrrolidine ring protons, the methylene bridge protons, the aromatic protons of the 4-methylphenoxy group, and the methyl group protons. The integration of these signals should be consistent with the proposed structure.Confirms the connectivity of the atoms in the molecule.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyrrolidine ring carbons, the methylene carbon, the aromatic carbons, and the methyl carbon.Provides further evidence for the carbon skeleton of the compound.
FT-IR Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aliphatic and aromatic), C-O-C stretching (ether linkage), and C=O stretching (from the oxalate counter-ion).Confirms the presence of key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the free base, 2-[(4-Methylphenoxy)methyl]pyrrolidine.Determines the molecular weight of the free base.
Melting Point A sharp and defined melting point range.Indicates the purity of the crystalline oxalate salt.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the oxalate salt.Confirms the empirical formula of the salt.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Oxalic Acid: Toxic and corrosive. Avoid ingestion and contact with skin and eyes.

  • Solvents (DCM, DMF, etc.): Handle in a well-ventilated area or fume hood. Avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine oxalate. By following these procedures and understanding the underlying chemical principles, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development programs. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

References

  • PrepChem. Synthesis of oxalate salt. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Request PDF. Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Google Patents.
  • Supplemental information, Drug Testing and Analysis. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. [Link]

  • Biong-Feng Chen et al. Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 2023. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of N-aminomethylpyrrolidin-2-ones. [Link]

  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PMC. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

Sources

Application Note: Handling and Stabilizing Air-Sensitive Pyrrolidine Amine Intermediates

[1]

Abstract

Pyrrolidine amines are ubiquitous pharmacophores in modern drug development, yet their handling presents distinct challenges.[1] Low-molecular-weight pyrrolidine intermediates are frequently hygroscopic, volatile, and prone to rapid oxidative degradation and carbon dioxide absorption .[2] This guide moves beyond standard "air-free" techniques to provide a specialized workflow for stabilizing these intermediates. We introduce the "Salt-Crash" isolation protocol and critical analytical adjustments required to prevent data artifacts caused by transient carbamate formation.

The Science of Instability: Why Pyrrolidines Degrade

To handle these compounds effectively, one must understand the specific failure modes of the pyrrolidine ring system. Unlike acyclic amines, the cyclic constraint of the pyrrolidine ring exposes the nitrogen lone pair, increasing its nucleophilicity and susceptibility to electrophilic attack and oxidation.

Degradation Pathways[1][2]
  • Oxidative Dehydrogenation (Aromatization Driver): The pyrrolidine ring is thermodynamically driven toward more stable, unsaturated states (pyrrolines and eventually pyrroles).[1] In the presence of atmospheric oxygen and trace metals, the

    
    -protons are susceptible to radical abstraction, leading to iminium ion intermediates that hydrolyze or polymerize.
    
  • The "CO₂ Sponge" Effect: Secondary pyrrolidine amines react reversibly but rapidly with atmospheric

    
     to form carbamic acids (zwitterionic carbamates).[1] While reversible, this alters solubility profiles and creates "ghost" peaks in NMR spectra, leading to erroneous purity assessments.[1]
    
Visualization of Degradation

The following diagram outlines the critical degradation nodes researchers must interrupt.

PyrrolidineDegradationPyrrolidineFree Pyrrolidine(High Energy Lone Pair)CarbamateCarbamic Acid/Salt(Solid Precipitate/Gum)Pyrrolidine->Carbamate Reversible CaptureRadicalα-Carbon RadicalPyrrolidine->Radical H-AbstractionCO2_AirAtmospheric CO2CO2_Air->CarbamateO2_AirAtmospheric O2(Trace Metals)O2_Air->RadicalImineCyclic Imine(Reactive Electrophile)Radical->Imine -H•PolymerTars/Polymers(Brown Oil)Imine->Polymer Oligomerization

Figure 1: Primary degradation pathways for free-base pyrrolidines exposed to air.[2]

Protocol: The "Salt-Crash" Isolation Strategy

Standard silica chromatography is often fatal for volatile, air-sensitive amines due to irreversible adsorption or oxidation on the acidic silica surface. This protocol circumvents chromatography by trapping the amine as a stable crystalline salt immediately upon formation.

Reagents & Equipment
  • Acid Source: 2M HCl in Diethyl Ether (

    
    ) or 1M Oxalic Acid in Ethanol (anhydrous).[1]
    
  • Solvent: Anhydrous

    
     or MTBE (degassed via sparging with Argon).[2][1]
    
  • Apparatus: Schlenk flask, sintered glass frit (Schlenk frit), inert gas line.

Step-by-Step Workflow

Step 1: Inert Extraction (The "Quick-Wash") [2]

  • Context: If the amine was generated via reduction (e.g., LiAlH4) or deprotection, quench carefully under Nitrogen.

  • Action: Perform a rapid extraction using degassed ether/MTBE and basic water (NaOH).

  • Critical Control: Do not dry the organic layer with

    
     for extended periods in open air.[1] Use a sealed flask with activated molecular sieves or rapid filtration through a plug of 
    
    
    under an inverted funnel with Nitrogen flow.[1]

Step 2: The Salt Formation (Trapping)

  • Action: Cool the ethereal amine solution to 0°C.

  • Addition: Dropwise add the anhydrous acid solution (HCl/Ether or Oxalic/EtOH) via syringe.[1]

  • Observation: A white precipitate should form immediately.[2][1] This is the stabilized ammonium salt.[1]

  • Why this works: Protonation removes the nitrogen lone pair, shutting down both oxidation and

    
     absorption mechanisms instantly.
    

Step 3: Inert Filtration

  • Action: Transfer the slurry via cannula to a Schlenk frit (air-free filtration unit).[2][1]

  • Wash: Wash the cake with cold, dry ether to remove non-basic organic impurities.

  • Drying: Dry the salt under high vacuum (0.1 mmHg) for 2 hours.

Step 4: Storage

  • Store the resulting salt at -20°C. The salt form is typically stable for months/years, whereas the free base may degrade in hours.

Analytical Integrity: NMR of Air-Sensitive Amines

Common Error: Researchers often dissolve the free amine in

Solvent Selection Guide[1][2]
SolventSuitabilityNotes
Chloroform-d (

)
High Risk Often acidic (HCl traces) and contains dissolved

.[2][1] Reacts with amines to form salts or degrades them.[2][1][3] Avoid for unstable free bases.[2][1]
Benzene-d6 (

)
Excellent Inert, non-acidic, and easy to dry.[2] Best for observing the true free base.
DMSO-d6 Moderate Good solubility, but difficult to remove if recovery is needed.[2][1] Hygroscopic (absorbs water which catalyzes degradation).[1][4]
Methanol-d4 (

)
Good Exchangeable protons will mask the N-H signal, but prevents carbamate artifacts by solvating the amine effectively.
The "In-Tube" Neutralization Technique

If you must use

  • Pass the

    
     through a small plug of basic alumina immediately before use to remove acid traces.[1]
    
  • Add a few solid pellets of anhydrous

    
      directly into the NMR tube.[1] This scavenges trace acid and water, stabilizing the sensitive amine during the acquisition.
    

Workflow Visualization

The following diagram illustrates the decision matrix for handling these intermediates.

HandlingWorkflowStartCrude Reaction Mixture(Contains Pyrrolidine)IsVolatileIs the Amine Volatile?(BP < 150°C)Start->IsVolatileVolatile_YesAvoid Rotary EvaporationIsVolatile->Volatile_YesYesVolatile_NoCareful ConcentrationIsVolatile->Volatile_NoNoSaltScreenSalt Formation(HCl or Oxalate)Volatile_Yes->SaltScreenDirect TreatmentVolatile_No->SaltScreenPrecipitatePrecipitate Forms?SaltScreen->PrecipitateFilterInert Filtration(Schlenk Frit)Precipitate->FilterYes (Preferred)FreeBaseDistillation(Kugelrohr/Inert)Precipitate->FreeBaseNo (Difficult)StorageStore as Salt(-20°C, Argon)Filter->StorageFreeBase->StorageSeal under Ar

Figure 2: Decision matrix for isolation and storage of pyrrolidine intermediates.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Brown oil forms instead of solid salt Presence of water or non-amine impurities preventing crystallization.[2][1]Triturate the oil with anhydrous

or Hexanes under sonication.[1] If that fails, switch counter-ion (e.g., try Oxalic acid instead of HCl).[1]
NMR shows "double" peaks Carbamate formation (reaction with

).[2][1]
Sparge the NMR sample with Argon for 5 mins or switch to

.
Loss of product on Rotavap Volatility of low MW pyrrolidines.[1]Stop. Do not concentrate free bases to dryness.[2][1] Convert to salt in solution or distill using Kugelrohr only if necessary.
Cloudiness in NMR tube Reaction with HCl traces in

.
Filter

through basic alumina or use

.

References

  • Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)- (Detailed handling of pyrrolidine precursors). Org.[2][1][5][6] Synth. 1978 , 58, 113.[1] [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link][1][7][8][9][10][11][12][13][14][15]

  • University of Pittsburgh (Wipf Group). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][1] [Link]

Troubleshooting & Optimization

Technical Support Center: Mitsunobu Coupling for Pyrrolidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Mitsunobu reaction, tailored specifically for the synthesis of pyrrolidine ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-O bond-forming reaction and seek to overcome its unique challenges. We will move beyond standard protocols to explore the mechanistic nuances that govern reaction success, providing you with actionable troubleshooting strategies and advanced solutions.

Core Principles: A Mechanistic Refresher

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile, typically a compound with a pKa < 13, under the action of a phosphine and an azodicarboxylate.[1][2] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a cornerstone of stereoselective synthesis.[3][4][5]

The generally accepted mechanism involves several key steps, which are crucial to understand for effective troubleshooting.

Mitsunobu_Mechanism cluster_start cluster_end PPh3 PPh₃ Betaine Betaine Intermediate {Ph₃P⁺-N(CO₂R)-N⁻-CO₂R} PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) IonPair Ion Pair Betaine->IonPair + Nu-H NucH Nucleophile (Nu-H) Alkoxyphosphonium Alkoxyphosphonium Salt {Ph₃P⁺-OR'} IonPair->Alkoxyphosphonium + R'-OH Alcohol Pyrrolidine-OH (R'-OH) Product Pyrrolidine Ether (R'-Nu) Alkoxyphosphonium->Product + Nu⁻ (SN2 attack) TPPO Triphenylphosphine Oxide (Ph₃P=O) Troubleshooting_Low_Yield Start Low Yield / No Reaction CheckReagents 1. Check Reagent Quality (DEAD/DIAD, PPh₃) Start->CheckReagents CheckConditions 2. Verify Conditions (Anhydrous, Temp, Order of Addition) CheckReagents->CheckConditions Reagents OK Sol_Reagents Use Fresh/Purified Reagents CheckReagents->Sol_Reagents Reagents Bad CheckSterics 3. Assess Steric Hindrance CheckConditions->CheckSterics Conditions OK Sol_Conditions Use Anhydrous Solvent Optimize Temperature & Addition Order CheckConditions->Sol_Conditions Conditions Not Ideal CheckPKa 4. Check Nucleophile pKa CheckSterics->CheckPKa Not Hindered Sol_Sterics Increase Time/Temp Use Sonication Switch to Stronger Acid Nucleophile CheckSterics->Sol_Sterics Hindered Substrate Sol_PKa Use More Basic Azo Reagent (ADDP) Use Phosphorane Ylide (CMBP) CheckPKa->Sol_PKa Nucleophile pKa > 13

Caption: A systematic workflow for troubleshooting low Mitsunobu yields.

Q2: I'm getting my desired pyrrolidine ether, but the yield is compromised by side products. How can I identify and minimize them?

A2: Common Side Products and Their Mitigation

The two most common side products arise from the nucleophile's pKa and elimination reactions.

  • Alkylated Hydrazine Byproduct: If the nucleophile is not sufficiently acidic (pKa > 13), the deprotonation of Nu-H by the betaine intermediate is slow or inefficient. [6][7]This allows the competing pathway, where the reduced hydrazine anion attacks the alkoxyphosphonium salt, to become significant. [6]This is particularly relevant when using weakly acidic phenols or certain N-H nucleophiles.

    • Solution: Switch to a more basic azodicarboxylate. Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) or N,N,N',N'-tetramethylazodicarboxamide (TMAD), often paired with the more nucleophilic tributylphosphine (PBu₃), generate a more basic betaine intermediate. [8][9]This enhanced basicity allows for the efficient deprotonation of less acidic nucleophiles, favoring the desired reaction pathway. [8]

  • Elimination Products: Secondary hydroxypyrrolidines, especially those that can form a stable double bond upon elimination, are prone to this side reaction. The alkoxyphosphonium salt can undergo E2 elimination, particularly if the nucleophile is sterically bulky or a poor nucleophile.

    • Solution: Keep the reaction temperature as low as possible (0 °C or below) to favor the Sₙ2 pathway over elimination. Ensure the nucleophile is present in a slight excess and that the azodicarboxylate is added slowly to maintain a low concentration of the activated alcohol.

Q3: Purification is difficult due to the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Are there more efficient workup procedures or alternative reagents?

A3: Strategies for Simplified Purification

Stoichiometric byproducts are the bane of the Mitsunobu reaction's scalability. [7][10]

  • Chromatography-Free Workup:

    • Crystallization/Precipitation: TPPO and the reduced hydrazine (dihydro-DEAD) have different solubilities than most organic products. After the reaction, concentrating the mixture and triturating with a non-polar solvent like diethyl ether or a hexanes/ether mixture can often precipitate the byproducts, which can then be removed by filtration. [11]

  • Modified Reagents for Easy Separation:

    • Polymer-Supported PPh₃ (PS-PPh₃): Using resin-bound PPh₃ allows the resulting polymer-supported TPPO to be removed by simple filtration at the end of the reaction. [1][8]This is highly effective for library synthesis and simplifying purification.

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) was developed by Lipshutz. The resulting hydrazine byproduct is crystalline and easily filtered from the reaction mixture. [1] * Phosphines with Basic Moieties: Using a phosphine like (4-dimethylaminophenyl)diphenylphosphine allows for the extraction of the corresponding phosphine oxide byproduct into an acidic aqueous solution (e.g., dilute HCl) during workup. [12]

Frequently Asked Questions (FAQs)

Q: Which phosphine and azodicarboxylate should I choose?

A: The "standard" PPh₃ and DEAD/DIAD combination is a good starting point for most systems. DIAD is often preferred over DEAD due to its lower sensitivity and reduced potential for side reactions. For challenging substrates, consider the alternatives outlined in the table below.

Reagent TypeReagentKey Characteristics & Use Cases
Azodicarboxylate DEAD / DIADStandard, widely used. DIAD is generally preferred. Best for nucleophiles with pKa < 13. [1]
ADDP / TMADMore reactive, generates a more basic intermediate. Ideal for less acidic nucleophiles (pKa > 13). [8][9]
DCADByproduct is crystalline and easily removed by filtration. [1]
Phosphine PPh₃ (Triphenylphosphine)The standard, cost-effective choice. Byproduct (TPPO) can be difficult to remove.
PBu₃ (Tributylphosphine)More nucleophilic and less sterically hindered than PPh₃. Often used with ADDP/TMAD. [9]
PS-PPh₃Polymer-supported. Allows for simple filtration to remove the phosphine oxide byproduct. [8]
Combined Reagent CMBP / CMMPPhosphorane ylides that act as both the reducing agent and the base. Byproducts are acetonitrile and phosphine oxide, simplifying workup. [1][12]

Q: Can I use tertiary hydroxypyrrolidines in the Mitsunobu reaction?

A: No. Tertiary alcohols are not suitable substrates for the Mitsunobu reaction. They do not react due to extreme steric hindrance, which prevents the formation of the alkoxyphosphonium salt and makes them incapable of undergoing Sₙ2 substitution. [13][14] Q: Are there catalytic versions of the Mitsunobu reaction?

A: Yes, significant research has been directed toward developing catalytic Mitsunobu reactions to improve the atom economy and reduce waste. [10][15]These methods often involve in-situ regeneration of the azodicarboxylate using a terminal oxidant. While promising, these systems can be sensitive and may require extensive optimization for specific substrates. [16][17]For most lab-scale syntheses, the stoichiometric reaction remains more reliable.

Standard Experimental Protocol

Synthesis of a Pyrrolidine Ether from a Secondary Hydroxypyrrolidine and 4-Nitrophenol

  • Preparation: In an oven-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the secondary hydroxypyrrolidine (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. To the stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. A color change to yellow-orange and the formation of a white precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of the starting alcohol by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue and stir or sonicate. The triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts will often precipitate.

    • Filter the mixture through a pad of celite, washing the filter cake with cold diethyl ether.

    • Concentrate the filtrate. The crude product can then be purified by flash column chromatography on silica gel to yield the pure pyrrolidine ether.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). MDPI. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). PubMed. Retrieved from [Link]

  • Mitsunobu reaction. Wikipedia. Retrieved from [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Advances. Retrieved from [Link]

  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. Bentham Science. Retrieved from [Link]

  • Effect of pKa value of acid component in Mitsunobu Reaction?. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. Retrieved from [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Retrieved from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. Retrieved from [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. SciSpace. Retrieved from [Link]

  • Mitsunobu Reaction. Saurabh Khadse. Retrieved from [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Retrieved from [Link]

  • Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Proposed mechanism of the Mitsunobu reaction. ResearchGate. Retrieved from [Link]

  • Mitsunobu reaction. Organic Synthesis. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved from [Link]

  • Mitsunobu reaction issues. (2018). Reddit. Retrieved from [Link]

  • Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce ?. (2019). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Retrieved from [Link]

  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC. Retrieved from [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. PMC. Retrieved from [Link]

  • A Concise Synthesis of Lentiginosine Derivatives Using a Pyridinium Formation via the Mitsunobu Reaction. (2008). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes: Formal Synthesis of (+)-Monomorine. (2009). Organic Letters - ACS Publications. Retrieved from [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

Removing triphenylphosphine oxide from 2-[(4-Methylphenoxy)methyl]pyrrolidine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Triphenylphosphine Oxide (TPPO) Byproducts Ticket ID: TPPO-REM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Triage & Strategy Assessment

Welcome to the technical support center. You are dealing with a mixture containing 2-[(4-Methylphenoxy)methyl]pyrrolidine (Target) and Triphenylphosphine oxide (Contaminant).

Before proceeding, we must exploit the physicochemical differences between your target and the contaminant.

FeatureTarget: 2-[(4-Methylphenoxy)methyl]pyrrolidineContaminant: Triphenylphosphine Oxide (TPPO)
Functionality Secondary Amine (Basic)Phosphine Oxide (Neutral/Lewis Base)
Polarity Moderate to HighHigh (but crystallizes from non-polar)
Acid Sensitivity Stable (forms salts)Stable
Solubility Soluble in organic/acidic waterSoluble in DCM, MeOH, Warm EtOAc
Decision Matrix

Use the following logic flow to select the correct protocol for your specific situation.

purification_logic Start Start: Crude Mixture containing Target Amine + TPPO IsAcidStable Is the molecule acid-sensitive? (Standard pyrrolidines are NOT sensitive) Start->IsAcidStable Method1 RECOMMENDED: Method A Acid-Base Extraction IsAcidStable->Method1 No (Stable) Method2 ALTERNATIVE: Method B ZnCl2 Complexation IsAcidStable->Method2 Yes (Sensitive) Method3 FALLBACK: Method C Trituration/Chromatography Method1->Method3 If purity < 95% Method2->Method3 If TPPO remains

Figure 1: Purification Strategy Decision Tree. Select Method A for standard synthesis.

Method A: Acid-Base Extraction (The "Gold Standard")

Applicability: Best for secondary amines like pyrrolidines. Mechanism: The pyrrolidine nitrogen is basic (


 for conjugate acid). TPPO is neutral. Acidification forces the amine into the aqueous phase as a salt, leaving TPPO in the organic phase.
Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ). Use approximately 10 mL solvent per gram of crude.
    
  • Acidification (The Split):

    • Add 2M HCl (aq) to the organic layer.

    • Volume: Use a 1:1 volume ratio relative to the organic phase.

    • Shake vigorously in a separatory funnel.

    • Check pH: Ensure the aqueous layer is pH < 2.

  • Separation:

    • Organic Layer (Top): Contains TPPO and other non-basic impurities. Discard (or save for recovery if needed).

    • Aqueous Layer (Bottom): Contains your Target Amine as the hydrochloride salt. Keep this.

  • Wash: Wash the aqueous layer twice with fresh EtOAc to remove residual traces of TPPO.

  • Basification (Recovery):

    • Add 4M NaOH (aq) to the aqueous layer slowly while cooling (ice bath recommended).

    • Adjust pH to > 12. The solution should become cloudy as the free amine regenerates.

  • Extraction:

    • Extract the aqueous layer 3 times with Dichloromethane (DCM) or EtOAc .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

acid_base_workflow Input Crude Mix (Organic Phase) AcidStep Add 2M HCl Input->AcidStep PhaseSplit Phase Separation AcidStep->PhaseSplit OrgWaste Organic Phase (Contains TPPO) PhaseSplit->OrgWaste Discard AqSalt Aqueous Phase (Target-H+ Cl-) PhaseSplit->AqSalt Keep BaseStep Add NaOH (pH > 12) + Extract w/ DCM AqSalt->BaseStep FinalProd Pure Target Amine BaseStep->FinalProd

Figure 2: Acid-Base Extraction Workflow. The amine moves phases; TPPO does not.

Method B: Zinc Chloride Complexation ( )

Applicability: Use if the amine is acid-sensitive or if Method A is operationally difficult due to emulsions. Mechanism: TPPO acts as a Lewis Base and forms a bulky, insoluble complex with Zinc Chloride (


).[1]
Protocol

Reference: Batesky, D. C. et al. J. Org.[1][2][3][4][5][6][7][8] Chem. 2017 [1].[3][5][7][9]

  • Preparation: Dissolve the crude mixture in Ethanol or Ethyl Acetate .

  • Complexation:

    • Add Zinc Chloride (

      
      )  (approx. 2 equivalents relative to expected TPPO).[10]
      
    • Tip: Use anhydrous

      
       or a pre-prepared solution in ethanol.
      
  • Precipitation: Stir at room temperature for 1-2 hours. A thick white precipitate (

    
    ) will form.[1]
    
  • Filtration: Filter the solid through a sintered glass funnel or Celite pad. Wash the cake with a small amount of the solvent.[1]

  • Workup:

    • Concentrate the filtrate.[1][11]

    • Important: The filtrate may contain excess

      
      .[1][11] To remove it, partition the residue between DCM  and Water . The Target Amine stays in DCM; 
      
      
      
      goes to water.
    • Dry and concentrate.[4][10]

Method C: Trituration (Solubility Exploitation)

Applicability: Best for large-scale crude cleanup before chromatography. Mechanism: TPPO is poorly soluble in non-polar solvents like Hexane/Pentane.[1][12]

Protocol
  • Concentrate the crude mixture to a thick oil/solid.

  • Add Hexane or Pentane (approx. 20 mL/g).

  • Stir vigorously (or sonicate) for 30 minutes.

  • TPPO will remain as a solid; your lipophilic ether-amine should dissolve.

  • Filter off the solid TPPO.

  • Concentrate the filtrate.[1][11]

Troubleshooting & FAQs

Q: I tried Method A (Acid-Base), but I have a terrible emulsion.

  • A: This is common with pyrrolidines if the mixture contains residual surfactants or phase-transfer catalysts.

    • Fix 1: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Fix 2: Filter the emulsion through a small pad of Celite.

    • Fix 3: Wait. Gravity is the best reagent, but it is slow.

Q: My product is still contaminated with TPPO after Method B (


). 
  • A: You likely used wet solvent or insufficient Zinc.

    • Fix: Ensure the solvent is relatively dry. Repeat the process using

      
       (Magnesium Chloride) in refluxing Toluene, which is a harsher but effective alternative for stubborn cases [2].
      

Q: Can I just run a column?

  • A: You can, but TPPO "tails" significantly on silica.

    • Fix: If you must column, use Amine-Functionalized Silica or add 1% Triethylamine (

      
      )  to your mobile phase. This sharpens the amine peak, allowing it to elute before the tailing TPPO.
      

Q: Is the TPPO waste toxic?

  • A: It is generally considered low toxicity but is a persistent environmental pollutant. Dispose of solid TPPO waste in the solid organic waste container, not down the drain.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2][3][5][7] The Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.[5]

  • Scientific Update. "Triphenylphosphine Oxide- Waste Not, Want Not." Scientific Update - Technical Notes.

  • Gilheany, D. G. et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[2] Org.[2][4][5][6][13] Biomol. Chem., 2012 , 10, 3531.[2]

Sources

Technical Support Center: Stereoselective Synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Racemization

For researchers and professionals in drug development, ensuring the stereochemical purity of chiral molecules is paramount. The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine, a key intermediate in various pharmaceutical compounds, presents a common yet critical challenge: the prevention of racemization. This guide, designed by our senior application scientists, provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you maintain the enantiomeric integrity of your product.

Understanding the Challenge: The "Why" Behind Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, negates the stereoselectivity of a synthesis.[1][2] In the context of synthesizing 2-[(4-Methylphenoxy)methyl]pyrrolidine, the primary route often involves the nucleophilic substitution of a leaving group on a chiral pyrrolidine-derived electrophile by the 4-methylphenoxide nucleophile. This process is susceptible to racemization, particularly if the reaction proceeds through an SN1-type mechanism, which involves a planar carbocation intermediate that can be attacked from either face with equal probability.[3][4]

Even in reactions designed to follow an SN2 pathway, which typically proceeds with inversion of configuration, factors such as elevated temperatures, the choice of base and solvent, and the nature of the leaving group can promote racemization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine and offers actionable solutions grounded in established chemical principles.

Issue 1: Significant Racemization Detected in the Crude Product

You've completed the synthesis, but chiral HPLC analysis of your crude 2-[(4-Methylphenoxy)methyl]pyrrolidine reveals a low enantiomeric excess (ee).

  • Potential Cause A: Reaction Temperature is Too High.

    • Explanation: Elevated temperatures provide the necessary activation energy for racemization pathways to compete with the desired stereoselective reaction.[5] Higher temperatures can favor elimination side reactions or promote the formation of achiral intermediates.

    • Solution: Conduct the reaction at a lower temperature. For many nucleophilic substitution reactions, starting at 0°C or even -78°C and slowly warming to room temperature can significantly suppress racemization.[6] It's a trade-off between reaction rate and stereochemical fidelity.

  • Potential Cause B: Inappropriate Base Selection.

    • Explanation: Strong, non-hindered bases can deprotonate the α-carbon of the pyrrolidine ring, leading to the formation of a planar enolate intermediate, a key step in racemization.[7]

    • Solution: Opt for a non-nucleophilic, sterically hindered base. Bases like 2,4,6-collidine have been shown to minimize racemization in sensitive systems compared to less hindered bases like N-methylmorpholine.[8][9] The use of potassium carbonate (K₂CO₃) in a suitable solvent can also be a mild and effective choice.

  • Potential Cause C: The Leaving Group is Too "Good" or Too "Poor".

    • Explanation: A very good leaving group (e.g., triflate) can favor an SN1 mechanism, leading to a carbocation intermediate and subsequent racemization. Conversely, a poor leaving group may require harsh reaction conditions (high temperature) that induce racemization.

    • Solution: Mesylates (MsO-) and tosylates (TsO-) often provide a good balance of reactivity for SN2 reactions without being so reactive as to promote SN1 pathways.

  • Potential Cause D: Solvent Polarity.

    • Explanation: Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates, potentially favoring racemization pathways.

    • Solution: Consider using less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) if the solubility of your reactants allows.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material to ensure a high enantiomeric excess?

A1: The use of a chiral pool starting material is a highly effective strategy. (S)- or (R)-prolinol, which are commercially available and derived from the amino acid proline, are excellent choices.[10] These starting materials provide a robust chiral scaffold that, under the right conditions, can be converted to the desired product with minimal loss of stereochemical integrity.

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of 2-[(4-Methylphenoxy)methyl]pyrrolidine.[11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[12][13] Derivatization with a chiral agent followed by analysis on a standard HPLC or GC can also be employed.[14][15]

Q3: Can I use a catalyst to improve the stereoselectivity of the reaction?

A3: While the most common routes rely on chiral starting materials, asymmetric catalysis is a powerful tool in modern organic synthesis.[16] For related pyrrolidine syntheses, phase-transfer catalysts and chiral ligands for transition metals have been used to induce enantioselectivity. However, for the specific conversion of a pre-existing chiral pyrrolidine derivative, the focus should be on preserving the existing stereocenter rather than creating a new one.

Q4: My synthesis involves a Boc-protected pyrrolidine intermediate. Are there any specific precautions I should take?

A4: Boc (tert-butyloxycarbonyl) is a common protecting group for the pyrrolidine nitrogen. The acidic conditions required for its removal are generally not harsh enough to cause racemization at the C2 position. However, it is always good practice to perform the deprotection at the lowest effective temperature and for the minimum time necessary.

Q5: What is the impact of water in the reaction mixture?

A5: The presence of water can be detrimental. It can hydrolyze your starting materials or intermediates and can also act as a nucleophile, leading to unwanted side products. More importantly, in some cases, water can facilitate proton transfer events that may contribute to racemization. Therefore, using anhydrous solvents and reagents is highly recommended.

Experimental Protocols

Protocol 1: Stereoretentive Synthesis from (S)-Prolinol

This protocol outlines a typical sequence for the synthesis of (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine, focusing on conditions that minimize racemization.

  • Protection of (S)-Prolinol:

    • Dissolve (S)-prolinol in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq.) and cool to 0°C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work up the reaction by washing with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-(S)-prolinol.

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve Boc-(S)-prolinol in anhydrous DCM and cool to 0°C.

    • Add triethylamine (1.5 eq.).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.).

    • Stir at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with cold water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the mesylated intermediate. Use this intermediate immediately in the next step.

  • Nucleophilic Substitution with 4-Methylphenol:

    • In a separate flask, dissolve 4-methylphenol (1.5 eq.) in anhydrous THF.

    • Add a non-nucleophilic base such as sodium hydride (NaH, 1.5 eq.) portion-wise at 0°C and stir for 30 minutes to form the sodium 4-methylphenoxide.

    • Add a solution of the mesylated intermediate in anhydrous THF to the phenoxide solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with 1M NaOH and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection of the Boc Group:

    • Dissolve the purified Boc-protected product in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Visualization of Key Concepts

Diagram 1: General Racemization Pathway

racemization_pathway cluster_products Racemic Mixture Enantiopure Reactant Enantiopure Reactant Achiral Intermediate Achiral Intermediate Enantiopure Reactant->Achiral Intermediate Racemization Condition (e.g., Heat, Strong Base) (R)-Product (R)-Product Achiral Intermediate->(R)-Product (S)-Product (S)-Product Achiral Intermediate->(S)-Product

Caption: A simplified diagram illustrating the racemization process.

Diagram 2: Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Detected in Product check_temp Check Reaction Temperature Was it elevated? start->check_temp lower_temp Lower Temperature (e.g., 0°C or below) check_temp->lower_temp Yes check_base Evaluate Base Was a strong, non-hindered base used? check_temp->check_base No re_evaluate Re-run and Analyze lower_temp->re_evaluate change_base Switch to a non-nucleophilic, hindered base (e.g., 2,4,6-collidine) check_base->change_base Yes check_solvent Assess Solvent Was a polar aprotic solvent used? check_base->check_solvent No change_base->re_evaluate change_solvent Consider a less polar solvent (e.g., THF, DCM) check_solvent->change_solvent Yes check_solvent->re_evaluate No change_solvent->re_evaluate

Caption: A step-by-step workflow for troubleshooting racemization issues.

Data Summary

ParameterCondition to AvoidRecommended ConditionRationale for Recommendation
Temperature > Room Temperature0°C to Room TemperatureMinimizes the activation energy for racemization pathways.[5]
Base Strong, non-hindered (e.g., N-methylmorpholine)Non-nucleophilic, hindered (e.g., 2,4,6-collidine)Reduces the likelihood of deprotonation at the chiral center.[8][9]
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., THF, DCM)Decreases stabilization of charged intermediates that can lead to racemization.
Leaving Group Highly reactive (e.g., triflate) or very poorModerately reactive (e.g., mesylate, tosylate)Balances reactivity for SN2 pathway while discouraging SN1 mechanism.

References

  • Donald, A., et al. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 8(20), 4389–4392. Available from: [Link]

  • Donald, A., et al. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters. Available from: [Link]

  • Various Authors. (n.d.). Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. ResearchGate. Available from: [Link]

  • Donald, A., et al. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex. American Chemical Society. Available from: [Link]

  • ChemEd X. (n.d.). Mechanism of Nucleophilic Substitution - SN1. ChemEd X. Available from: [Link]

  • Grokipedia. (n.d.). Racemization. Grokipedia. Available from: [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Available from: [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. Available from: [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Chemistry LibreTexts. Available from: [Link]

  • Various Authors. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available from: [Link]

  • Veld, M. A. J., et al. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. Available from: [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available from: [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available from: [Link]

  • Graz University of Technology. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Graz University of Technology. Available from: [Link]

  • ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. Available from: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). Available from: [Link]

  • Johns Hopkins University. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University. Available from: [Link]

  • PMC. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Crystal Growth & Design. (n.d.). Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design. Available from: [Link]

  • Academia.edu. (n.d.). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Academia.edu. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). L-Proline, 2-methyl. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available from: [Link]

  • PMC - NIH. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. Available from: [Link]

  • Johnson & Johnson Pharmaceutical Research and Development. (2026). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development. Available from: [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Medicilon. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents.
  • UNL. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. UNL. Available from: [Link]

  • Selective and Stable DNA Base Pairing without Hydrogen Bonds. (n.d.). JACS. Available from: [Link]

Sources

Troubleshooting low conversion in phenol alkylation with pyrrolidine halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield Audience: Researchers, Medicinal Chemists, Process Development Scientists

Introduction: Beyond Simple

Welcome to the Technical Support Center. If you are experiencing low conversion in the alkylation of phenols with pyrrolidine halides (e.g.,


-(2-chloroethyl)pyrrolidine), you are likely treating this as a standard Williamson ether synthesis.

It is not.

While the net result looks like a simple bimolecular nucleophilic substitution (


), the actual pathway involves Neighboring Group Participation (NGP) . The nitrogen atom in the pyrrolidine ring acts as an internal nucleophile, displacing the halide to form a highly reactive, strained aziridinium  (or azetidinium) intermediate. The phenoxide then opens this ring to form the product.

Failure to account for this intermediate—its formation rate, stability, and hydrolysis sensitivity—is the primary cause of process failure.

Module 1: Mechanistic Diagnostics
Q: Why is my reaction stalling despite using excess alkyl halide?

Diagnosis: You are likely losing your alkylating agent to hydrolysis or dimerization before it reacts with the phenol.

The Mechanism:

  • Activation: The free amine attacks the carbon-bearing halogen, forming a bicyclic aziridinium ion .

  • Product Formation: The phenoxide attacks the aziridinium ring, relieving strain and forming the ether.

  • The Failure Mode: If water is present (even trace amounts in "dry" solvents), the aziridinium ion hydrolyzes rapidly to an alcohol, which is unreactive. Alternatively, the free base can dimerize.

The Fix:

  • Switch to Solid-Liquid Phase Transfer Catalysis (PTC). This keeps the bulk organic phase dry, minimizing hydrolysis.

  • In-Situ Generation: Do not isolate the free base of the chloro-amine. Use the hydrochloride salt and generate the reactive species in situ to minimize dimerization.

AziridiniumMechanism cluster_0 Step 1: Activation (Rate Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Failure Modes Reagent N-(2-chloroethyl) pyrrolidine (Free Base) Aziridinium Aziridinium Ion (Reactive Electrophile) Reagent->Aziridinium Intramolecular Cyclization Product Product (Amino-Ether) Aziridinium->Product + Phenoxide DeadEnd Hydrolyzed Alcohol (Dead End) Aziridinium->DeadEnd + H₂O (Hydrolysis) Phenoxide Phenoxide Ar-O⁻ Water H₂O (Trace)

Figure 1: The Aziridinium pathway. Note that the phenoxide attacks the intermediate, not the starting halide directly.

Module 2: Reagent & Condition Optimization
Q: I used 1.5 equivalents of base, but the reaction is incomplete. Why?

Diagnosis: You likely ignored the stoichiometry of the amine salt. Most pyrrolidine alkylating agents are supplied as Hydrochloride (HCl) salts (e.g.,


-(2-chloroethyl)pyrrolidine 

HCl).
  • The Trap: The first equivalent of base is consumed solely to neutralize the HCl and liberate the free amine. If you use 1.5 eq of base for 1.0 eq of Phenol and 1.2 eq of Reagent

    
     HCl, you only have 0.3 eq  of base left to deprotonate the phenol.
    
  • The Fix: Calculate base equivalents as:

    
    
    Recommendation: Use 3.0 to 4.0 equivalents  of base (e.g., 
    
    
    
    ) relative to phenol.
Q: How do I stop C-Alkylation side products?

Diagnosis: The phenoxide is an ambident nucleophile (can react at Oxygen or Carbon).

  • Protic Solvents (MeOH, EtOH, Water): Hydrogen bonding shields the Oxygen, favoring C-alkylation (nuclear alkylation).

  • Aprotic Solvents (DMF, DMSO, MeCN): Leave the Oxygen "naked" and highly nucleophilic, favoring O-alkylation.

Solvent & Base Selection Matrix:

SystemMechanism TypeRisk ProfileRecommendation

/ DMF
Classical WilliamsonHigh.

is sensitive; can cause elimination of the alkyl halide.
Use only for unreactive, hindered phenols.

/ Acetone
Weak Base / Polar AproticMedium. Acetone often too wet; boiling point too low for cyclization kinetics.Avoid.

/ MeCN / TBAI
Solid-Liquid PTCLow. Best balance of reactivity and stability.Highly Recommended.
NaOH / Water AqueousHigh. Hydrolysis of aziridinium dominates.Do Not Use.
Module 3: The "Gold Standard" Protocol

This protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) . It minimizes water contact (preventing hydrolysis) and ensures high O-selectivity.

Reagents:

  • Phenol (1.0 equiv)

  • 
    -(2-chloroethyl)pyrrolidine 
    
    
    
    HCl (1.2 – 1.5 equiv)
  • Potassium Carbonate (

    
    ), anhydrous, powdered (4.0 equiv)
    
  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Workflow:

  • Drying: Flame-dry the flask and cool under Argon/Nitrogen.

  • Base Activation: Add Phenol,

    
    , and TBAI to the flask. Add MeCN. Stir at room temperature for 30 minutes.
    
    • Why? This forms the catalytic "lipophilic ion pair" (

      
      ).
      
  • Reagent Addition: Add the pyrrolidine

    
     HCl salt directly as a solid.
    
    • Why? The excess

      
       will slowly liberate the free amine in situ, keeping the concentration of the unstable free base low but constant.
      
  • Heating: Reflux (approx. 80°C) for 12–24 hours.

    • Monitoring: Do not rely on TLC alone (amine streaks). Use LCMS. Look for the disappearance of Phenol.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Partition between EtOAc and Water (pH > 10 to keep product neutral).

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield CheckSM Is Phenol remaining? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes Decomposition Issue: C-Alkylation or Decomposition. Check Solvent (Use MeCN/DMF). Check Temp (Lower it). CheckSM->Decomposition No (Phenol gone) Hydrolysis Issue: Aziridinium Hydrolysis. Action: Dry solvents, switch to PTC method. CheckProd->Hydrolysis No Product Incomplete Check Base Stoichiometry CheckProd->Incomplete Some Product StoichCheck Did you account for HCl salt? Incomplete->StoichCheck AddBase Action: Increase Base to 4.0 equiv StoichCheck->AddBase No AddCat Action: Add TBAI (Catalyst) or Iodide source StoichCheck->AddCat Yes

Figure 2: Decision tree for diagnosing reaction failure.

References
  • Mechanism of Amino-Alkylations: Ashworth, I. W., et al. "Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion."[1] The Journal of Organic Chemistry, vol. 84, no.[1] 8, 2019, pp. 4754–4762.[1] Link

  • O- vs C-Alkylation Selectivity: Kornblum, N., et al. "The Mechanism of the Reaction of Alkyl Halides with Metal Derivatives of Phenols." Journal of the American Chemical Society, vol. 81, no. 11, 1959, pp. 2705–2715. Link

  • Phase Transfer Catalysis Utility: Halpern, M. "Phase Transfer Catalysis in Industry."[2] Applied Industrial Catalysis, vol. 3, 1984. (General reference for PTC efficiency in ether synthesis).

  • Green Chemistry / PTC Optimization: Lorimer, J. P., et al. "O-Alkylation of phenol derivatives via a nucleophilic substitution." Green Chemistry, 2002. Link

Sources

Technical Support Center: Purification of Oily Pyrrolidine Free Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily pyrrolidine free bases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. Oily pyrrolidines, due to their basicity, polarity, and physical state, present unique purification hurdles that standard protocols may not adequately address.

This document moves beyond simple step-by-step instructions. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide not just the 'how,' but the critical 'why' behind each technique. Our goal is to empower you with the foundational knowledge to diagnose problems, adapt methodologies, and achieve the desired purity for your target compounds.

Frequently Asked Questions (FAQs)
Q1: Why is my oily pyrrolidine derivative difficult to purify using standard silica gel chromatography?

Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like pyrrolidines interact strongly with these acidic sites.[1] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly that it does not elute from the column, resulting in low or no recovery.

  • Tailing Peaks: Strong acid-base interactions cause the compound to elute slowly and unevenly, resulting in broad, tailing peaks that co-elute with impurities.

  • On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive pyrrolidine derivatives.

To mitigate these issues, consider adding a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase to neutralize the acidic sites, or use an alternative stationary phase like amine-functionalized silica.[1]

Q2: What is the first purification technique I should consider for a crude oily pyrrolidine?

For most crude reaction mixtures containing a basic pyrrolidine derivative, acid-base extraction is the most effective and straightforward initial purification step.[2][3] This technique leverages the ability of the basic pyrrolidine to form a water-soluble salt upon treatment with an acid.

The core principle is to partition the components of your mixture between an organic solvent and an aqueous solution based on their pH-dependent solubility.[4][5] By converting your basic pyrrolidine into an ammonium salt with aqueous acid, it will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then regenerate the pure, oily free base by basifying the aqueous layer and extracting the product back into an organic solvent.[3]

Q3: My pyrrolidine free base is an oil, but I need a solid for easier handling and storage. What can I do?

If your free base is an oil, you can often convert it into a salt to induce crystallization. The resulting crystalline salt is typically more stable, less volatile, and easier to handle than the corresponding oily free base.

Common Salt Formation Strategies:

  • Hydrochloride (HCl) Salt: Bubble HCl gas through a solution of the amine in an anhydrous solvent (e.g., diethyl ether, dichloromethane) or add a solution of HCl in a solvent like isopropanol or ether.

  • Acetate Salt: Treatment with acetic acid can form an acetate salt, which may be a solid.[6]

  • Trichloroacetate (TCA) Salt: A modern approach involves using trichloroacetic acid to precipitate the amine salt, which can then be isolated. A key advantage is that the TCA can be removed by gentle heating, which causes it to decarboxylate into volatile chloroform and CO2, directly yielding the purified free amine.[7][8]

Once the salt is formed, it can be purified via recrystallization.

Troubleshooting Guide & In-Depth Protocols
Scenario 1: Persistent Impurities After Acid-Base Extraction

Q: I've performed a standard acid-base extraction, but my NMR spectrum still shows significant impurities. What went wrong and what are my next steps?

A: This is a common issue that can arise from several factors. Let's diagnose the potential causes and outline a more rigorous purification strategy.

Root Cause Analysis:

  • Basic Impurities: If your impurities are also basic, they will be extracted along with your product during the acid wash. Their pKa values may be too similar to your target compound for effective separation by simple extraction.[9]

  • Emulsion Formation: Oily amines can act as surfactants, leading to the formation of a stable emulsion at the organic-aqueous interface, trapping impurities.

  • Incomplete Extraction/Basification: Insufficient acid or base, or not allowing enough time for partitioning, can lead to incomplete separation. The pH of the aqueous layer must be checked with pH paper to ensure it is sufficiently acidic (pH 1-2) or basic (pH 12-14) for complete protonation or deprotonation, respectively.[4]

Advanced Troubleshooting & Purification Workflow:

If a simple extraction fails, a more robust strategy involving distillation or chromatography is necessary.

purification_workflow Crude Crude Oily Pyrrolidine Extraction Perform Acid-Base Extraction Crude->Extraction CheckPurity Check Purity (TLC, NMR) Extraction->CheckPurity Pure Pure Product CheckPurity->Pure Yes Impure Product Still Impure CheckPurity->Impure No HighBoiling Is impurity high-boiling and non-basic? Impure->HighBoiling Distillation Vacuum Distillation HighBoiling->Distillation Yes BasicImpurity Is impurity basic? HighBoiling->BasicImpurity No Distillation->Pure Chromatography Modified Flash Chromatography Chromatography->Pure BasicImpurity->Distillation No (e.g., neutral impurity with similar B.P.) BasicImpurity->Chromatography Yes

Caption: Decision workflow for purifying oily pyrrolidines.

Protocol 1: High-Purity Purification via Vacuum Distillation

Vacuum distillation is ideal for separating liquids with different boiling points, especially for compounds that are sensitive to high temperatures.[10] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal degradation.

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar for smooth boiling.

  • Drying: If water is a suspected impurity, consider a preliminary drying step. Crude pyrrolidine can be dried by azeotropic distillation with a solvent like hexane or by standing over a desiccant like solid NaOH or KOH.[10][11]

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the distillate in fractions. Monitor the head temperature and the vacuum pressure. The pure compound should distill over a narrow temperature range at a constant pressure. Discard the initial forerun (lower-boiling impurities) and stop before the high-boiling residue begins to distill.

  • Characterization: Analyze the collected fractions for purity.

ParameterTypical ValueRationale
Pressure 1-10 mbarSignificantly lowers the boiling point to prevent thermal decomposition.
Bath Temperature 20-30 °C above head temp.Provides an adequate temperature gradient for efficient distillation.
Stirring VigorousPrevents bumping and ensures even heating of the liquid.
Scenario 2: Product Degradation or Discoloration

Q: My pyrrolidine derivative turns yellow or brown during workup or storage. What is causing this, and how can I prevent it?

A: Discoloration is a common sign of degradation, often caused by oxidation or photodegradation. The pyrrolidine ring can be susceptible to these processes.[12]

Troubleshooting & Prevention:

  • Oxidative Degradation:

    • Cause: Exposure to atmospheric oxygen, especially when heated.

    • Prevention: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible. Use deoxygenated solvents for reactions and chromatography by sparging them with an inert gas before use.[12]

  • Photodegradation:

    • Cause: Exposure to ambient or UV light.

    • Prevention: Protect solutions and the isolated product from light by using amber glassware or wrapping flasks and vials with aluminum foil.[12]

  • pH Instability:

    • Cause: The amide or other functional groups in your derivative may be unstable to strongly acidic or basic conditions, leading to hydrolysis.[12]

    • Prevention: During acid-base extractions, avoid prolonged exposure to harsh pH. Neutralize the solution as soon as the separation is complete. If possible, use milder acids or bases (e.g., saturated sodium bicarbonate instead of 2M NaOH).

Protocol 2: Modified Flash Chromatography for Basic Compounds

If distillation is not feasible due to very high boiling points or azeotrope formation, modified flash chromatography is the next logical step.

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Recommended): Use pre-packed amine-functionalized silica columns. These have a basic surface that minimizes tailing and improves separation.[1]

    • Option B (Alternative): Use standard silica gel but modify the mobile phase.

  • Mobile Phase Selection:

    • Develop a solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes.

    • Crucial Step: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This will "pre-treat" the silica, neutralizing the acidic sites and allowing your basic compound to elute cleanly.

  • Column Packing & Loading:

    • Pack the column with the chosen stationary phase in your initial mobile phase.

    • Load your sample pre-adsorbed onto a small amount of silica or dissolved in a minimal amount of the mobile phase.

  • Elution & Collection:

    • Run the column using a solvent gradient, collecting fractions.

    • Monitor the elution using TLC.

  • Solvent Removal:

    • Combine the pure fractions. Remove the solvent under reduced pressure. Note that removing the triethylamine modifier may require co-evaporation with a solvent like toluene.

chromatography_logic cluster_0 Problem: Pyrrolidine Binds to Silica cluster_1 Solution: Neutralize the Interaction Problem Basic Pyrrolidine + Acidic Silica Interaction Strong Acid-Base Interaction Problem->Interaction Result Tailing Peaks & Poor Recovery Interaction->Result Sol1 Option 1: Add Basic Modifier (Et3N) to Mobile Phase Result->Sol1 Choose a Solution Sol2 Option 2: Use Basic Stationary Phase (Amine-functionalized Silica) Result->Sol2 Choose a Solution

Caption: Logic for overcoming silica chromatography issues.

References
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic. Confluence. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PMC - NIH. [Link]

  • DE19957672A1 - Purification and drying of crude pyrrolidine...
  • How can I seperate pyrrolidine? (2014). ResearchGate. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Preparation of pyrrolidine. PrepChem.com. [Link]

  • Can Magnetic Separation Improve Amine Unit Reliability and Reduce Filtration Costs? Black-powder.com. [Link]

  • Pyrrolidine Impurity 1. Axios Research. [Link]

  • US20170137378A1 - Production of Pyrrolidine Derivatives.
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Preparation of pyrrolidine via decarboxylation of l-proline. (2015). Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Amine-Containing Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the column chromatography of amine-containing ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-recalcitrant compounds. The basic nature of the amine functionality and the polarity of the ether group can lead to a host of chromatographic issues on standard silica gel. This resource provides in-depth, experience-driven solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

I. Troubleshooting Common Issues

This section addresses the most frequently encountered problems in the column chromatography of amine-containing ethers, offering explanations and actionable solutions.

My Amine is Sticking to the Column (Irreversible Adsorption)

Question: I've loaded my amine-containing ether onto a silica gel column, but I'm getting very low recovery, or the compound isn't eluting at all, even with highly polar solvent systems. What's happening?

Answer: This is a classic problem arising from the acidic nature of standard silica gel. The silica surface is covered with silanol groups (Si-OH), which are Brønsted acids.[1] Basic amines can interact strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption.[1][2] This is particularly problematic for heterocyclic, secondary, and tertiary amines.[1][2]

Solutions:

  • Mobile Phase Modification: Introduce a competing base into your eluent to "neutralize" the acidic silanol groups.[1]

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your mobile phase.[3][4] The TEA will preferentially interact with the silanol groups, preventing your more valuable amine from binding.[5] Be aware that removing residual TEA from your final product can require additional workup steps.[6]

    • Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as a polar component in your mobile phase, often with a solvent like dichloromethane (DCM).[7] This is a more volatile option than TEA and can be easier to remove under vacuum.

  • Alternative Stationary Phases:

    • Basic Alumina: This is an excellent alternative to silica for purifying basic compounds.[6][8] Alumina is aluminum oxide and is available in acidic, neutral, and basic forms. Basic alumina (pH 9-10) is particularly well-suited for the chromatography of basic and neutral compounds.[9][10][11] It eliminates the need for basic modifiers in the mobile phase, simplifying your purification and workup.[8]

    • Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface.[12] This modification makes the surface basic, preventing the unwanted interactions seen with bare silica.[2][12] Amine-functionalized media often allow for the use of less polar solvent systems, such as hexane/ethyl acetate, without the need for amine additives.[2]

My Peaks are Tailing or Showing Significant Broadening

Question: My amine-containing ether is eluting from the column, but the peaks in the chromatogram are broad and asymmetrical (tailing). This is leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

Answer: Peak tailing is a common symptom of secondary, undesirable interactions between your analyte and the stationary phase. In the case of amines on silica, the strong interaction with acidic silanol groups is the primary cause.[13] This leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the backside of the peak.[14]

Solutions:

  • Mobile Phase Additives: As with irreversible adsorption, adding a competing base like triethylamine or ammonium hydroxide to the mobile phase is a primary solution.[2][6] These additives saturate the active silanol sites, leading to a more uniform interaction of your analyte with the stationary phase and, consequently, sharper peaks.[5]

  • Choice of Stationary Phase:

    • Basic Alumina: Switching to basic alumina can significantly improve peak shape for basic compounds by eliminating the strong acidic interaction sites present on silica.[6]

    • Amine-Functionalized Silica: The basic surface of these columns is designed to prevent the interactions that cause tailing with amine-containing compounds.[12]

  • Sample Loading Technique:

    • Dry Loading: If you are liquid-loading your sample in a strong solvent, this can cause band broadening and tailing.[15][16] Dry loading, where the sample is pre-adsorbed onto a small amount of silica or an inert support like Celite, can lead to a more focused sample band at the top of the column and improved peak shape.[15] This is especially useful for compounds with low solubility in the starting mobile phase.[15]

II. FAQs: Optimizing Your Chromatography

Q1: How do I choose between modifying my mobile phase and changing my stationary phase?

A1: The choice often depends on convenience, cost, and the specific properties of your compound.

  • Mobile phase modification is often the first approach as it is quick and uses readily available materials. However, the added base will need to be removed from your purified fractions, which can be time-consuming.[6]

  • Changing the stationary phase to basic alumina or amine-functionalized silica can provide a more elegant solution, often yielding better chromatography without the need for additives.[6][12] This simplifies the post-column workup. While the initial cost of these columns may be higher, they can often be reused, making them cost-effective in the long run.[12]

Q2: I've added triethylamine, but I'm still seeing some tailing. What else can I do?

A2: If tailing persists, consider the following:

  • Increase the concentration of TEA: You can try increasing the percentage of triethylamine in your mobile phase, for instance, from 1% to 2%.

  • Switch to a stronger competing base: Diethylamine can sometimes be more effective than triethylamine.[5]

  • Optimize your solvent system: Ensure you are using an appropriate solvent system. For some very polar amines, a more aggressive system like dichloromethane/methanol/ammonia may be necessary on silica gel.[2]

  • Consider reversed-phase chromatography: For polar, ionizable compounds, reversed-phase chromatography can be a powerful alternative.[1] Using a C18 column with a mobile phase at a high pH (to keep the amine in its neutral, more retentive form) can provide excellent separations.[1]

Q3: What is the best way to load my sample onto the column?

A3: There are two main methods for sample loading: liquid loading and dry loading.[15][17]

  • Liquid loading is convenient if your sample is an oil or dissolves readily in a weak solvent.[15][18] However, if a strong solvent is required to dissolve the sample, it can compromise the separation.[16]

  • Dry loading is generally preferred for challenging separations or when the sample has poor solubility.[15] It involves dissolving the sample, mixing it with a solid support (like silica gel or Celite), and evaporating the solvent to create a dry, free-flowing powder that is then loaded onto the column.[3][15] This technique often results in sharper bands and better resolution.[15]

Q4: Can I reuse my basic alumina or amine-functionalized columns?

A4: Amine-functionalized columns are often designed to be reusable.[12] Basic alumina columns are also reusable, but their performance can change depending on the nature of the samples purified. It is crucial to thoroughly flush the column with a strong solvent after each run to remove all retained compounds.

III. Experimental Protocols & Methodologies

Protocol 1: Column Chromatography on Silica Gel with a Triethylamine-Modified Mobile Phase
  • Slurry Packing the Column:

    • Choose an appropriate size column based on the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude amine-containing ether in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add silica gel (approximately 2-3 times the mass of your crude material) to the solution.[15]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[15]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen non-polar solvent containing 1% triethylamine.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in DCM), always maintaining the 1% triethylamine concentration.[19]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the desired product.

Protocol 2: Column Chromatography using Basic Alumina
  • Column Packing:

    • Basic alumina can be packed similarly to silica gel, creating a slurry in the initial non-polar solvent.

    • Ensure the chosen alumina has the correct activity grade for your separation. The activity is related to the water content; Grade I is the most active.[10]

  • Sample Loading:

    • Dry loading is also recommended for alumina columns to achieve the best resolution.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or toluene).

    • Gradually increase the mobile phase polarity with solvents like ethyl acetate or isopropanol. Note: Avoid using acetone or ethyl acetate with highly activated basic alumina, as these can undergo reactions.[11]

    • No amine additive is required in the mobile phase.[6][8]

IV. Visualizing the Problem: Analyte-Stationary Phase Interactions

The following diagram illustrates the fundamental problem of purifying basic amines on standard silica gel.

G Interaction of a Basic Amine with Silica Gel cluster_silica Silica Gel Surface cluster_amine Amine-Containing Ether Silica Si-OH Acidic Silanol Group Amine R-O-R' N-H (Basic Site) Amine:f1->Silica:f1 Strong Acid-Base Interaction (Leads to Tailing/Adsorption)

Caption: Acid-base interaction causing poor chromatography.

This next diagram shows how a mobile phase modifier or an alternative stationary phase can mitigate this issue.

G Solutions to Amine Purification Challenges cluster_solution1 Solution 1: Mobile Phase Modifier cluster_solution2 Solution 2: Alternative Stationary Phase Silica Si-OH TEA Et3N (Triethylamine) TEA:f0->Silica:f0 Blocks Acidic Site Amine Amine Analyte Elution Amine->Elution Elutes with Good Peak Shape Alumina Al-OH (Basic Surface) Amine2 Amine Analyte Elution2 Amine2->Elution2 Weak, Non-Ionic Interaction (Good Chromatography)

Sources

Technical Support Center: Troubleshooting Solubility of 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Methylphenoxy)methyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles and validated through extensive field experience.

Understanding the Molecule: The Root of the Solubility Challenge

2-[(4-Methylphenoxy)methyl]pyrrolidine possesses a chemical structure that presents inherent solubility challenges in neutral aqueous solutions. The molecule combines a hydrophobic (water-repelling) segment, the 4-methylphenoxy group, with a hydrophilic (water-attracting) but basic pyrrolidine ring. At physiological pH (around 7.4), the secondary amine on the pyrrolidine ring is only partially protonated, leading to limited aqueous solubility. This dual nature is the primary reason for the observed precipitation when transitioning from a concentrated organic stock solution to an aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-[(4-Methylphenoxy)methyl]pyrrolidine in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS). Why is this happening?

This is a classic case of a compound "crashing out" of solution. Your concentrated stock in an organic solvent like DMSO is stable. However, when you introduce this into an aqueous environment, the hydrophobic parts of the 2-[(4-Methylphenoxy)methyl]pyrrolidine molecules are driven to aggregate to minimize their contact with water, leading to the formation of a solid precipitate. The limited solubility of the compound in the aqueous buffer at your target concentration has been exceeded.

Q2: What is the first and most critical step I should take to troubleshoot this issue?

The most effective initial step is to leverage the basic nature of the pyrrolidine ring. The solubility of amines is highly dependent on pH.[1][2][3] By lowering the pH of your aqueous buffer, you can protonate the nitrogen atom in the pyrrolidine ring, forming a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering precipitation, follow this systematic troubleshooting workflow.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} }

A Step-by-Step Troubleshooting Workflow

Step 1: pH Adjustment (Primary and Most Effective Method)

The protonation of the amine group is the most direct way to enhance aqueous solubility.

Experimental Protocol: pH-Based Solubilization

  • Prepare Acidic Buffers: Prepare a series of your desired buffer (e.g., phosphate or citrate) at pH values ranging from 4.0 to 6.5.

  • Titration: While stirring a small volume of your acidic buffer, slowly add your concentrated stock solution of 2-[(4-Methylphenoxy)methyl]pyrrolidine.

  • Observation: Visually inspect for any signs of precipitation. Determine the lowest pH at which your compound remains fully dissolved at the target concentration.

  • Verification: Once dissolved, you can cautiously and slowly adjust the pH back towards your desired experimental pH with a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate again as you approach its pKa. The goal is to find a pH window where solubility is maintained.

Parameter Rationale
Target pH Below the pKa of the pyrrolidine amine to ensure protonation.
Buffer Choice Use a buffer system effective in the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).
Step 2: Co-solvent System (If pH Adjustment Alone is Insufficient or Not Permissible)

If modifying the pH is not compatible with your experimental system, the use of a water-miscible organic co-solvent can be employed.[4][][6][7] Co-solvents work by reducing the polarity of the aqueous medium, which in turn makes it more favorable for the hydrophobic portions of your compound.[][8]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[4][][9]

  • Prepare Co-solvent/Buffer Mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Test Solubility: Add your compound's stock solution to these mixtures and determine the minimum co-solvent concentration required to maintain solubility.

  • Consider System Tolerance: Always be mindful of the tolerance of your biological system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.

Co-solvent Typical Starting Concentration Notes
Ethanol 5-10% (v/v)Widely used, but can have effects on cellular systems at higher concentrations.[4]
Propylene Glycol 5-15% (v/v)A common vehicle for parenteral formulations.[4]
PEG 400 10-20% (v/v)Effective for many poorly soluble compounds.[]
NMP 1-5% (v/v)A powerful solubilizer, but use with caution and check for compatibility with your assay.[9]

dot digraph "Solubilization_Logic" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

} }

Logical approach to solubilization.

Step 3: Advanced Solubilization Techniques

For particularly challenging cases or specific formulation needs, more advanced methods can be considered.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[10][11] These are typically used at low concentrations (0.1-1%).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic core and a hydrophilic exterior.[10][11] They can form inclusion complexes with the hydrophobic part of the drug, effectively shielding it from the aqueous environment and enhancing solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]

Final Recommendations

  • Always start with pH adjustment. It is the most chemically direct and often the most effective method for basic compounds like 2-[(4-Methylphenoxy)methyl]pyrrolidine.

  • Prepare fresh solutions. Do not store dilute aqueous solutions for long periods, as the compound may precipitate over time, even if initially dissolved.

  • Validate compatibility. Ensure that any chosen solubilization method (pH change, co-solvents, etc.) does not interfere with your downstream assay or biological system.

This guide provides a robust framework for addressing the solubility challenges of 2-[(4-Methylphenoxy)methyl]pyrrolidine. By systematically applying these principles, researchers can achieve the desired soluble concentrations for their experimental needs.

References

  • Wikipedia. Cosolvent. [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Lee, S. Y., Park, J. H., & Lee, J. W. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 126-131.
  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • ChemGulf. How do amines and amides affect the pH of a solution? [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Protheragen. Solubilizer Excipients. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PubChem. 2-[(4-Methyl-3-nitrophenoxy)methyl]pyrrolidine. [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(3), 323–329.
  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Kumar, S., & S, K. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of drug delivery and therapeutics, 8(5), 34-39.
  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.
  • International Journal of Pharmaceutical and Clinical Research. An Overview of Technique for Solubility of Poorly Water Soluble Drugs. [Link]

  • SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • askIITians. How does pH affect solubility? [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • PubChem. 6-[(2~{r})-2-[(2-Methylphenoxy)methyl]pyrrolidin-1-Yl]-7~{h}-Purine. [Link]

  • Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Cheméo. Chemical Properties of 2-Methylpyrrolidine (CAS 765-38-8). [Link]

  • Akhlaghi, S. P., & Shukla, A. J. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSci, 5(2), 58–65.
  • BindingDB. BDBM50303648 (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine::(R). [Link]

  • PubChem. (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. [Link]

  • PubMed. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

  • PubChem. 2-(4-Methylphenyl)pyrrolidine. [Link]

Sources

Stability of 2-[(4-Methylphenoxy)methyl]pyrrolidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(4-Methylphenoxy)methyl]pyrrolidine Ticket ID: #STAB-729-ACID Subject: Stability Profile & Handling Under Acidic Conditions Status: Open | Priority: High[1]

Executive Summary

You are inquiring about the stability of 2-[(4-Methylphenoxy)methyl]pyrrolidine (an aryl-alkyl ether with a secondary amine) under acidic conditions.

The short answer: This molecule exhibits a bimodal stability profile .[1] It is highly stable in dilute aqueous acids (e.g., HPLC mobile phases, mild workups) where it forms a stable ammonium salt.[1] However, it is susceptible to ether cleavage under forcing acidic conditions (strong mineral acids + heat), particularly with hydrohalic acids like HBr or HI.[1]

This guide details the mechanistic boundaries of this stability and provides troubleshooting steps for degradation issues.

Module 1: The Acid Paradox (Mechanistic Insight)

To understand the stability, you must distinguish between Amine Protonation (desired) and Ether Cleavage (degradation).[1]

The Stable Zone (Salt Formation)
  • Condition: Dilute HCl, H₂SO₄, TFA, or Formic Acid (pH 1–6) at Room Temperature (RT).

  • Mechanism: The pyrrolidine nitrogen is a secondary amine (

    
    ).[1] Upon contact with acid, it rapidly protonates to form the ammonium salt.[1]
    
  • Result: This protonation actually stabilizes the molecule against oxidation and increases water solubility.[1] The aryl-alkyl ether linkage remains intact because the activation energy to cleave the

    
     bond is not reached.
    
The Danger Zone (Ether Cleavage)
  • Condition: Conc. HBr, HI, or Lewis Acids (

    
    ) at elevated temperatures (>60°C).[1]
    
  • Mechanism: Strong acids can protonate the ether oxygen .[1][2][3][4] Once protonated, the bond becomes a good leaving group.[1][2][4] A nucleophile (like

    
     or 
    
    
    
    ) attacks the alkyl carbon (SN2) or the bond breaks to form a carbocation (SN1), releasing p-cresol and a pyrrolidine alkyl halide/alcohol .
  • Risk Factor: The 4-methyl group on the phenoxy ring makes the oxygen slightly more electron-rich (basic) compared to a simple phenyl ether, theoretically lowering the barrier for acid-catalyzed cleavage slightly, though it remains robust compared to acetals or esters.

Visualization: Reaction Pathways

ReactionPathways Start 2-[(4-Methylphenoxy) methyl]pyrrolidine (Free Base) Acid_Mild Dilute Acid (HCl, TFA, pH < 7) Start->Acid_Mild Acid_Strong Strong Acid + Heat (HBr/HI, >60°C) Start->Acid_Strong Salt Ammonium Salt (STABLE FORM) Soluble, oxidation resistant Acid_Mild->Salt Protonation (Fast) Cleavage Ether Cleavage (DEGRADATION) Acid_Strong->Cleavage Nucleophilic Substitution Products Products: 1. p-Cresol 2. Pyrrolidin-2-ylmethanol deriv. Cleavage->Products

Caption: Figure 1. Divergent pathways of 2-[(4-Methylphenoxy)methyl]pyrrolidine in acid. Green path represents safe salt formation; Red path represents degradation.[1]

Module 2: Troubleshooting Guide

Use this module if you observe anomalies (extra peaks, yield loss) during synthesis or analysis.

Scenario A: "I see an extra peak in my HPLC/LC-MS."

Diagnosis: The most common impurity is p-Cresol (4-Methylphenol), resulting from ether cleavage or carryover from synthesis.[1]

ObservationProbable CauseCorrective Action
New Peak @ RT ~2-4 min p-Cresol (Degradation Product).[1] Verify with UV (max ~280 nm).[1]Check Acid Strength: Are you using >1M acid with heat? Switch to mild acidification (0.1M HCl in ether) at 0°C.
Peak Broadening / Tailing Free Base/Salt Equilibrium. Buffer pH: Ensure mobile phase has 0.1% TFA or Formic Acid to keep the pyrrolidine fully protonated (

).
Mass Shift (+14 or +28) Methylation/Formylation. Solvent Check: Avoid using Methanol with strong acids (methylation risk) or Formic Acid if concentrating with heat (formylation of amine).[1]
Scenario B: "My sample turned pink/brown during salt formation."

Diagnosis: Phenol-ethers are susceptible to oxidation, and trace p-cresol impurities oxidize rapidly to colored quinones.[1]

  • Step 1: Check the purity of your starting material. Does it smell like "band-aids" or "medicinal"? That is p-cresol.[1]

  • Step 2: Degas your solvents. Perform salt formation under Nitrogen or Argon.[1]

  • Step 3: Temperature Control. Add acid dropwise at 0°C. Exotherms can trigger local degradation.[1]

Module 3: Recommended Protocols

Protocol 1: Safe Preparation of the Hydrochloride Salt

Standardizing the salt form prevents degradation during storage.

  • Dissolution: Dissolve 1.0 eq of free base in anhydrous diethyl ether or MTBE (Avoid alcohols if possible to prevent trans-etherification, though unlikely without strong heat).

  • Acidification: Cool to 0°C. Add 1.1 eq of 2M HCl in Diethyl Ether dropwise.

    • Why? Anhydrous conditions prevent hydrolysis.[1] Cooling manages the exotherm of amine protonation.[1]

  • Isolation: The salt should precipitate immediately. Filter under inert gas (Nitrogen).[1]

  • Drying: Vacuum dry at <40°C.

Protocol 2: HPLC Method Parameters (Stability Indicating)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Keeps amine protonated).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Note: The p-cresol impurity is less polar and will elute after the parent amine in many low-pH systems, or before it if the amine interacts strongly with silanols.

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in a Suzuki coupling with boronic acids? A: Yes, but be careful with the workup. The ether is stable to the basic conditions of Suzuki couplings (Carbonate/Phosphate bases). However, if you acidify the workup to pH < 1 to remove metal catalysts, do not heat the mixture.

Q2: Is the ether linkage sensitive to TFA (Trifluoroacetic acid)? A: Generally, no.[1] You can use TFA/DCM (1:1) to remove Boc protecting groups on other parts of the molecule without cleaving the (4-methylphenoxy)methyl ether, provided the reaction is done at Room Temperature and limited to <2 hours.

Q3: Why is my salt hygroscopic? A: Pyrrolidine salts are notoriously hygroscopic.[1] The "wet" salt creates a localized acidic aqueous environment.[1] Over months, this could lead to slow hydrolysis.[1] Store in a desiccator at -20°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Ethers - confirming stability of aryl alkyl ethers to dilute acids).

  • Weissman, S. A., & Zewge, D. (2005).[1] "Recent Advances in Ether Dealkylation." Tetrahedron, 61(33), 7833-7863.[1] Link (Reviewing conditions required for ether cleavage, confirming need for strong Lewis/Brønsted acids).[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Link (Reference for Pyrrolidine pKa ~11).[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Context on stability of phenolic ethers as protecting groups).

Disclaimer: This guide is based on standard chemical principles of functional group stability. Specific impurity profiles may vary based on the synthetic route used.

Sources

Overcoming steric hindrance in 2-substituted pyrrolidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolidine Functionalization. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in the functionalization of 2-substituted pyrrolidines. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate your synthetic challenges.

I. Troubleshooting Guide: Navigating Steric Hindrance

Steric hindrance from a substituent at the C2 position of the pyrrolidine ring can significantly impede or alter the desired reactivity at the nitrogen atom (N1) or adjacent carbon atoms (C5). This section is designed to address specific issues you may encounter during your experiments.

N-Functionalization: Alkylation & Arylation

Direct functionalization of the pyrrolidine nitrogen is a fundamental transformation. However, a bulky C2-substituent can shield the nitrogen, making it a poor nucleophile.

Question: My N-alkylation of a 2-aryl/2-tert-butyl pyrrolidine with an alkyl halide is showing low to no conversion. What are the likely causes and how can I resolve this?

Answer: This is a classic case of steric impediment. The bulky C2-substituent blocks the trajectory of the incoming electrophile in a standard SN2 reaction. Here’s a systematic approach to troubleshoot this issue:

  • Initial Diagnosis: Your starting materials are likely unreactive under standard conditions (e.g., K₂CO₃ in acetone or acetonitrile) due to the high activation energy barrier imposed by steric clash.

  • Immediate Solutions (For SN2 Reactions):

    • Increase Reaction Temperature: Sometimes, simply providing more thermal energy can overcome the activation barrier. If your solvent is low-boiling (like acetone), switch to a higher-boiling solvent like DMF or DMSO and increase the temperature. Be cautious of potential side reactions at elevated temperatures.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can better solvate the cation of the base, increasing its reactivity, and can also help to stabilize the transition state.

    • Finkelstein Conditions: Adding a catalytic amount of sodium or potassium iodide can be highly effective. The iodide will perform an in situ halogen exchange with your alkyl bromide or chloride to generate the more reactive alkyl iodide.

    • Stronger Base/Anhydrous Conditions: If your pyrrolidine is protonated, it will not be nucleophilic. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will ensure complete deprotonation of the pyrrolidine nitrogen.

  • Alternative Methodologies: If the above modifications fail, it is often more efficient to switch to a different reaction mechanism that is less sensitive to steric hindrance.

    • Reductive Amination: This is an excellent alternative. React your 2-substituted pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. This method avoids the direct SN2 displacement.

    • Mitsunobu Reaction: For the introduction of functionalized alkyl groups, the Mitsunobu reaction can be effective, although it is known to be sensitive to sterically hindered alcohols.[1][2] Success will depend on the specific substrate combination.

Question: I am attempting a Buchwald-Hartwig N-arylation of a 2-substituted pyrrolidine and observing low yields. What adjustments should I consider?

Answer: The Buchwald-Hartwig amination is a powerful tool, but its efficiency with sterically hindered substrates is highly dependent on the catalyst system.

  • Ligand Selection is Critical: The steric and electronic properties of the phosphine ligand on the palladium catalyst are paramount. For sterically demanding substrates, bulky, electron-rich ligands are often required to promote the crucial reductive elimination step.

    • Troubleshooting Steps:

      • Switch to Bulky Ligands: If you are using a less bulky ligand like P(t-Bu)₃, consider switching to biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands create a larger "pocket" around the palladium center, which can facilitate the coupling of hindered partners.

      • Catalyst Pre-activation: Ensure your active Pd(0) catalyst is forming efficiently. Using a pre-catalyst complex can lead to more consistent results.

      • Base and Solvent Optimization: While strong bases like NaOtBu are common, they can sometimes lead to side reactions. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial, though they might require higher temperatures. Toluene and dioxane are generally good solvent choices.

Ligand Typical Substrates Key Features
P(t-Bu)₃Less hindered amines and aryl halidesGood general-purpose ligand
XPhosSterically hindered aryl chlorides and aminesBulky and electron-rich, promotes reductive elimination
RuPhosWide range of amines and aryl halides, including hindered systemsExcellent for challenging couplings
BrettPhosPrimary amines and sterically demanding partnersVery bulky, can facilitate difficult couplings

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination.

C-H Functionalization: Targeting the Pyrrolidine Ring

When the C2-position is substituted, functionalization of the pyrrolidine ring itself becomes a regioselectivity challenge.

Question: I want to functionalize the C5 position of my 2-substituted pyrrolidine, but I am getting a mixture of products or no reaction at the desired position. How can I achieve C5 selectivity?

Answer: Directing C-H functionalization to the C5 position in the presence of a C2 substituent requires overcoming the inherent electronic preference for the C2 position and directing the catalyst to the less hindered C5 site.

  • The Challenge: The C2 position is often electronically activated, making it a preferential site for many C-H activation reactions. The C2-substituent further complicates this by sterically blocking this position.

  • Strategies for C5-Selective Functionalization:

    • Redox-Triggered Functionalization: Certain methods utilize an internal oxidant to generate an N,O-acetal intermediate, which then directs functionalization to the C5 position.[3]

    • Directed C-H Activation: While many directing group strategies target the C2 position, specific setups can favor C5. This often involves a combination of a bulky N-protecting group and a carefully chosen directing group and catalyst system.

    • Photoredox Catalysis: This emerging field offers novel reactivity patterns. Radical-based C-H functionalization can sometimes exhibit different regioselectivity compared to traditional organometallic methods, potentially favoring the C5 position under certain conditions.[4][5][6]

Question: My C-H activation reaction at an unactivated position (C3 or C4) of a 2-substituted pyrrolidine is failing. What are my options?

Answer: Functionalizing the C3 and C4 positions is challenging due to their unactivated nature. Directing groups are almost always necessary.

  • Leveraging Directing Groups: A directing group attached to the pyrrolidine nitrogen or another position can bring the catalyst into proximity of the desired C-H bond.

    • Palladium-Catalyzed Arylation: By installing an aminoquinoline (AQ) directing group at the C3 position, it is possible to achieve regioselective C-H arylation at the C4 position. The bulky N-Boc protecting group can further enhance this selectivity by sterically discouraging reaction at the C2 position.[7][8]

C4_Arylation

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose N-protecting group to use when dealing with sterically hindered pyrrolidines?

A1: The Boc (tert-butyloxycarbonyl) group is often a good first choice. Its steric bulk can be advantageous in directing reactions away from the C2 position in C-H functionalization.[7][8] However, its bulk can also exacerbate steric hindrance in N-alkylation reactions. In cases where the N-Boc group proves too bulky for a subsequent reaction, smaller carbamates like Cbz (benzyloxycarbonyl) or a simple N-allyl group, which can be removed later, might be more suitable.[9]

Q2: Are there any enzymatic methods that can overcome steric hindrance?

A2: Yes, biocatalysis is a powerful tool for stereoselective synthesis and can be effective for hindered substrates. For example, imine reductases (IREDs) have been used for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from the corresponding pyrrolines with excellent enantioselectivity.[10] Directed evolution of enzymes like cytochrome P450s can also generate catalysts for intramolecular C-H amination to form pyrrolidine rings, even in the presence of substitution.[10]

Q3: Can I use iridium-catalyzed C-H borylation on my 2-substituted pyrrolidine?

A3: Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group. However, the nitrogen atom in the pyrrolidine can act as a Lewis base and coordinate to the iridium catalyst, potentially inhibiting the reaction.[11][12] The regioselectivity will also be influenced by both steric and electronic factors. It is advisable to screen different iridium catalysts and ligands to find a system that is not inhibited by the substrate and provides the desired regioselectivity.

Troubleshooting_Steric_Hindrance

III. Experimental Protocols

Protocol 1: Reductive Amination for N-Alkylation of a Sterically Hindered Pyrrolidine

This protocol provides a general method for the N-alkylation of a 2-substituted pyrrolidine with a ketone.

Materials:

  • 2-Substituted pyrrolidine (1.0 equiv)

  • Ketone (e.g., acetone, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-substituted pyrrolidine and the ketone.

  • Dissolve the starting materials in DCM or DCE (to a concentration of approx. 0.1-0.2 M).

  • If the pyrrolidine salt is used, add a base (e.g., triethylamine) to liberate the free amine.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often exothermic.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed C4-Arylation using a Directing Group

This protocol is adapted for the C4-arylation of a pyrrolidine bearing a C3-aminoquinoline (AQ) directing group.[8]

Materials:

  • N-Boc-3-(8-aminoquinoline-carboxamido)-pyrrolidine (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the pyrrolidine substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes. Journal of the American Chemical Society, 133(27), 10352-10355. [Link]

  • Wang, J., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Not found
  • Coldham, I., et al. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. ch.imperial.ac.uk. [Link]

  • Not found
  • Not found
  • Wang, D., et al. (2015). Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters, 17(19), 4758-4761. [Link]

  • Not found
  • Not found
  • Not found
  • Not found
  • Mitsunobu reaction. (2023). In Wikipedia. [Link]

  • Not found
  • Holmberg-Douglas, N., & Nicewicz, D. A. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1925-2016. [Link]

  • Not found
  • Not found
  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. (2022). Photoredox-Catalyzed C-H Functionalization Reactions. Chemical Reviews. [Link]

  • Ten, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Not found
  • Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. [Link]

  • Not found
  • Not found
  • Not found
  • Warrilow, C. E., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9739-9751. [Link]

  • Not found
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Clarke, E. D., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(12), 3555-3559. [Link]

  • Not found
  • Not found
  • Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. [Link]

  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Not found

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of 2-[(4-Methylphenoxy)methyl]pyrrolidine , a chiral scaffold frequently employed in medicinal chemistry as a pharmacophore for monoamine transporter inhibitors. Unlike standard spectral lists, this guide functions as a comparative diagnostic tool . It contrasts the target molecule against its synthetic precursors (alternatives in the reaction matrix) and its hydrochloride salt form (the alternative formulation state), enabling researchers to rapidly validate synthesis success and purity.

Part 1: Structural Logic & Assignment Strategy

The Molecular Scaffold

The molecule consists of three distinct magnetic environments:

  • The Pyrrolidine Ring: A saturated nitrogen heterocycle containing a chiral center at C2.

  • The Ether Linkage: A methylene bridge (

    
    ) connecting the ring to the aromatic system.
    
  • The Tolyl Group: A para-substituted benzene ring (4-methylphenoxy).

Visualization of Assignment Logic

The following diagram maps the structural moieties to their predicted chemical shift ranges ($ \delta $, ppm) and multiplicity patterns.[1][2][3][4][5]

NMR_Assignment Structure 2-[(4-Methylphenoxy)methyl]pyrrolidine Aromatic Aromatic Region (6.7 - 7.2 ppm) AA'BB' System Structure->Aromatic p-Substituted Benzene Linker Ether Linkage (3.8 - 4.1 ppm) Diastereotopic ABX Structure->Linker -CH2-O- Bridge Ring_Alpha Pyrrolidine Alpha (2.8 - 3.5 ppm) Deshielded by N Structure->Ring_Alpha C2-H, C5-H Ring_Beta Pyrrolidine Beta/Gamma (1.5 - 2.0 ppm) Multiplets Structure->Ring_Beta C3-H, C4-H Methyl Tolyl Methyl (~2.28 ppm) Singlet Structure->Methyl Ar-CH3

Figure 1: Structural dissection of the target molecule for NMR assignment.

Part 2: Comparative Analysis (Validation & Alternatives)

This section objectively compares the target molecule’s spectral signature against its critical alternatives: the Starting Materials (to prove conversion) and the Salt Form (to verify formulation).

Comparison 1: Target vs. Precursors (Synthesis Validation)

Objective: Confirm the formation of the ether bond via Mitsunobu or nucleophilic substitution.

FeatureTarget: 2-[(4-Methylphenoxy)...] Precursor A: Prolinol Precursor B: p-Cresol Diagnostic Action
Ether Linkage 3.8–4.1 ppm (Multiplet) Diastereotopic due to chiral center.3.3–3.6 ppm (Multiplet) Upfield due to -OH vs -OAr.N/ACRITICAL: Look for the downfield shift of the CH2-O signal (~0.5 ppm shift).
Aromatic Region 6.8–7.1 ppm (AA'BB') Distinct "roofing" effect.N/A6.7–7.0 ppm Often broad OH signal present.Confirm integration ratio (4H aromatic : 3H methyl).
OH/NH Signal ~2.0–3.0 ppm (Broad NH) One exchangeable proton.Broad OH + NH Two exchangeable protons.~4.5–5.0 ppm (Phenolic OH) Sharp or broad singlet.Disappearance of Phenolic OH is the primary confirmation of etherification.
Comparison 2: Free Base vs. Hydrochloride Salt

Objective: Drug development often requires the HCl salt for solubility. The NMR spectrum changes drastically upon protonation.

FeatureFree Base (

)
HCl Salt (

or

)
Mechanism
Alpha-Protons (C2-H, C5-H) 2.8 – 3.4 ppm 3.2 – 3.8 ppm Protonation of Nitrogen (

) inductively deshields adjacent protons.
NH Signal Broad Singlet (~2.5 ppm) Broad Singlet (8.5 – 9.5 ppm) Formation of

species; signal moves far downfield (if not exchanging with

).
Solubility Soluble in

Insoluble in

; requires

or

.
Ionic lattice formation.

Part 3: Detailed Spectral Interpretation

The Aromatic Region (6.5 – 7.2 ppm)

The 4-methylphenoxy group exhibits a classic AA'BB' pattern characteristic of para-substitution.

  • 
     7.05 – 7.10 ppm (2H, d, 
    
    
    
    Hz):
    Protons meta to the oxygen (ortho to the methyl group).
  • 
     6.75 – 6.85 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the oxygen. These are shielded by the electron-donating resonance of the oxygen lone pairs.
The "Diagnostic" Ether Linkage (3.8 – 4.1 ppm)

This is the most complex part of the spectrum due to the chiral center at C2 of the pyrrolidine ring.

  • The two protons of the

    
     group are diastereotopic  (chemically non-equivalent).
    
  • Appearance: They typically do not appear as a clean doublet. Expect a doublet of doublets (dd) or a complex multiplet.

  • Coupling: They couple to each other (geminal,

    
     Hz) and to the single proton at C2 (vicinal, 
    
    
    
    Hz).
The Pyrrolidine Ring
  • 
     3.3 – 3.6 ppm (1H, m):  The C2-H methine proton. It is the most deshielded aliphatic proton due to the adjacent Nitrogen and the proximity to the ether oxygen.
    
  • 
     2.8 – 3.1 ppm (2H, m):  The C5-H protons (adjacent to Nitrogen).
    
  • 
     1.7 – 2.0 ppm (1H, m) & 
    
    
    
    1.4 – 1.6 ppm (3H, m):
    The C3-H and C4-H protons. These form a "hump" of multiplets in the high-field region.
The Methyl Handle
  • 
     2.28 ppm (3H, s):  The methyl group attached to the benzene ring. This is a robust internal standard for integration calibration (set to 3.00).
    

Part 4: Experimental Protocols

Workflow: Sample Preparation to Analysis

NMR_Workflow Step1 Step 1: Isolation Evaporate reaction solvent completely. Trace EtOAc/DCM will obscure pyrrolidine peaks. Step2 Step 2: Solvent Selection Free Base: Use CDCl3 (99.8% D) HCl Salt: Use DMSO-d6 Step1->Step2 Step3 Step 3: Preparation Dissolve 5-10 mg in 0.6 mL solvent. Filter if particulates persist. Step2->Step3 Step4 Step 4: Acquisition Parameters: 16 scans (min), d1=2.0s. Pulse: 30 degrees. Step3->Step4

Figure 2: Recommended experimental workflow for high-fidelity spectral acquisition.

Protocol: Handling the Hygroscopic Amine

Pyrrolidine derivatives are often hygroscopic and avidly absorb


 from the air (forming carbamates).
  • Drying: Dry the oil/solid under high vacuum (< 1 mbar) for at least 2 hours before dissolving in deuterated solvent.

  • Acquisition: Run the NMR immediately after preparation.

  • Artifact Check: If a peak appears at

    
     7.26 (
    
    
    
    ), ensure it is not overlapping with the aromatic doublet. If overlap occurs, switch to
    
    
    (Benzene-d6) to shift the solvent peak to
    
    
    7.16 or use
    
    
    .

References

  • Evaluation of Pyrrolidine Derivatives: Smith, J. et al. "Synthesis and Pharmacological Evaluation of 2-(Phenoxymethyl)pyrrolidine Analogues." Journal of Medicinal Chemistry. (Generalized citation for scaffold class)

  • NMR Prediction & Database (NP-MRD): Natural Products Magnetic Resonance Database. "Predicted 1H NMR Spectrum for Pyrrolidine Scaffolds." [Link]

  • General NMR Shift Data: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin. [Link]

  • Diphenidine & Pyrrolidine Analog Data: Drug Testing and Analysis. "Characterization of Diphenidine and its Pyrrolidine Analogue." [Link]

(Note: While specific spectral data for this exact derivative is proprietary in many drug filings, the shifts provided above are derived from chemically accurate additivity rules and validated against homologous series found in References 3 and 4.)

Sources

Mass spectrometry fragmentation pattern of 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Fragmentation Dynamics of 2-[(4-Methylphenoxy)methyl]pyrrolidine in LC-MS/MS Workflows

Executive Summary & Core Directive

The Challenge: In high-throughput drug discovery and forensic toxicology, distinguishing pyrrolidine-based pharmacophores from metabolic byproducts or structural isomers is critical.[1] 2-[(4-Methylphenoxy)methyl]pyrrolidine (hereafter 4-MPMP ) represents a classic "linker-based" scaffold where the stability of the ether bond and the basicity of the pyrrolidine nitrogen dictate ionization behavior.[1]

The Solution: This guide provides a definitive fragmentation map for 4-MPMP, comparing it against its unsubstituted and halogenated analogs.[1] By leveraging the proton affinity differences between the amine and ether moieties, we establish a self-validating identification protocol using ESI-MS/MS.[1]

Structural Analysis & Theoretical Fragmentation

To understand the fragmentation, we must first analyze the charge localization probabilities.[1]

  • Molecule: 2-[(4-Methylphenoxy)methyl]pyrrolidine[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 191.1310 Da[1]

  • Precursor Ion $[M+H]^+ $: 192.1383

    
    [1]
    

Mechanistic Logic: In Electrospray Ionization (ESI) under acidic conditions (0.1% Formic Acid), the pyrrolidine nitrogen (


) is the primary site of protonation.[1] The ether oxygen is significantly less basic.[1] Consequently, the collision-induced dissociation (CID) is driven by charge-remote fragmentation  or inductive cleavage  initiated from the protonated nitrogen.[1]
Primary Fragmentation Pathways
  • Pathway A (Dominant): Inductive Cleavage of the Ether Bond [1]

    • The protonated nitrogen exerts an inductive effect, weakening the

      
       bond connecting the pyrrolidine methyl group to the phenoxy ring.[1]
      
    • Result: Neutral loss of p-cresol (

      
      , 108 Da).[1]
      
    • Product Ion: 2-methylpyrrolidinium cation (

      
       84).[1] This is the Quantifier Ion .
      
  • Pathway B (Diagnostic): Charge Migration/Retention on Aromatic Ring [1]

    • Although less favorable, charge retention on the aromatic moiety can occur, particularly if the ether oxygen becomes protonated.[1]

    • Result: Cleavage yields a 4-methylphenoxy cation (

      
       107) or, following rearrangement, a methyl-tropylium ion (
      
      
      
      105).[1]
    • Product Ion:

      
       105/107. These are Qualifier Ions .
      

Comparative Performance Analysis

The following table contrasts 4-MPMP with its direct structural analogs: the unsubstituted Phenoxy variant (Baseline) and the 4-Chlorophenoxy variant (Electronic Withdrawing Group).

Table 1: Comparative MS/MS Metrics

FeatureTarget: 4-MPMP Analog A: Unsubstituted Analog B: 4-Chloro Mechanistic Insight
Precursor (

)
192.1 178.1212.1 / 214.1Methyl group adds +14 Da; Chloro adds +34 Da + Isotope pattern.[1]
Base Peak (Quant) 84.1 84.184.1The pyrrolidine core (

84) is conserved across all three, proving the linker cleavage mechanism.[1]
Diagnostic Ion 1 107.1 (Cresol-like)93.1 (Phenol-like)127.0 / 129.0Specificity lies in the aromatic fragment.[1] The methyl group is an EDG, stabilizing the cation slightly more than H.
Diagnostic Ion 2 105.1 (Tropylium)91.1 (Tropylium)125.0 (Cl-Tropylium)The "Tropylium shift" is the most reliable structural confirmation.[1]
Optimal CE (eV) 20 - 25 eV 22 - 27 eV18 - 22 eVThe 4-Methyl group (EDG) strengthens the ether bond slightly vs. Cl (EWG), requiring marginally higher energy than the chloro-analog.[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting ions for 4-MPMP.

FragmentationPathway Precursor Precursor [M+H]+ m/z 192 (Protonated on N) TS Transition State (Inductive Strain) Precursor->TS CID Energy Ion84 Base Peak: m/z 84 (Pyrrolidin-2-yl-methyl cation) TS->Ion84 Major Path (Heterolytic) Neutral1 Neutral Loss: p-Cresol (108 Da) TS->Neutral1 Ion107 Minor Ion: m/z 107 (4-Methylphenoxy cation) TS->Ion107 Minor Path (Charge Retention on O) Ion105 Diagnostic Ion: m/z 105 (Methyl-Tropylium) Ion107->Ion105 -H2 / Rearrangement

Figure 1: Mechanistic fragmentation pathway of 2-[(4-Methylphenoxy)methyl]pyrrolidine under CID conditions.[1]

Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating LC-MS/MS workflow. This protocol is designed to maximize the signal of the diagnostic


 84 ion while preserving the 

105/107 specificity.[1]
Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-MPMP in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why: The acidic environment pre-charges the basic nitrogen, enhancing ionization efficiency in positive mode.[1]

Phase 2: LC-MS/MS Parameters (Generic Q-ToF/Triple Quad)
  • Ionization: ESI Positive (+)[1][2]

  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ether bond).

  • Desolvation Temp: 350°C

  • Collision Gas: Argon (for Q-ToF) or Nitrogen (for TQ).[1]

Phase 3: MRM / Transition Setup

For quantitative assays (Triple Quad), use the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Quantifier 192.184.1 2250
Qualifier 1 192.1107.1 2850
Qualifier 2 192.1105.1 3550

Experimental Workflow Diagram

Workflow cluster_prep Sample Prep cluster_ms Mass Spectrometry S1 Dissolve in MeOH (1 mg/mL) S2 Dilute in 0.1% FA (Promotes [M+H]+) S1->S2 MS1 ESI Source (+) Generate m/z 192 S2->MS1 Direct Infusion or LC MS2 Q2 Collision Cell Apply 20-35 eV MS1->MS2 Select Precursor MS3 Detector Record m/z 84, 107 MS2->MS3 Fragment Separation

Figure 2: Step-by-step experimental workflow for validating 4-MPMP fragmentation.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on inductive cleavage and onium ion stability).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Reference for tropylium ion formation in alkyl-aryl ethers).

  • NIST Chemistry WebBook. Pyrrolidine Derivatives Mass Spectra. (General reference for pyrrolidine base peak

    
     84).[1]
    
  • Holčapek, M., et al. (2010).[1] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Guidance on ESI fragmentation mechanisms).

Sources

A Comparative Guide to HPLC Method Development for Pyrrolidine Ether Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrolidine ethers represent a significant class of compounds in modern pharmacology, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their versatile nature allows for interaction with a wide range of biological targets, leading to their use in developing novel therapeutics. The purity of these APIs is not merely a quality metric; it is a critical determinant of safety and efficacy. Uncontrolled impurities, which can arise from the synthesis process, degradation, or storage, may exhibit unwanted pharmacological or toxicological effects.[1][2][3] Therefore, robust and reliable analytical methods for purity assessment are paramount throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and adaptability.[2][3][4] Developing a stability-indicating HPLC method—one that can separate the API from all potential process-related impurities and degradation products—is a complex but essential task. This guide provides a comprehensive comparison of strategies and techniques for developing such methods for pyrrolidine ethers, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, compare alternative methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Properties of Pyrrolidine Ethers

Pyrrolidine ethers are typically polar, basic compounds. This inherent polarity can present challenges for traditional reversed-phase (RP) HPLC, potentially leading to poor retention on standard C18 columns and peak tailing due to interactions with residual silanols on the silica support. Method development must be strategically designed to overcome these issues to achieve adequate separation and quantification of impurities.

I. Core Strategy: HPLC Method Development Workflow

A systematic approach to method development is crucial for efficiency and for creating a robust final method. The process is iterative, beginning with an understanding of the analyte and culminating in a fully validated method ready for routine use.

dot```dot

// Node Definitions A [label="1. Analyte Characterization\n(pKa, logP, UV spectra)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Initial Method Scouting\n(Column & Mobile Phase Screening)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Method Optimization\n(Gradient, pH, Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Forced Degradation Study", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Peak Purity & Tracking\n(PDA, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Method Validation (ICH Q2(R1))", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Final Method", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Input Properties"]; B -> C [label="Select Best Initial Conditions"]; C -> D [label="Optimized Method"]; D -> E [label="Generate Degradants"]; E -> C [label="Re-optimize if co-elution occurs", style=dashed]; E -> F [label="Confirm Specificity"]; F -> G [label="Validated & Robust"]; }

Caption: Decision tree for selecting initial mobile phase conditions.

III. Forced Degradation Studies: Ensuring Method Specificity

A stability-indicating method must be able to separate the API from its degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the API to produce these impurities, which are then used to challenge the specificity of the HPLC method. [5][6][7] Regulatory Context: The International Council for Harmonisation (ICH) guideline Q1A(R2) requires stress testing to elucidate potential degradation products. [7]This helps establish degradation pathways and demonstrates the specificity of the analytical method. A degradation of 5-20% is generally considered optimal to avoid the generation of secondary, irrelevant degradants. [6][8]

Comparison of Stress Conditions
ConditionTypical Reagents & ParametersPurposePotential Degradation Pathway for Pyrrolidine Ethers
Acid Hydrolysis 0.1 M - 1 M HCl, RT to 60°CSimulates acidic environments. [8]Ether cleavage, hydrolysis of other functional groups.
Base Hydrolysis 0.1 M - 1 M NaOH, RT to 60°CSimulates alkaline environments. [8]Ether cleavage, potential for elimination reactions.
Oxidation 3-30% H₂O₂, RTSimulates oxidative stress.N-oxidation of the pyrrolidine nitrogen, oxidation of the ether linkage.
Thermal Dry Heat, 60-80°CSimulates effect of high temperature during storage/transport. [8]General decomposition, dependent on molecular stability.
Photolytic ICH Q1B conditions (UV/Vis light)Simulates effect of light exposure. [8]Photochemical reactions, often leading to complex mixtures.
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the pyrrolidine ether API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Base: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Control Samples: Prepare corresponding control samples (e.g., API in water instead of acid/base) to distinguish degradants from reagent artifacts.

  • Neutralization: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid to protect the HPLC column.

  • Analysis: Analyze all stressed samples, a non-degraded reference standard, and a blank by the developed HPLC method.

  • Evaluation:

    • Use a Photodiode Array (PDA) detector to assess peak purity of the main peak in all conditions.

    • Calculate the mass balance to account for all the material.

    • Ensure all degradation product peaks are well-resolved from the main API peak (Resolution > 2.0). [9]

IV. Comparison with Alternative Analytical Technologies

While HPLC is the workhorse, other techniques offer specific advantages, especially in a research and development setting.

TechniquePrincipleAdvantages over HPLCDisadvantagesBest Use Case for Pyrrolidine Ethers
UPLC (Ultra-Performance LC) Uses sub-2 µm particle columns for higher efficiency. [10]Faster run times, higher resolution, improved sensitivity. [10]Higher backpressure requires specialized instrumentation.High-throughput screening, resolving closely eluting impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples LC separation with mass detection.Provides molecular weight information for peak identification. [4][10]More complex, higher cost, not always quantitative without standards.Structure elucidation of unknown impurities from forced degradation. [3]
GC (Gas Chromatography) Separates volatile compounds in the gas phase.Excellent for analyzing residual solvents and volatile impurities. [4][10]Not suitable for non-volatile pyrrolidine ethers without derivatization.Analysis of volatile organic impurities from the synthesis process.

Conclusion on Alternatives: For routine QC purity analysis, a validated HPLC or UPLC method is the industry standard. LC-MS is an indispensable tool during method development for identifying unknown impurities but is less commonly used for routine release testing. GC is a complementary technique used for a different set of potential impurities (residual solvents). [4]

V. Method Validation: Ensuring Trustworthiness

Once a method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. The validation is performed according to ICH Q2(R1) guidelines. [11]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; baseline resolution between all peaks.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples. [12]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%. [12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within limits.
Experimental Protocol: Method Validation (Abbreviated)
  • Specificity: Perform forced degradation as described above. Analyze blanks, placebo (if applicable), API, and stressed samples to demonstrate selectivity.

  • Linearity: Prepare a series of at least five standard solutions covering the range from LOQ to 150% of the target concentration. Plot the peak area versus concentration and perform linear regression.

  • Accuracy: Prepare samples of the API spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a single sample preparation.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness: Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Monitor the effect on the separation and system suitability.

Conclusion

Developing a robust, stability-indicating HPLC method for the purity analysis of pyrrolidine ethers is a systematic process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analytes. The key to success lies in a logical workflow encompassing careful selection of the column and mobile phase, rigorous forced degradation studies to ensure specificity, and comprehensive validation against regulatory standards. While advanced techniques like UPLC and LC-MS offer significant advantages in speed and identification power, a well-developed HPLC method remains the cornerstone of quality control in the pharmaceutical industry. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate methods that ensure the purity, safety, and efficacy of pyrrolidine ether-based medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • European Medicines Agency (EMA). Quality: impurities.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • SIELC Technologies. (2018, February 16). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column.
  • ACS Central Science. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
  • Benchchem. Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Tech-scien. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • The Pharma Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • OMICS International. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
  • PubMed. (2011, January 15). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.
  • ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION.
  • Dialnet. (2015). Development of an efficient hplc method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Sigma-Aldrich. Pharmaceutical impurity profiling Application guide.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”.
  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.

Sources

Chiral HPLC Separation of (R)- and (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine: A Comparative Guide to Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Enantiopurity in Pyrrolidine Derivatives

The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and pharmaceutical agents.[1] Its presence in key drug molecules underscores the importance of controlling its stereochemistry. The specific three-dimensional arrangement of substituents on the pyrrolidine ring often dictates the pharmacological and toxicological profile of a compound.[2] For molecules like 2-[(4-Methylphenoxy)methyl]pyrrolidine, which possesses a single stereocenter, the (R)- and (S)-enantiomers can exhibit vastly different biological activities. As regulatory bodies increasingly mandate the marketing of single-enantiomer drugs, robust and efficient analytical methods for enantiomeric separation are paramount in drug discovery, development, and quality control.[2]

This guide provides an in-depth comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of (R)- and (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine. We will explore the use of two different polysaccharide-based chiral stationary phases (CSPs), detailing the experimental protocols, presenting comparative data, and explaining the underlying principles of chiral recognition that govern the separations.

Understanding the Analyte and Choosing the Right Chiral Stationary Phase

The target molecule, 2-[(4-Methylphenoxy)methyl]pyrrolidine, is a basic compound containing a secondary amine within the pyrrolidine ring and a phenoxy ether linkage. The chiral center is the carbon at the 2-position of the pyrrolidine ring. The presence of aromatic rings and hydrogen bond acceptors (oxygen and nitrogen) suggests that polysaccharide-based CSPs are an excellent starting point for method development.[3] These phases, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites, including grooves, cavities, and polar groups, which facilitate chiral recognition through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][5]

For this comparative guide, we will evaluate two widely successful and complementary polysaccharide-based CSPs:

  • Lux® Cellulose-2: A cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP. The chlorinated phenylcarbamate groups provide strong dipole and π-π interaction sites.[6]

  • Chiralcel® OD-H: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP. This is a classic and versatile CSP known for its broad applicability.[7]

The selection of these two phases allows for a direct comparison of the effect of different substituents on the phenylcarbamate moieties of the cellulose backbone on the enantioseparation of our target analyte.

Experimental Protocols

Instrumentation and General Conditions
  • HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Data Acquisition: Chromatography data system for peak integration and analysis.

  • Sample Preparation: A racemic standard of 2-[(4-Methylphenoxy)methyl]pyrrolidine was dissolved in the initial mobile phase to a concentration of 1.0 mg/mL. The sample was filtered through a 0.45 µm syringe filter before injection.

Method 1: Separation on Lux® Cellulose-2
  • Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Rationale for Method 1 Conditions: A normal phase mobile system consisting of a non-polar alkane and a polar alcohol is a standard starting point for polysaccharide CSPs.[7] Isopropanol is chosen as the polar modifier to facilitate hydrogen bonding interactions between the analyte and the CSP. Diethylamine is added as a basic modifier to improve the peak shape of the basic analyte by minimizing undesirable interactions with residual silanol groups on the silica support.[8]

Method 2: Separation on Chiralcel® OD-H
  • Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Rationale for Method 2 Conditions: For this method, ethanol is explored as an alternative alcohol modifier, which can sometimes offer different selectivity compared to isopropanol. A small amount of Trifluoroacetic Acid (TFA) is used as an acidic modifier. While seemingly counterintuitive for a basic analyte, acidic modifiers can sometimes improve peak shape and resolution by protonating the analyte and influencing its interaction with the CSP.[7] The slightly elevated temperature can improve efficiency and reduce analysis time.

Comparative Data and Performance Analysis

The following table summarizes the hypothetical, yet realistic, chromatographic data obtained for the separation of (R)- and (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine on the two selected CSPs.

ParameterMethod 1: Lux® Cellulose-2Method 2: Chiralcel® OD-H
Retention Time (t_R1) 8.5 min10.2 min
Retention Time (t_R2) 10.2 min11.8 min
Resolution (R_s) 2.11.8
Selectivity (α) 1.201.16
Peak Tailing (T_f) 1.11.3

Analysis of Results:

  • Resolution: Both methods achieved baseline separation (R_s > 1.5). However, Method 1 on the Lux® Cellulose-2 column provided a superior resolution of 2.1, indicating a more complete separation of the two enantiomers.

  • Selectivity: The higher selectivity factor (α) on the Lux® Cellulose-2 column suggests a greater difference in the strength of interaction between the two enantiomers and the CSP. This is likely due to the presence of the chloro-substituent on the phenylcarbamate group, which can enhance dipole-dipole interactions.

  • Retention Times: The retention times were longer on the Chiralcel® OD-H column, which could be due to the lower alcohol content in the mobile phase and the different nature of the interactions.

  • Peak Shape: The use of diethylamine in Method 1 resulted in better peak symmetry (lower tailing factor) for the basic analyte compared to the use of TFA in Method 2.

Visualization of the Method Comparison

The following diagram illustrates the workflow for comparing the two chiral HPLC methods.

G cluster_0 Method Development Workflow Analyte Racemic 2-[(4-Methylphenoxy)methyl]pyrrolidine Method1 Method 1: Lux® Cellulose-2 n-Hexane/IPA/DEA Analyte->Method1 Method2 Method 2: Chiralcel® OD-H n-Hexane/EtOH/TFA Analyte->Method2 Data1 Chromatogram 1 (t_R1, t_R2, R_s, α) Method1->Data1 Data2 Chromatogram 2 (t_R1, t_R2, R_s, α) Method2->Data2 Comparison Comparative Analysis (Resolution, Selectivity, Peak Shape) Data1->Comparison Data2->Comparison Conclusion Optimal Method Selection Comparison->Conclusion

Caption: Workflow for the comparison of two chiral HPLC methods.

The logical flow for selecting a suitable chiral stationary phase is depicted below.

G cluster_1 CSP Selection Logic Analyte Analyte Structure (Basic, Aromatic, H-bond donors/acceptors) CSP_Type Polysaccharide CSPs (Cellulose/Amylose derivatives) Analyte->CSP_Type CSP1 Lux® Cellulose-2 (Chlorinated Phenylcarbamate) CSP_Type->CSP1 CSP2 Chiralcel® OD-H (Dimethylphenylcarbamate) CSP_Type->CSP2 Experiment Experimental Screening CSP1->Experiment CSP2->Experiment

Caption: Logic for selecting polysaccharide-based CSPs.

Conclusion and Recommendations

Based on the comparative data, Method 1 utilizing the Lux® Cellulose-2 column is the recommended approach for the chiral separation of (R)- and (S)-2-[(4-Methylphenoxy)methyl]pyrrolidine. This method provides superior resolution, selectivity, and peak shape, leading to a more robust and reliable analytical separation. The enhanced performance is likely attributable to the specific chemical nature of the chiral selector, which offers more effective chiral recognition for this particular analyte.

For researchers facing similar chiral separation challenges with pyrrolidine derivatives, this guide highlights the importance of screening different polysaccharide-based CSPs and carefully optimizing the mobile phase composition, including the choice of alcohol modifier and additive. A systematic approach, as outlined in this guide, can significantly expedite the method development process and lead to the successful resolution of enantiomers.

References

  • Phenomenex. Lux Cellulose-2 Chiral HPLC Columns. LabRulez LCMS. [Link]

  • HPLC-MART. Lux Cellulose-2. [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. [Link]

  • Matarashvili, I., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. APPLICATION. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

  • Daicel Chiral Technologies. INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. [Link]

  • Phenomenex. APPLICATIONS. [Link]

  • Phenomenex. APPLICATIONS. [Link]

  • Lin, C. H., & Lin, C. E. (1995). Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 42(5), 789-794. [Link]

  • Mapping Ignorance. A new path to enantioselective substituted pyrrolidines. [Link]

Sources

A Comparative Analysis of 4-Methylphenoxy and 4-Methoxyphenoxy Pyrrolidines: Unraveling the Nuances of Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold stands as a cornerstone for the development of novel therapeutics targeting a myriad of biological systems.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise interactions with protein targets, making it a privileged structure in medicinal chemistry. Among the vast array of pyrrolidine derivatives, those bearing a phenoxy moiety at the 3- or 4-position have garnered significant attention for their potent biological activities, particularly as modulators of monoamine transporters.

This guide provides an in-depth, objective comparison of the biological potency of two closely related classes of these compounds: 4-methylphenoxy and 4-methoxyphenoxy pyrrolidines. While direct head-to-head comparative studies are limited, by synthesizing data from structure-activity relationship (SAR) studies on analogous compounds, we can elucidate the subtle yet critical influence of a methyl versus a methoxy substituent on the phenoxy ring. This analysis will focus primarily on their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET), key targets in the treatment of various neurological and psychiatric disorders.[3]

The Crucial Role of the 4-Substituent: A Structural Overview

The electronic and steric properties of the substituent at the 4-position of the phenoxy ring can significantly impact a molecule's binding affinity and functional activity at its biological target. The 4-methyl group is a simple, lipophilic, and electron-donating group, while the 4-methoxy group is also electron-donating but introduces a polar oxygen atom capable of hydrogen bonding. These differences can alter the molecule's overall polarity, its ability to penetrate the blood-brain barrier, and its specific interactions within the binding pocket of a receptor or transporter.

Comparative Biological Potency: Insights from Analogous Compounds

Monoamine Transporter Inhibition

A key area of interest for phenoxy pyrrolidines is their potent inhibition of monoamine transporters, particularly DAT and NET.[3] The following table summarizes the inhibitory activities of a representative 4-methylphenyl pyrrolidine analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), at these transporters.

CompoundTargetKᵢ (nM)IC₅₀ (nM)
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one DAT 21.416.3
NET 19528.3
SERT >10,000>10,000
Data sourced from a study on pyrovalerone analogs.[3]

These data demonstrate that the 4-methylphenyl substitution confers high potency and selectivity for DAT and NET over the serotonin transporter (SERT). The nanomolar affinity for DAT suggests a strong interaction with the transporter's binding site.

While equivalent data for a direct 4-methoxyphenoxy analog is not available in the same study, research on other 4-methoxy-substituted psychoactive compounds suggests that the methoxy group can also contribute to potent monoamine transporter inhibition. For instance, certain 4-methoxy-substituted cathinones have shown significant activity at these transporters.[4] Furthermore, a study on 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives indicated their potential as GABA uptake inhibitors, highlighting the biological relevance of the 4-methoxyphenyl moiety on a pyrrolidine scaffold.[5]

The key difference in biological activity is likely to arise from the distinct electronic and steric profiles of the methyl and methoxy groups. The electron-donating nature of both substituents can enhance binding to certain protein targets. However, the methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially forming a crucial interaction within the binding pocket that is not possible with the methyl group. Conversely, the bulkier methoxy group might introduce steric hindrance that could be detrimental to binding in other contexts.

Experimental Methodologies for Potency Determination

To provide a framework for future comparative studies, we outline the standard experimental protocols for assessing the biological potency of these compounds at monoamine transporters.

Radioligand Binding Assays

This in vitro technique is fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target transporter (e.g., DAT, NET) incubate Incubate membranes, radioligand, and test compound prep_mem->incubate prep_ligand Prepare radioligand (e.g., [³H]WIN 35,428 for DAT) prep_ligand->incubate prep_compound Prepare serial dilutions of test compounds (4-methylphenoxy & 4-methoxyphenoxy pyrrolidines) prep_compound->incubate separate Separate bound from free radioligand (e.g., rapid filtration) incubate->separate count Quantify radioactivity of bound ligand separate->count analyze Calculate IC₅₀ and Kᵢ values count->analyze

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are prepared from stably transfected cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes). Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter, providing an IC₅₀ value that reflects functional potency.

Workflow for Neurotransmitter Uptake Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis prep_cells Culture cells expressing the target transporter incubate Pre-incubate cells with test compound prep_cells->incubate prep_neuro Prepare radiolabeled neurotransmitter (e.g., [³H]dopamine) add_neuro Add radiolabeled neurotransmitter and incubate prep_neuro->add_neuro prep_compound Prepare serial dilutions of test compounds prep_compound->incubate incubate->add_neuro terminate Terminate uptake by washing with ice-cold buffer add_neuro->terminate lyse Lyse cells to release internalized neurotransmitter terminate->lyse count Quantify radioactivity in lysate lyse->count analyze Calculate IC₅₀ values count->analyze

Caption: Workflow for Neurotransmitter Uptake Assay.

Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest are cultured in 96-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound for a short period.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake reaction, and the plate is incubated at 37°C.

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up is measured by a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Structure-Activity Relationship and Mechanistic Insights

The biological data, though indirect, allows for the formulation of a preliminary structure-activity relationship.

Hypothesized Interactions at the Dopamine Transporter

G cluster_binding_pocket DAT Binding Pocket cluster_methoxy_interaction compound Phenoxy Pyrrolidine substituent 4-Methyl or 4-Methoxy Group pyrrolidine Pyrrolidine Ring hydrophobic_pocket Hydrophobic Pocket substituent->hydrophobic_pocket Hydrophobic Interaction h_bond_acceptor H-Bond Acceptor Residue pyrrolidine->h_bond_acceptor Ionic or H-Bond Interaction (with protonated nitrogen) methoxy_oxygen Methoxy Oxygen h_bond_donor H-Bond Donor Residue methoxy_oxygen->h_bond_donor Potential Hydrogen Bond

Caption: Hypothesized interactions within the DAT binding pocket.

  • Hydrophobic Interactions: The phenoxy ring and the 4-methyl or 4-methoxy group likely engage in hydrophobic interactions within a corresponding pocket of the transporter. The slightly larger size of the methoxy group might lead to a more optimal fit or, conversely, a steric clash, depending on the specific topology of the binding site.

  • Hydrogen Bonding: The protonated nitrogen of the pyrrolidine ring is critical for forming an ionic or hydrogen bond with a key acidic residue (e.g., aspartate) in the transporter, anchoring the molecule. The oxygen atom of the 4-methoxy group introduces an additional potential hydrogen bond acceptor site, which could enhance binding affinity if a suitable hydrogen bond donor residue is present in the binding pocket. This represents a key potential advantage of the 4-methoxyphenoxy substituent over the 4-methylphenoxy group.

Conclusion and Future Directions

The 4-methylphenyl analog demonstrates high affinity for DAT and NET, suggesting that 4-methylphenoxy pyrrolidines are likely to be potent in this regard. The 4-methoxyphenoxy substitution offers the intriguing possibility of an additional hydrogen bond interaction, which could translate to enhanced potency and/or selectivity.

To definitively resolve this comparison, future research should focus on the parallel synthesis and biological evaluation of a series of 3- or 4-(4-methylphenoxy) and 3- or 4-(4-methoxyphenoxy) pyrrolidine derivatives. A comprehensive assessment of their binding affinities and functional potencies at DAT, NET, and SERT, utilizing the standardized protocols outlined in this guide, would provide invaluable data for the drug discovery community. Such studies will not only elucidate the specific contributions of the methyl and methoxy groups but also pave the way for the rational design of more potent and selective pyrrolidine-based therapeutics.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Saha, K., Seltzman, H. H., Watterson, L. R., & Rezk, P. E. (2015). ‘Second-generation’mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function. Neuropsychopharmacology, 40(13), 3114–3124. [Link]

  • Li Petri, G., Piras, M., & Fais, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4885. [Link]

  • Sarver, J. G., Rico, A. J., & Schrimpf, M. R. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & medicinal chemistry letters, 23(2), 523–527. [Link]

Sources

A Comparative Guide to IR Spectroscopy of Ether and Amine Groups in Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the pyrrolidine ring is a foundational scaffold, appearing in numerous natural products and pharmaceutical agents. The incorporation of ether and amine functionalities into this structure introduces critical sites for molecular interactions and further chemical modification. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-pass technique for verifying the presence and understanding the chemical environment of these key functional groups.

This guide provides an in-depth comparison of the characteristic IR absorption bands for ether and secondary amine groups when present on a pyrrolidine ring. We will move beyond a simple listing of frequencies to explore the structural and electronic factors within the molecule that influence these vibrations, offering insights grounded in established spectroscopic principles.

The Foundational Principles: Distinguishing Amines and Ethers

Before delving into the specifics of the pyrrolidine system, it is crucial to understand the baseline IR characteristics of secondary amines and aliphatic ethers.

  • Secondary Amines (R₂NH): The most prominent feature is the N-H stretching vibration (νN-H), which typically appears as a single, weak-to-medium intensity peak in the 3350-3310 cm⁻¹ region.[1][2][3] Unlike the broad, strong O-H stretch of alcohols, the N-H stretch is often sharper because hydrogen bonding involving amines is generally weaker than that of alcohols.[1][4][5] Other key vibrations include the N-H bending (scissoring) which can be very weak or unobserved for aliphatic secondary amines, and the C-N stretch, found in the 1250–1020 cm⁻¹ range.[1][6][7]

  • Aliphatic Ethers (R-O-R'): The defining feature of an aliphatic ether is the strong, often most intense, absorption band corresponding to the asymmetric C-O-C stretching vibration (νas(C-O-C)). This band is typically located in the 1150–1050 cm⁻¹ region.[6][8][9][10] Its high intensity is due to the significant change in dipole moment during this asymmetric vibration. The symmetric stretch is usually much weaker and less diagnostically useful.[6]

The Pyrrolidine Scaffold: A Unique Vibrational Environment

When these functional groups are part of a pyrrolidine derivative, the five-membered ring structure imposes specific constraints and electronic effects that modulate their vibrational frequencies.

Pyrrolidine's Secondary Amine Signature

The unsubstituted pyrrolidine ring contains a secondary amine. Its characteristic IR bands are the reference point for analyzing more complex derivatives.

  • N-H Stretch: In gaseous or dilute, non-polar solutions, pyrrolidine exhibits N-H stretching absorption between 3400 and 3300 cm⁻¹.[11] In liquid or solid-state samples, intermolecular hydrogen bonding causes this band to broaden and shift to a lower wavenumber (frequency).[4][12] The extent of this broadening provides qualitative information about the degree of hydrogen bonding in the sample.[4] Studies on gaseous pyrrolidine have revealed complex band contours, suggesting the presence of different conformers (N-H axial vs. equatorial) with distinct vibrational frequencies.[11]

  • N-H Bend (Wag): A broad N-H "wagging" (out-of-plane bending) vibration is often observed for secondary amines in the 910-665 cm⁻¹ range.[1][13] For pyrrolidine itself, this can be a useful, albeit sometimes convoluted, region to inspect.

  • C-N Stretch: The C-N stretching of the aliphatic, cyclic amine falls within the 1250-1020 cm⁻¹ range, often overlapping with other fingerprint region absorptions, including the C-C stretch and C-H bending modes.[1][14]

The Ether Signature on a Pyrrolidine Ring

When an ether linkage, such as an alkoxymethyl group, is attached to the pyrrolidine ring (e.g., at the 2-position), its primary IR signature remains the C-O-C stretch.

  • C-O-C Asymmetric Stretch: A strong band around 1120 cm⁻¹ is the hallmark of the dialkyl ether functionality.[6] Its position is not dramatically altered by the pyrrolidine ring itself, but its interaction with the neighboring amine can be significant.

Comparative Analysis: The Interplay of Amine and Ether Groups

The most insightful aspect of the IR spectrum of an ether-substituted pyrrolidine is the evidence of interaction between the amine and ether groups. The primary mechanism for this interaction is intramolecular hydrogen bonding , where the amine's N-H proton can form a hydrogen bond with the ether's oxygen atom.

This interaction has a profound and diagnostically valuable effect on the N-H stretching vibration.

  • Broadening and Red-Shifting of the N-H Stretch: The formation of an intramolecular hydrogen bond weakens the N-H bond.[12][15] According to Hooke's Law in spectroscopy, a weaker bond requires less energy to vibrate, resulting in absorption at a lower wavenumber (a "red shift"). Therefore, instead of a relatively sharp peak around 3320 cm⁻¹, a pyrrolidine with a suitably positioned ether group may show a much broader and lower-frequency N-H band, potentially shifted down to 3250 cm⁻¹ or lower . The degree of broadening and shifting is indicative of the strength of the intramolecular hydrogen bond.[15][16]

The following table summarizes the key comparative data:

Vibrational ModeGeneral Range (cm⁻¹)Pyrrolidine-Specific Observations & Comparisons
N-H Stretch (Amine) 3350-3310 (free)In neat pyrrolidine, broadens due to intermolecular H-bonding. In ether-substituted pyrrolidines, can show significant broadening and a red shift (to <3250 cm⁻¹) due to intramolecular H-bonding with the ether oxygen.[12][15]
C-O-C Stretch (Ether) 1150-1050Appears as a strong, characteristic band around 1120 cm⁻¹ for aliphatic ethers.[6] Its position is less affected, but its presence enables the potential for intramolecular H-bonding.
N-H Bend / Wag (Amine) ~1550 (bend, often weak); 910-665 (wag)The N-H wag for secondary amines is typically found between 750-700 cm⁻¹.[13] These bands are present but can be difficult to assign definitively in a complex fingerprint region.
C-N Stretch (Amine) 1250-1020This medium-to-weak band often overlaps with the strong C-O-C ether stretch and other fingerprint bands, making it less useful for primary diagnosis.[1][7]

Visualizing the Key Vibrational Influences

The interplay of structural features on the resulting IR spectrum can be visualized as a logical flow.

G cluster_amine Amine (N-H) Group cluster_ether Ether (C-O-C) Group Amine N-H Vibrations NH_Stretch N-H Stretch (~3300 cm⁻¹) Amine->NH_Stretch H_Bond Intramolecular Hydrogen Bonding Amine->H_Bond Result Broadened & Red-Shifted N-H Stretch (<3250 cm⁻¹) NH_Stretch->Result Ether C-O-C Vibrations COC_Stretch C-O-C Stretch (~1120 cm⁻¹) Ether->COC_Stretch Ether->H_Bond Pyrrolidine Pyrrolidine Scaffold Pyrrolidine->Amine Pyrrolidine->Ether H_Bond->NH_Stretch

Caption: Standard workflow for FTIR sample analysis.

Step-by-Step Procedure:

  • Spectrometer Preparation:

    • Ensure the sample compartment is clean and dry.

    • Perform a background scan (air) to subtract atmospheric CO₂ and H₂O absorptions from the final sample spectrum. This is a critical self-validating step.

  • Sample Preparation (Choose one):

    • For Liquid Samples (Thin Film Method):

      • Place one drop of the liquid sample onto a clean, dry salt plate.

      • Carefully place a second salt plate on top, gently spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • For Solid Samples (KBr Pellet Method):

      • Place ~1-2 mg of the solid sample into a clean agate mortar.

      • Add ~100-200 mg of dry, IR-grade KBr powder.

      • Gently grind the mixture until a fine, homogeneous powder is obtained. The mixture should appear slightly cloudy.

      • Transfer the powder to a pellet die and press under a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the prepared sample (salt plates or KBr pellet in a holder) into the spectrometer's sample compartment.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Identify the key bands: Look for the broad N-H stretch in the 3400-3200 cm⁻¹ region and the very strong C-O-C stretch in the 1150-1050 cm⁻¹ region.

    • Compare the position and shape of the N-H band to reference spectra of simple secondary amines to infer the presence and extent of hydrogen bonding.

  • Cleaning:

    • Thoroughly clean salt plates and pellet dies with a volatile solvent and store them in a desiccator to prevent damage from moisture.

Conclusion

The IR spectrum provides a powerful diagnostic tool for confirming the structure of ether-substituted pyrrolidines. While the strong C-O-C stretch near 1120 cm⁻¹ is a reliable indicator of the ether group, the true comparative value lies in analyzing the N-H stretching region. A sharp peak above 3300 cm⁻¹ suggests a free, non-hydrogen-bonded amine, whereas a broad, red-shifted absorption band is strong evidence for inter- or, more significantly, intramolecular hydrogen bonding with the ether oxygen. This understanding allows researchers to quickly gain insight into the conformational and electronic environment within these valuable synthetic scaffolds.

References

  • Google. (2026). Time in Merrimack County, US. Google Search.
  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Available at: [Link]

  • Zhang, Y., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • University of Manitoba. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Zhang, Y., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Available at: [Link]

  • Snavely, D. L., & Walters, V. A. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Defense Technical Information Center. Available at: [Link]

  • Zhang, Y., et al. (2020). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. The Journal of Chemical Physics. Available at: [Link]

  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Ryu, I. S., et al. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy. RSC Publishing. Available at: [Link]

  • Borba, A., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. PMC. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • Cabana, A., & Sandorfy, C. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Available at: [Link]

  • All In One Lab. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Chalmers, J. M. (n.d.). Spectra–Structure Correlations: Polymer Spectra. SAS. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA.... Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Oregon State University. (2022). Infrared Spectra: Identifying Functional Groups. Available at: [Link]

Sources

Technical Guide: Validating Enantiomeric Excess of Synthesized Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Challenge

Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in viral inhibitors (e.g., HCV NS5A inhibitors), organocatalysts, and GPCR ligands. However, validating the enantiomeric excess (ee) of these scaffolds presents a unique "blind spot" in standard analytical workflows.

Unlike aromatic drug substances, many synthetic pyrrolidine intermediates lack a strong UV chromophore, rendering standard UV-Vis detection in HPLC ineffective without derivatization. Furthermore, the secondary amine functionality is prone to kinetic resolution during derivatization, potentially skewing analytical results.

This guide objectively compares the two primary validation methodologies—Chiral HPLC/SFC and NMR Spectroscopy (Mosher's Method) —providing decision frameworks and protocols to ensure data integrity compliant with ICH Q6A guidelines.

Strategic Decision Framework

Before selecting a protocol, you must assess the physicochemical properties of your specific pyrrolidine derivative. Use the following logic gate to select the optimal method.

DecisionTree Start Synthesized Pyrrolidine Scaffold UV_Check Does it have a UV Chromophore? (e.g., Benzyl, Fmoc, Aryl group) Start->UV_Check HPLC_Path Method A: Chiral HPLC/SFC UV_Check->HPLC_Path Yes (High Precision Needed) NMR_Path Method B: 1H/19F NMR (Mosher's Method) UV_Check->NMR_Path No (Rapid Screen) Direct_Inject Direct Injection (UV/PDA Detection) HPLC_Path->Direct_Inject Chromophore Present Deriv_Req Derivatization Required (e.g., Benzoyl Chloride) HPLC_Path->Deriv_Req No Chromophore Deriv_Req->Direct_Inject Post-Reaction

Figure 1: Decision matrix for selecting the appropriate ee validation method based on chromophore presence and precision requirements.

Comparative Analysis of Methodologies

Method A: Chiral HPLC/SFC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) is the regulatory standard for determining ee, particularly when values exceed 98%.

  • Mechanism: Physical separation of enantiomers based on transient diastereomeric interactions with the chiral selector (e.g., Amylose or Cellulose carbamates) on the column.

  • The Pyrrolidine Nuance: Simple pyrrolidines (e.g., 2-methylpyrrolidine) are UV-transparent. You must either:

    • Use a "universal" detector (CAD - Charged Aerosol Detector, or ELSD).

    • Derivatize the nitrogen with a chromophore (e.g., Cbz-Cl, Bz-Cl) prior to analysis.

Method B: NMR Spectroscopy (Mosher's Method)

Nuclear Magnetic Resonance using Chiral Derivatizing Agents (CDAs), specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid).[1][2]
  • Mechanism: The enantiomeric pyrrolidine reacts with enantiopure MTPA-Cl to form diastereomeric amides . These diastereomers exhibit distinct chemical shifts (

    
    ) in 
    
    
    
    H or
    
    
    F NMR due to the anisotropic shielding of the phenyl ring.[3]
  • The Pyrrolidine Nuance: This method is faster for intermediates but carries a risk. If the derivatization reaction is not 100% complete, kinetic resolution may occur (one enantiomer reacts faster than the other), resulting in a calculated ee that does not reflect the bulk sample.

Performance Matrix
FeatureChiral HPLC/SFCNMR (Mosher's Method)Polarimetry
Precision High (<0.1% error)Moderate (1-3% error)Low (prone to solvent effects)
Limit of Detection < 0.05% minor enantiomer~1-2% minor enantiomerN/A (Aggregate value only)
Throughput Low (15-40 min/run)High (10 min/sample)Instant
Sample Recovery Yes (Prep HPLC)No (Destructive)Yes
Suitability Final Drug Substance (ICH Q6A)In-process IntermediatesInitial "Sanity Check"

Detailed Experimental Protocols

Protocol 1: Mosher Amide Derivatization for Pyrrolidines

Use this for rapid screening of intermediates lacking UV activity.

Reagents:

  • Synthesized Pyrrolidine (approx. 10 mg)

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)[1]

  • Triethylamine (

    
    ) or DMAP (Catalyst)
    
  • 
     (for analysis)
    

Workflow:

  • Dissolution: Dissolve 10 mg of pyrrolidine in 0.6 mL of dry

    
     in a small vial.
    
  • Base Addition: Add 3.0 eq of

    
     and a catalytic amount of DMAP (dimethylaminopyridine). Note: DMAP is critical for sterically hindered secondary amines.
    
  • Derivatization: Add 1.5 eq of (R)-(-)-MTPA-Cl. Stir at room temperature for 1 hour.

  • Quench: Add 0.5 mL saturated

    
    , extract with 
    
    
    
    , and pass through a small plug of
    
    
    / silica to remove salts.
  • Analysis: Evaporate solvent and reconstitute in

    
    .
    

Data Interpretation: Analyze the


F NMR (simplest) or 

H NMR (

region). You will see two distinct peaks if the sample is racemic.

Protocol 2: Chiral HPLC Method Development

Use this for final validation or >98% ee requirements.

Column Selection Strategy (Daicel Series): For pyrrolidines, "Immobilized" polysaccharide columns are superior because they tolerate aggressive solvents (DCM, THF) often needed to solubilize protected scaffolds.

  • Primary Screen: Chiralpak IA, IB, IC, and IG.[4]

  • Mobile Phase A: Hexane / IPA (90:10) – Standard Normal Phase.

  • Mobile Phase B: Hexane / DCM / EtOH – For solubility issues.

Step-by-Step Development:

  • Racemate Standard: Always inject a racemic mixture first to establish the separation window.

  • UV Visualization: If the pyrrolidine has a protecting group (e.g., N-Boc is weak, N-Cbz is good), set UV to 210 nm or 254 nm.

  • Base Additive: Pyrrolidines are basic. You must add 0.1% Diethylamine (DEA) to the mobile phase to suppress peak tailing. Without DEA, the amine interacts with silanols on the column, destroying resolution.

HPLC_Workflow Sample Racemic Standard Screen Column Screening (IA, IB, IC, IG) Sample->Screen Optimize Mobile Phase Optimization (+0.1% DEA) Screen->Optimize Resolution < 1.5 Validate Inject Pure Sample Calculate Area % Screen->Validate Resolution > 1.5 Optimize->Validate

Figure 2: HPLC Method Development Workflow emphasizing the need for basic additives.

Troubleshooting & Scientific Integrity

The "Kinetic Resolution" Trap in Mosher Analysis

Observation: You measure 99% ee via NMR, but the actual ee is 80%. Cause: The reaction with MTPA-Cl was not complete. The (R)-pyrrolidine reacted faster with the (R)-MTPA-Cl than the (S)-pyrrolidine did (Matched vs. Mismatched pairs). Solution: Ensure >99% conversion by monitoring the disappearance of the starting material peak in NMR before calculating ee. If conversion is low, heat the reaction or increase reaction time.

The "Invisible Peak" in HPLC

Observation: No peaks appear, or baseline is noisy. Cause: Lack of chromophore or absorption below solvent cutoff. Solution:

  • Derivatize with Benzoyl Chloride (Bz-Cl) before injection. This adds a strong UV tag.

  • Switch to Refractive Index (RI) or ELSD detection if derivatization is not possible.

References

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[5][6] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.

  • Daicel Chiral Technologies. (2023). Chiral Column Selection Guide & Method Development.

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Secondary Amines and Alcohols via NMR. Nature Protocols.

Sources

A Comparative Guide to the Crystal Structure and Physicochemical Properties of 2-[(4-Methylphenoxy)methyl]pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties and, consequently, the bioavailability and stability of an active pharmaceutical ingredient (API).[1][2] This guide presents a comparative analysis of two common salt forms of the novel pyrrolidine derivative 2-[(4-Methylphenoxy)methyl]pyrrolidine: the hydrochloride and the L-tartrate salt. By employing a suite of analytical techniques including Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), we elucidate the distinct solid-state structures and properties imparted by these different counter-ions. This in-depth analysis provides a framework for rational salt selection, demonstrating the causal link between crystal engineering at the molecular level and the macroscopic properties essential for successful pharmaceutical development.

Introduction: The Rationale for Salt Selection

An API's journey from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its solid-state properties. Issues such as poor aqueous solubility, chemical instability, and unfavorable crystalline habits can halt development. Salt formation is a powerful and widely utilized strategy to mitigate these risks without altering the core pharmacophore.[3] By reacting an ionizable API with a suitable acidic or basic counter-ion, a new chemical entity—a salt—is formed, often possessing vastly different and more desirable properties than the parent molecule.[1]

The pyrrolidine motif is a common feature in many biologically active compounds, valued for its ability to form key interactions with biological targets and enhance aqueous solubility.[4][5] In this guide, we use 2-[(4-Methylphenoxy)methyl]pyrrolidine, a hypothetical API, as a case study to explore the impact of salt formation. We will compare a simple inorganic salt (hydrochloride) with a more complex, chiral organic salt (L-tartrate) to illustrate the range of properties that can be modulated. The hydrochloride is one of the most frequently used salts in the pharmaceutical industry, while tartaric acid offers multiple hydrogen bonding sites and chirality, which can lead to more complex and stable crystal lattices.

This guide is designed for researchers and drug development professionals, providing not only comparative data but also the detailed experimental protocols and scientific reasoning necessary to conduct similar analyses.

Synthesis and Salt Preparation

Synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine (Free Base)

The synthesis of the parent compound is the essential first step. A plausible synthetic route is outlined below, starting from commercially available (S)-prolinol.

Experimental Protocol:

  • N-Protection: To a solution of (S)-prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.

  • Williamson Ether Synthesis: To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add the N-Boc-(S)-prolinol (1.0 eq) solution dropwise. Stir for 30 minutes. Add 4-methylbenzyl bromide (1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 24 hours. Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the N-Boc protected ether.

  • Deprotection: Dissolve the purified product in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 4 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the free base with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield 2-[(4-Methylphenoxy)methyl]pyrrolidine as an oil.

Preparation of Hydrochloride and L-Tartrate Salts

Experimental Protocol: Salt Formation

  • Hydrochloride Salt:

    • Dissolve the free base (1.0 eq) in anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) dropwise with stirring.

    • A white precipitate will form immediately. Continue stirring for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40 °C.

  • L-Tartrate Salt:

    • Dissolve the free base (1.0 eq) in warm ethanol.

    • In a separate flask, dissolve L-tartaric acid (1.0 eq) in warm ethanol.

    • Add the L-tartaric acid solution to the free base solution with stirring.

    • Allow the solution to cool slowly to room temperature, then store at 4 °C for 24 hours to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum at 40 °C.

Analytical Methods for Solid-State Characterization

A multi-technique approach is essential for a thorough characterization of pharmaceutical salts. The workflow below outlines the logical progression of analysis.

Diagram: Analytical Workflow for Salt Characterization

Analytical_Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Solid-State Analysis FreeBase Free Base Synthesis SaltHCl Hydrochloride Salt Formation FreeBase->SaltHCl SaltTar L-Tartrate Salt Formation FreeBase->SaltTar CrystalHCl Crystal Growth (HCl) SaltHCl->CrystalHCl PXRD Powder X-Ray Diffraction (Phase Purity) SaltHCl->PXRD Bulk Material CrystalTar Crystal Growth (Tartrate) SaltTar->CrystalTar SaltTar->PXRD Bulk Material SCXRD Single Crystal X-Ray Diffraction (Structure) CrystalHCl->SCXRD Single Crystal CrystalTar->SCXRD Single Crystal DSC Differential Scanning Calorimetry (Thermal Events) PXRD->DSC Phase-Pure Samples TGA Thermogravimetric Analysis (Stability) PXRD->TGA Phase-Pure Samples

Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the precise three-dimensional arrangement of atoms and molecules in a crystal, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.[6] This is the definitive technique for identifying the crystal structure.[7]

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation. Dissolve the salt in a suitable solvent (e.g., methanol/ether for the hydrochloride, ethanol/water for the tartrate) in a loosely covered vial. Allow the solvent to evaporate over several days to weeks.[8]

  • Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the atomic positions, which is subsequently refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

Purpose: To obtain a characteristic "fingerprint" of a crystalline solid. It is used to assess the phase purity of the bulk material, identify different polymorphic forms, and confirm that the bulk sample corresponds to the structure determined by SCXRD.[9]

Experimental Protocol:

  • Sample Preparation: Lightly grind a small amount (10-20 mg) of the bulk salt sample to ensure a random orientation of the crystallites.

  • Data Acquisition: Place the sample in the diffractometer. An X-ray beam is scanned over the sample across a range of 2θ angles.

  • Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared against a reference pattern (either from a database or calculated from the SCXRD data) to confirm phase identity.

Differential Scanning Calorimetry (DSC)

Purpose: To measure the difference in heat flow into a sample and a reference as a function of temperature. DSC is used to determine thermal events such as melting, crystallization, and solid-solid phase transitions, providing key information on the material's thermal stability and physical state.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum pan and seal it.

  • Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the cell at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram shows endothermic (heat absorbing, e.g., melting) and exothermic (heat releasing, e.g., crystallization) events. The peak onset temperature of an endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Purpose: To measure the change in mass of a sample as a function of temperature. TGA is crucial for assessing thermal stability, identifying the temperature of decomposition, and quantifying the presence of residual solvents or water (hydrates).[10][11]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the salt into a TGA pan.

  • Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere while continuously monitoring its mass.

  • Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition or the loss of a volatile component.

Comparative Analysis of 2-[(4-Methylphenoxy)methyl]pyrrolidine Salts

Here we present plausible, representative data for our two hypothetical salts to illustrate the comparative analysis process.

Crystal Structure and Intermolecular Interactions

The choice of counter-ion directly governs the crystal packing and the network of intermolecular forces, which are the primary determinants of the salt's physical properties.

Table 1: Hypothetical Crystallographic Data

ParameterHydrochloride SaltL-Tartrate Salt
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)10.58.2
b (Å)12.111.5
c (Å)9.822.3
β (°)95.290
V (ų)12382100
Z44
Calculated Density (g/cm³)1.251.38

Analysis:

  • Hydrochloride Salt: The protonated pyrrolidine nitrogen (N⁺-H) and the secondary amine hydrogen would act as hydrogen bond donors, with the chloride ion (Cl⁻) serving as the primary acceptor. This typically results in a relatively simple, strong N-H···Cl⁻ hydrogen bond. The packing would likely be driven by maximizing electrostatic interactions and efficient space-filling.

  • L-Tartrate Salt: The tartrate counter-ion is significantly more complex. It possesses two carboxylic acid groups and two hydroxyl groups, providing a rich array of hydrogen bond donors and acceptors. This allows for the formation of an extensive three-dimensional hydrogen-bonded network. The tartrate could bridge multiple pyrrolidinium cations, leading to a more robust and densely packed structure, as suggested by the higher calculated density. The chirality of the L-tartrate ensures a chiral space group (P2₁2₁2₁).

Diagram: Conceptual Hydrogen Bonding Comparison

H_Bonding cluster_hcl Hydrochloride Salt cluster_tar L-Tartrate Salt Pyr1 Pyrrolidinium Cation Cl1 Pyr1->Cl1 N-H···Cl⁻ Pyr2 Pyrrolidinium Cation Tar Tartrate Anion Pyr2->Tar N-H···O Pyr3 Pyrrolidinium Cation Pyr3->Tar N-H···O Tar->Pyr2 O-H···O(ether)

Physicochemical Property Comparison

The differences observed in the crystal structures manifest directly in the macroscopic physicochemical properties.

Table 2: Hypothetical Physicochemical Properties

PropertyHydrochloride SaltL-Tartrate Salt
Appearance White crystalline powderWhite crystalline powder
PXRD Pattern Unique pattern AUnique pattern B
Melting Point (DSC) 185 °C210 °C
Decomposition Temp. (TGA) ~220 °C~230 °C
Aqueous Solubility (mg/mL) ~50~25
Hygroscopicity ModerateLow

Analysis:

  • Thermal Properties: The L-tartrate salt exhibits a significantly higher melting point (210 °C vs. 185 °C). This is a direct consequence of its more extensive and robust hydrogen bonding network, which requires more thermal energy to disrupt the crystal lattice.[12] The slightly higher decomposition temperature also suggests greater thermal stability.

  • Solubility: The hydrochloride salt shows higher aqueous solubility. While seemingly counterintuitive given its lower melting point, solubility is a complex equilibrium. The simpler ionic interactions of the N-H···Cl⁻ may be more easily disrupted and solvated by water molecules compared to the highly structured, multi-point hydrogen-bonded network of the tartrate salt.[12]

  • Hygroscopicity: The dense, tightly-packed crystal lattice of the tartrate salt, with its internally satisfied hydrogen bonds, would likely present a less favorable surface for interacting with atmospheric water, resulting in lower hygroscopicity. This is a highly desirable trait for drug formulation and storage.

Discussion and Conclusion

This comparative analysis demonstrates that for 2-[(4-Methylphenoxy)methyl]pyrrolidine, the choice of counter-ion creates two distinct salt forms with a clear trade-off in properties.

  • The Hydrochloride salt offers the advantage of higher aqueous solubility . This would be a critical factor if the API is intended for an immediate-release oral dosage form where rapid dissolution is required.[3] However, its moderate hygroscopicity could present challenges during manufacturing and storage.

  • The L-Tartrate salt provides superior thermal stability and lower hygroscopicity . These are hallmarks of a robust, stable solid form, which is highly advantageous for ensuring a long shelf-life and consistent product quality.[12] Its lower solubility might be acceptable or even preferable for a modified-release formulation.

There is no universally "best" salt. The optimal choice is dictated by the specific requirements of the intended drug product—the target release profile, the route of administration, and the required stability. This guide illustrates that a comprehensive solid-state characterization, grounded in an understanding of crystal engineering principles, is not merely an academic exercise. It is an indispensable component of modern drug development that enables scientists to make data-driven decisions, mitigating risks and selecting the salt form with the highest probability of success.

References

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Pharmaceutical Salts Optimization of Solubility or Even More?Chemgapedia.
  • 2-[(4-Methyl-3-nitrophenoxy)methyl]pyrrolidine.PubChem.
  • THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES.UNL Digital Commons.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?British Journal of Clinical Pharmacology.
  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity.
  • Synthesis of New Optically Active 2-Pyrrolidinones.PubMed Central.
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
  • Single-crystal X-ray Diffraction.Carleton College.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.News-Medical.net.
  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM.PubMed Central.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Pyrrolidine Deriv
  • TGA Analysis in Pharmaceuticals.
  • X-ray Diffraction (XRD).Anton Paar.
  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D.AZoM.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • X-ray Diffraction (XRD) - Overview.Malvern Panalytical.
  • (R,R)
  • Preparation of Single Crystals for X-ray Diffraction.University of Zurich, Department of Chemistry.
  • Drug Dissolution Enhancement by Salt Formation.Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

Safety Operating Guide

2-[(4-Methylphenoxy)methyl]pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 2-[(4-Methylphenoxy)methyl]pyrrolidine requires a protocol derived from its functional group chemistry, as specific safety data sheets (SDS) for this specialized intermediate may be sparse.

This guide treats the compound as a Class 8 Corrosive (Amine) and Class 3 Flammable/Combustible Liquid based on the structure-activity relationships of its constituent pyrrolidine and aryl ether moieties.

Part 1: Immediate Hazard Assessment & Stabilization

Before disposal, you must stabilize the waste matrix. This compound contains a secondary amine (pyrrolidine ring) and an ether linkage.

Functional Group Associated Hazard Disposal Implication
Pyrrolidine Ring Corrosive (Base) & Toxic DO NOT mix with acids or oxidizers. Segregate into alkaline organic waste.
Ether Linkage Flammable High BTU value; suitable for fuel blending/incineration.
Aryl Moiety Environmental Toxin Zero-discharge policy. Must not enter aqueous sewage systems.
Critical Safety Parameters (Estimated)
  • Physical State: Likely a viscous oil or low-melting solid.

  • pH: >11 (Basic/Alkaline).

  • Reactivity: Exothermic reaction with strong acids; incompatible with acid chlorides and anhydrides.

Part 2: Pre-Disposal Handling Procedures

Waste Segregation (The "Two-Stream" Rule)

Never pour this chemical into a generic "Organic Waste" drum without checking pH compatibility.

  • Correct Stream: Basic Organic Waste (Halogen-free).

  • Incorrect Stream: Acidic waste (risk of violent heat generation/spattering) or Aqueous waste (environmental violation).

Containerization
  • Vessel: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if moisture is present to prevent corrosion.

  • Labeling: Mark clearly as:

    HAZARDOUS WASTE - ORGANIC ALKALI Contains: 2-[(4-Methylphenoxy)methyl]pyrrolidine Hazards: Corrosive, Irritant, Combustible

Quenching (Only for Reaction Mixtures)

If the compound is part of a reactive mixture (e.g., excess reagent from a synthesis):

  • Cool the reaction vessel to <5°C.

  • Dilute slowly with a non-reactive solvent (e.g., Toluene or Ethyl Acetate).

  • Neutralize cautiously only if required by your specific waste contractor, otherwise, dispose of as alkaline waste.

Part 3: Disposal Workflows

Scenario A: Pure Chemical / Stock Solution Disposal
  • Primary Method: High-Temperature Incineration .

  • Protocol:

    • Dissolve solid residues in a combustible solvent (e.g., Ethanol or Acetone) to facilitate transfer.

    • Combine with "Non-Halogenated Organic Solvents."

    • Seal container with a vapor-tight cap (PTFE liner).

Scenario B: Aqueous Waste (Extraction Layers)
  • Primary Method: Solvent Extraction & pH Adjustment .

  • Protocol:

    • If the compound is in water, adjust pH to >12 using NaOH to ensure the amine is deprotonated (organic phase).

    • Extract with an organic solvent (DCM or Ethyl Acetate).

    • Dispose of the organic layer as Hazardous Organic Waste .

    • The remaining aqueous layer must be checked for residual organics before drain disposal (consult local EHS).

Part 4: Decision Logic for Disposal (Visualization)

DisposalFlow Start Waste Identification: 2-[(4-Methylphenoxy)methyl]pyrrolidine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ActionSolid Dissolve in Acetone/EtOH or Solid Waste Bin Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous ActionOrg Combine with Non-Halogenated Organics Organic->ActionOrg ActionAq Adjust pH > 12 Extract with Organic Solvent Aqueous->ActionAq Final High-Temp Incineration (RCRA Lab Pack) ActionSolid->Final ActionOrg->Final ActionAq->ActionOrg Organic Phase

Figure 1: Decision matrix for segregating and treating pyrrolidine-based waste streams.

Part 5: Regulatory & Emergency Compliance

RCRA Waste Codes (USA)

While this specific intermediate may not have a dedicated "U" or "P" list code, it defaults to characteristics based on ignitability or corrosivity:

  • D001: Ignitable (if in flammable solvent).

  • D002: Corrosive (if pH > 12.5).

Spill Contingency Plan
  • Evacuate: Remove ignition sources.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a respirator if aerosols are generated.

  • Contain: Use an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels or sawdust (fire hazard with oxidizers).

  • Clean: Scoop into a sealed waste bag. Wipe area with weak acetic acid (vinegar) to neutralize residual amine, then wash with soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55132103, 2-[(4-Methyl-3-nitrophenoxy)methyl]pyrrolidine (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[(4-Methylphenoxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4][5]

PART 1: CORE DIRECTIVE

Executive Summary: The "Universal Precaution" Approach 2-[(4-Methylphenoxy)methyl]pyrrolidine is a research-grade intermediate characterized by a secondary amine (pyrrolidine) linked via an ether bond to a para-tolyl group. Unlike commoditized solvents like NMP, specific toxicological data (LD50, carcinogenicity) for this exact structure is often sparse in public registries.

Therefore, this guide adopts a Structure-Activity Relationship (SAR) safety model. We treat the compound based on its functional groups: the pyrrolidine moiety dictates a high pH/corrosive risk profile, while the aryl ether increases lipophilicity, facilitating skin absorption.

Safety Classification (derived from functional groups):

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) & Serious Eye Damage.

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) due to high bioavailability.

  • Physical Hazard: Combustible Liquid (Flash point likely >60°C but <100°C).

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Risk Assessment & PPE Matrix

Causality: The secondary amine nitrogen in the pyrrolidine ring is a proton acceptor (Lewis base). Upon contact with mucosal membranes (eyes, lungs), it reacts with moisture to generate hydroxide ions, causing immediate caustic burns. The lipophilic p-tolyl tail allows the molecule to penetrate the stratum corneum, carrying the caustic amine into deep tissue.

Table 1: PPE Specifications & Rationale

ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeoprenePermeation Dynamics: Amines can degrade latex. Nitrile offers superior resistance to organic bases. Double gloving provides a "sacrificial" outer layer against splashes, ensuring the inner barrier remains intact during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Defense: Safety glasses are insufficient. Pyrrolidine vapors are lachrymators; direct liquid contact can cause irreversible corneal opacity due to alkaline saponification of eye lipids.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation Risk: Volatile amines trigger bronchospasm. If hood work is impossible, a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges is mandatory.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Splash Zone: Cotton absorbs; polyester resists. An impervious rubber/Tyvek apron is required for transfers >50mL to prevent "soak-through" burns.
Operational Protocol: The "Closed-Loop" Handling System

Trustworthiness: This protocol minimizes open-air exposure, relying on gravity and negative pressure rather than manual pouring.

Step 1: Pre-Operational Check

  • Verify Fume Hood Sash is at the safe working height.

  • Prepare a Neutralization Station : A beaker of dilute acetic acid (5%) or citric acid nearby to immediately neutralize spills on surfaces (NOT on skin).

Step 2: Weighing & Transfer (Solids/Viscous Liquids)

  • Context: If the compound is a low-melting solid or viscous oil.

  • Technique: Do not use a spatula for sticky oils. Use a disposable glass pipette or a positive-displacement pipette .

  • Why? Viscous amines "creep" up spatulas and contaminate glove cuffs. Pipettes contain the fluid entirely.

Step 3: Reaction Setup

  • Solvent Choice: When dissolving, add the solvent to the amine, not vice-versa, to control exotherms (though less critical than with acid/base mixing, it prevents splashing).

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. Pyrrolidines can oxidize to N-oxides or absorb CO2 from air to form carbamates, altering stoichiometry.

Step 4: Quenching & Cleanup

  • Acidic Wash: All glassware contacting the amine should be rinsed with dilute HCl or Acetone before leaving the hood. This converts the volatile free base into a non-volatile, water-soluble hydrochloride salt.

Emergency Response & Disposal
  • Skin Contact: Flush with water for 15 minutes.[3][4][6][7] Do not use vinegar on skin burns (exothermic reaction risk).

  • Spill Cleanup: Absorb with vermiculite. Neutralize the waste with dilute sodium bisulfate or citric acid before disposal.

  • Disposal Stream: Basic Organic Waste . Do not mix with Oxidizers (Nitric acid) or Acid Chlorides (violent reaction).

PART 3: VISUALIZATION & FORMATTING

Visual Logic: PPE Decision Tree

Caption: Decision logic for selecting Personal Protective Equipment based on the scale of operation and physical state of the amine intermediate.

PPE_Decision_Tree Start Handling 2-[(4-Methylphenoxy)methyl]pyrrolidine State Physical State? Start->State Solid Solid / Low Melting Pt State->Solid Liquid Liquid / Oil State->Liquid Scale Volume / Mass? Solid->Scale Liquid->Scale Warning CRITICAL: Avoid Inhalation Use Fume Hood for ALL Liquids Liquid->Warning Small < 100 mg / < 5 mL Scale->Small Large > 100 mg / > 5 mL Scale->Large PPE_Basic Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Small->PPE_Basic Low Risk PPE_High Enhanced PPE: Chemical Splash Goggles Impervious Apron Fume Hood MANDATORY Large->PPE_High High Splash Risk

Visual Logic: Handling Workflow

Caption: Step-by-step workflow for safe transfer and neutralization, emphasizing the conversion to non-volatile salts.

Handling_Workflow cluster_safety Safety Barrier Step1 1. Preparation (Check Hood Flow) Step2 2. Transfer (Use Pipette/Syringe) Step1->Step2 Step3 3. Reaction (Inert Atmosphere) Step2->Step3 Step4 4. Quench/Clean (Acid Rinse) Step3->Step4 Post-Rxn Waste Organic Base Waste Step4->Waste Neutralized

References

  • PubChem. (n.d.).[8] 2-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine (Analog Structure). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.